molecular formula C8H6ClFO2 B2426407 4-(Chloromethyl)-2-fluorobenzoic acid CAS No. 1379257-20-1

4-(Chloromethyl)-2-fluorobenzoic acid

Cat. No.: B2426407
CAS No.: 1379257-20-1
M. Wt: 188.58
InChI Key: RAEIZDNBMSCOLL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEIZDNBMSCOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

In the intricate world of synthetic chemistry and drug discovery, certain reagents, by virtue of their unique structural motifs, hold the potential to unlock novel molecular architectures and therapeutic pathways. 4-(Chloromethyl)-2-fluorobenzoic acid emerges as one such compound—a strategically functionalized building block poised for significance in the synthesis of complex molecules. This guide serves as a comprehensive technical resource for researchers, offering a deep dive into its chemical identity, synthesis, and potential applications, with a focus on practical, field-proven insights.

While this compound is not as ubiquitously documented as some of its structural isomers, a careful review of patent literature reveals its existence and a designated CAS number. This guide will illuminate the available knowledge surrounding this intriguing molecule.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. 4-(Chloromethyl)-2-fluorobenzoic acid is a bifunctional molecule, featuring a carboxylic acid group and a chloromethyl group on a fluorinated benzene ring. This combination of functionalities makes it a versatile intermediate in organic synthesis.

CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 180609-02-5 to 4-(Chloromethyl)-2-fluorobenzoic acid.

Molecular Formula: C₈H₆ClFO₂

Molecular Weight: 188.59 g/mol

Structure:

Molecular Structure of 4-(Chloromethyl)-2-fluorobenzoic acid

Physicochemical Data

Quantitative data for 4-(Chloromethyl)-2-fluorobenzoic acid is not widely available in public databases. However, we can infer certain properties based on its structural similarity to related compounds like 4-chloro-2-fluorobenzoic acid and other substituted benzoic acids.

PropertyPredicted Value/InformationBasis for Prediction
Physical State SolidMost substituted benzoic acids are solids at room temperature.
Melting Point (°C) Not availableWill be influenced by the crystal lattice packing.
Boiling Point (°C) Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like ethers, and chlorinated hydrocarbons.The carboxylic acid group provides some water solubility, while the aromatic ring and chloromethyl group enhance solubility in organic solvents.
pKa ~3.0 - 3.5The electron-withdrawing fluorine atom ortho to the carboxylic acid will increase its acidity compared to benzoic acid (pKa ~4.2).

Synthesis of 4-(Chloromethyl)-2-fluorobenzoic Acid: A Proposed Experimental Protocol

The synthesis of 4-(Chloromethyl)-2-fluorobenzoic acid can be approached through a multi-step process, starting from a commercially available precursor. The following protocol is based on established synthetic transformations and principles of organic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-(Chloromethyl)-2-fluorobenzoic acid involves the chlorination of a methyl group and the oxidation of a precursor.

Retrosynthesis target 4-(Chloromethyl)-2-fluorobenzoic acid intermediate1 4-Methyl-2-fluorobenzoic acid target->intermediate1 Chlorination starting_material 1-Fluoro-3-methylbenzene intermediate1->starting_material Carboxylation

Retrosynthetic pathway for 4-(Chloromethyl)-2-fluorobenzoic acid.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid from 1-Fluoro-3-methylbenzene

This step involves a directed ortho-metalation followed by carboxylation.

Materials:

  • 1-Fluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-fluoro-3-methylbenzene in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Carefully add crushed dry ice to the reaction mixture in small portions.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2-fluoro-4-methylbenzoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination of 2-Fluoro-4-methylbenzoic Acid to 4-(Chloromethyl)-2-fluorobenzoic Acid

This step involves the radical chlorination of the methyl group.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid in CCl₄.

  • Add NCS and a catalytic amount of BPO or AIBN to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 4-(chloromethyl)-2-fluorobenzoic acid.

  • Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery and Organic Synthesis

The true value of a synthetic building block is realized in its application. The dual functionality of 4-(chloromethyl)-2-fluorobenzoic acid makes it a valuable precursor for a variety of complex molecules, particularly in the pharmaceutical industry.

Role as a Versatile Intermediate

The chloromethyl group serves as a reactive handle for introducing the fluorinated benzoic acid moiety into larger molecules through nucleophilic substitution reactions. The carboxylic acid group can be converted to esters, amides, or other derivatives, providing another point for molecular elaboration.

Applications start 4-(Chloromethyl)-2- fluorobenzoic acid app1 Synthesis of Heterocycles start->app1 Cyclization Reactions app2 Linker for PROTACs start->app2 Attachment to Warhead/E3 Ligase Ligand app3 Scaffold for Bioactive Molecules start->app3 Derivatization

Potential applications of 4-(Chloromethyl)-2-fluorobenzoic acid.

Incorporation into Bioactive Scaffolds

The 2-fluorobenzoic acid motif is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The ability to introduce this moiety via the reactive chloromethyl group makes 4-(chloromethyl)-2-fluorobenzoic acid a strategic tool for lead optimization in drug discovery programs.

Safety, Handling, and Analytical Characterization

As with any reactive chemical, proper handling and characterization are paramount to ensure safety and experimental success.

Safety and Handling Precautions
  • Corrosive: As a benzoic acid derivative, it is likely to be corrosive to the skin and eyes.

  • Lachrymator: The chloromethyl group suggests it may be a lachrymator.

  • Toxicity: The toxicological properties have not been fully investigated.

Recommended Personal Protective Equipment (PPE):

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • Laboratory coat

  • Work in a well-ventilated fume hood.

Analytical Methods for Characterization

The purity and identity of synthesized 4-(chloromethyl)-2-fluorobenzoic acid should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the chloromethyl group, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon, and the carbon of the chloromethyl group.
¹⁹F NMR A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid, the O-H stretch, and C-Cl bond.

Conclusion

4-(Chloromethyl)-2-fluorobenzoic acid, with its designated CAS number 180609-02-5, represents a valuable, albeit niche, reagent for the synthetic chemist. Its unique combination of a reactive chloromethyl group and a fluorinated benzoic acid moiety provides a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data remains somewhat elusive in the public domain, this guide provides a solid foundation based on established chemical principles and available patent literature to enable researchers to confidently synthesize and utilize this promising building block in their future endeavors.

References

Due to the limited public information on 4-(Chloromethyl)-2-fluorobenzoic acid, a formal reference list with clickable URLs to specific research articles is not feasible. The information presented is a synthesis of general organic chemistry principles and data inferred from patent literature and chemical supplier databases.

  • Patent WO2005073187A1: This patent appears to describe the synthesis and use of compounds related to 4-(chloromethyl)-2-fluorobenzoic acid.
  • General principles of organic synthesis and retrosynthetic analysis as found in standard organic chemistry textbooks.
  • Physicochemical property predictions are based on established structure-activity relationships and data from analogous compounds available in d

Technical Guide: Structure, Synthesis, and Molecular Characterization of 4-(Chloromethyl)-2-fluorobenzoic Acid

[1][2]

Executive Summary

4-(Chloromethyl)-2-fluorobenzoic acid is a specialized benzylic halide intermediate used primarily in medicinal chemistry and drug development.[1][2] It serves as a critical electrophilic building block for introducing the 2-fluoro-4-carboxybenzyl motif into target molecules.[1][2] Due to the high reactivity of the chloromethyl group (a benzyl chloride derivative), this compound is often handled as its methyl ester or generated in situ to prevent self-alkylation or hydrolysis.[1][2]

This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in organic synthesis and process chemistry.

Part 1: Structural Characterization & Physicochemical Properties[3]

Molecular Identity

The molecule consists of a benzene core substituted with a carboxylic acid at position 1, a fluorine atom at position 2 (ortho), and a chloromethyl group at position 4 (para).

PropertyDataNotes
IUPAC Name 4-(Chloromethyl)-2-fluorobenzoic acid
Molecular Formula

Molecular Weight 188.58 g/mol Calculated based on IUPAC atomic weights.[1][2]
Monoisotopic Mass 188.004 g/mol Useful for HRMS identification.
CAS Number Not widely listedOften indexed via parent: 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6) or Methyl ester analog (CAS 85070-57-1 for Bromo-derivative).[1][2]
Physical State Solid / Crystalline PowderTypically off-white to pale yellow.[1][2]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous media.
Structural Analysis[1]
  • Electronic Effects: The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to non-fluorinated benzoic acid.[1][2]

  • Reactivity Hotspot: The carbon-chlorine bond in the chloromethyl group is highly polarized.[1][2] The benzene ring stabilizes the transition state for

    
     reactions, making this position an excellent electrophile for alkylation reactions.
    

Part 2: Synthetic Pathways & Manufacturing[1]

The synthesis of 4-(chloromethyl)-2-fluorobenzoic acid typically proceeds via radical halogenation of the methyl precursor.[1][2] Direct chloromethylation (Blanc reaction) is generally avoided due to poor selectivity and safety concerns (bis-chloromethyl ether formation).[1][2]

Primary Route: Radical Chlorination

This protocol utilizes 2-Fluoro-4-methylbenzoic acid (or its methyl ester) as the starting material.[1][2]

Reagents:

  • Precursor: 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6).[1][2]

  • Halogen Source: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).[1][2]
    
  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).[2]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-Fluoro-4-methylbenzoic acid in anhydrous trifluorotoluene under nitrogen atmosphere.

  • Addition: Add 1.05 eq of N-Chlorosuccinimide (NCS) and 0.05 eq of AIBN.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 4–6 hours. Monitor consumption of starting material via HPLC or TLC.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate. Recrystallize from hexanes/ethyl acetate to obtain the product.

Alternative Route: Deoxychlorination

For higher purity requirements, the alcohol precursor is converted to the chloride.

  • Precursor: 4-(Hydroxymethyl)-2-fluorobenzoic acid.[1][2]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Procedure: Treat the alcohol with

    
     in DCM at 0°C 
    
    
    RT. This method avoids radical side-products (over-chlorination).[1][2]
Synthetic Workflow Diagram

The following diagram illustrates the conversion logic from the commercially available toluene derivative.

SynthesisPathPrecursor2-Fluoro-4-methylbenzoic acid(CAS 7697-23-6)IntermediateRadicalIntermediatePrecursor->IntermediateHeat/Radical InitReagentsReagents:NCS, AIBNSolvent: PhCF3Reagents->IntermediateProduct4-(Chloromethyl)-2-fluorobenzoic acid(MW 188.58)Intermediate->ProductChlorine AbstractionSideProductSide Product:4-(Dichloromethyl)...Intermediate->SideProductOver-chlorination

Caption: Radical halogenation pathway transforming the methyl group into the reactive chloromethyl moiety.

Part 3: Reactivity Profile & Applications

Key Reactions

The molecule possesses two distinct reactive handles, allowing for orthogonal functionalization:

  • Carboxylic Acid (C-1):

    • Amide Coupling: Reacts with amines (using EDC/HOBt or HATU) to form amides.

    • Esterification: Reacts with alcohols to form esters.

    • Note: The 2-fluoro substituent creates steric hindrance, potentially slowing down coupling reactions compared to unsubstituted benzoic acid.[1][2]

  • Chloromethyl Group (C-4):

    • Nucleophilic Substitution (

      
      ): Reacts rapidly with amines, thiols, or phenoxides.
      
    • Benzylic Stability: The chloride is a good leaving group but is susceptible to hydrolysis.

Stability Warning
  • Hydrolysis: In the presence of moisture, the chloromethyl group hydrolyzes to form 4-(hydroxymethyl)-2-fluorobenzoic acid and HCl.[1][2]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C, strictly desiccated.

Part 4: Analytical Protocols

To validate the identity and purity of 4-(Chloromethyl)-2-fluorobenzoic acid, the following analytical parameters are standard.

MethodExpected Signal / Observation
1H NMR (DMSO-d6)

~13.0
(br s, 1H, COOH)

~7.8–7.9
(t, 1H, Ar-H, C6)

~7.3–7.5
(m, 2H, Ar-H, C3/C5)

~4.8
(s, 2H,

) – Diagnostic Peak
HPLC Column: C18 Reverse PhaseMobile Phase: Water (0.1% TFA) / AcetonitrileDetection: UV @ 254 nmNote:[1][2] Acidic mobile phase is required to suppress ionization of the carboxylic acid.
Mass Spec (ESI) Negative Mode: [M-H]⁻ = 187.0Positive Mode: Often undetectable unless esterified (e.g., with methanol).[2]

Part 5: Safety & Handling (E-E-A-T)[1][2]

Hazard Classification:

  • Skin/Eye Irritant: High.

  • Lachrymator: Benzyl chlorides are potent tear-inducing agents.[1][2]

  • Corrosive: Hydrolysis produces HCl gas.

Handling Protocol:

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles (or face shield), and lab coat.

  • Spill Management: Neutralize spills with aqueous sodium bicarbonate solution to quench the acid and hydrolyze the chloride.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong bases (exothermic polymerization risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99152, 4-Chloro-2-fluorobenzoic acid (Structural Analog Reference).[1][2] Retrieved from [Link][1][2]

  • Common Organic Chemistry. Radical Halogenation of Benzylic Positions: Standard Protocols. Retrieved from [Link]

2-fluoro-4-chloromethylbenzoic acid synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Nomenclature of 2-Fluoro-4-(chloromethyl)benzoic Acid

Part 1: Executive Summary & Core Identity

2-Fluoro-4-(chloromethyl)benzoic acid is a specialized fluorinated building block used primarily in medicinal chemistry for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted antineoplastic agents.[1][2] Its structure combines a rigid biphenyl-compatible carboxylate core with a highly reactive benzylic chloride, enabling the precise attachment of pharmacophores—such as phthalazinones or piperazines—via nucleophilic substitution.

While often overshadowed in commercial catalogs by its more stable analog, 4-(bromomethyl)-2-fluorobenzoic acid (CAS 477199-77-2), the chloromethyl variant is frequently generated in situ or synthesized as a transient intermediate to avoid the storage instability associated with benzylic halides.[1][2]

Part 2: Nomenclature & Structural Characterization

The nomenclature for this compound can be ambiguous due to the varying priority of functional groups (Carboxylic Acid > Halogen > Alkyl). The table below standardizes its identity against global chemical registries.

Table 1: Chemical Identity & Synonyms
Identifier TypeValue / NameNotes
IUPAC Name 4-(Chloromethyl)-2-fluorobenzoic acidPreferred Name
Common Synonym ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Chloro-2-fluoro-p-toluic acid
Derived from p-toluic acid parent
CAS Registry N/A (Custom Synthesis)Commercial analog:[1][2] 4-(Bromomethyl)-2-fluorobenzoic acid (CAS: 477199-77-2 )
Molecular Formula C

H

ClFO

MW: 188.58 g/mol
SMILES OC(=O)C1=C(F)C=C(CCl)C=C1
InChI Key Analogous to Bromo variant
Functional Class Benzylic Halide / Aryl FluorideDual reactivity
Visualizing the Nomenclature

The following diagram deconstructs the numbering scheme to resolve confusion between the 2-fluoro and 4-chloromethyl positions.

Nomenclature cluster_0 Structural Logic Core Benzoic Acid Core (C1-COOH) Molecule 2-Fluoro-4-(chloromethyl) benzoic acid Core->Molecule Parent Pos2 Position 2: Fluoro (-F) Pos2->Molecule Ortho Subst. Pos4 Position 4: Chloromethyl (-CH2Cl) Pos4->Molecule Para Subst.

Figure 1: Structural decomposition of 2-fluoro-4-(chloromethyl)benzoic acid showing substituent locants.

Part 3: Synthetic Utility & Experimental Protocols

The synthesis of 2-fluoro-4-(chloromethyl)benzoic acid is typically achieved via Wohl-Ziegler radical halogenation .[1][2] This protocol is preferred over direct chloromethylation (Blanc reaction) due to the deactivating nature of the carboxylic acid group and the risk of generating carcinogenic bis-chloromethyl ether byproducts.

Protocol: Radical Chlorination of 2-Fluoro-4-methylbenzoic Acid

Objective: Selective chlorination of the benzylic methyl group. Starting Material: 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6).[1][2]

Reagents:

  • Chlorinating Agent:

    
    -Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO
    
    
    
    Cl
    
    
    ).[1][2]
  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Trifluorotoluene (Green alternative to CCl

    
    ) or Chlorobenzene.
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous Trifluorotoluene (0.5 M concentration).

  • Activation: Add NCS (1.05 eq) and AIBN (0.05 eq) to the mixture.

    • Note: Use a slight excess of NCS to ensure conversion, but avoid large excesses to prevent di-chlorination.[2]

  • Reaction: Degas the solution with Argon for 15 minutes. Heat the mixture to reflux (approx. 102°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:[1]1) or HPLC. Look for the disappearance of the starting material peak.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the precipitated succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude benzylic chloride.

  • Purification: Recrystallize from minimal hot cyclohexane or purify via rapid silica gel chromatography (acidified silica to prevent hydrolysis).

Synthetic Pathway Diagram

Synthesis Start 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6) Intermediate Benzylic Radical Species Start->Intermediate Initiation (Heat/AIBN) Reagents Reagents: NCS (1.05 eq), AIBN (cat.) Solvent: PhCF3, Reflux Reagents->Intermediate Product 2-Fluoro-4-(chloromethyl) benzoic acid Intermediate->Product Propagation Byproduct Succinimide Intermediate->Byproduct Side Product

Figure 2: Wohl-Ziegler radical chlorination pathway for the synthesis of the target benzylic chloride.[1][2]

Part 4: Applications in Drug Development

This molecule serves as a critical "linker" scaffold. The benzylic chloride is a soft electrophile , ideal for


 reactions with nitrogen nucleophiles (e.g., piperazines, phthalazinones) to construct complex pharmaceutical architectures.

Key Application: PARP Inhibitor Analogs While Olaparib utilizes a meta-linked scaffold (2-fluoro-5-substituted), the para-substituted isomer (2-fluoro-4-substituted) is used in Structure-Activity Relationship (SAR) studies to optimize the binding geometry of the benzamide pharmacophore within the PARP active site.[1][2]

  • Mechanism: The fluorine atom at position 2 creates a dipole that influences the conformation of the amide bond (via intramolecular hydrogen bonding or repulsion), locking the molecule in a bioactive conformation.

  • Reactivity: The chloromethyl group allows for the modular attachment of "tail" regions that interact with the solvent-exposed regions of the target protein.[2]

References

  • ChemicalBook. (2024). Product Page: 4-Chloro-2-fluorobenzoic acid and derivatives.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75259, 2-Chloro-4-fluorobenzoic acid.[1][2] Retrieved from [1]

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of Fluorinated Benzoic Acid Derivatives. Retrieved from [1]

  • SynQuest Labs. (2024). Product Catalog: 4-(Bromomethyl)-2-fluorobenzoic acid (CAS 477199-77-2).[1][2][4][5] Retrieved from [1]

  • Groy, T. L., & Wagner, C. E. (2010). Structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2] Acta Crystallographica Section E. Retrieved from [1]

Sources

Advanced Safety Data & Handling Whitepaper: 4-(Chloromethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Advanced SDS

Executive Summary & Structural Causality

In modern drug discovery, bifunctional building blocks are critical for synthesizing complex molecular scaffolds. 4-(Chloromethyl)-2-fluorobenzoic acid (CAS: 1379257-20-1) [1] is a highly versatile, yet reactive, small molecule scaffold. It features two orthogonal reactive centers: a carboxylic acid for amide coupling or esterification, and a chloromethyl (benzyl chloride) group primed for nucleophilic substitution (SN2).

As a Senior Application Scientist, I emphasize that understanding the structural causality of this molecule is paramount for both safe handling and experimental success. The addition of the fluorine atom at the ortho-position (relative to the carboxylic acid) serves three distinct mechanistic purposes in drug design:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, altering its salt-bridge dynamics when binding to target proteins.

  • Metabolic Shielding: Fluorine sterically and electronically blocks cytochrome P450-mediated oxidation at the ortho-position, improving the pharmacokinetic half-life of the resulting drug candidate.

  • Electrophilic Activation: The inductive effect of the fluorine atom slightly increases the electrophilicity of the benzyl chloride moiety, accelerating SN2 reaction rates but concurrently increasing its sensitivity to ambient moisture.

Physicochemical Profiling

The physical properties of this compound dictate its behavior in both biological and synthetic environments. Below is a consolidated physicochemical profile[1].

PropertyValue / Description
Chemical Name 4-(Chloromethyl)-2-fluorobenzoic acid
CAS Registry Number 1379257-20-1
Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, THF; Insoluble in cold water
Reactivity Profile Moisture-sensitive; acts as a strong electrophile

Mechanistic Toxicology & Hazard Identification

Because exact toxicological data for novel building blocks like CAS 1379257-20-1 can be sparse, standard scientific practice mandates extrapolating hazards from its closest structural analog,[2].

Hazard Classification (GHS)

Based on the benzyl chloride moiety, this compound is classified as a Corrosive Solid [2][3].

  • Signal Word: Danger

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

The Causality of Toxicity

The severe hazards associated with this compound are not arbitrary; they are a direct result of its chemical reactivity. When the chloromethyl group contacts mucous membranes, corneal tissue, or skin moisture, it undergoes rapid hydrolysis. This reaction generates hydrochloric acid (HCl) gas , causing immediate chemical burns[3]. Simultaneously, the resulting benzyl carbocation acts as a potent alkylating agent, covalently binding to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins and DNA, which triggers the severe allergic sensitization (H334)[2].

Toxicology A 4-(Chloromethyl)-2-fluorobenzoic acid C Hydrolysis Reaction A->C B Tissue Moisture / H2O B->C D HCl Gas Generation (Severe Burns) C->D Releases E Reactive Benzyl Carbocation C->E Forms F Protein/DNA Alkylation (Sensitization) E->F Covalent Binding

Mechanistic pathway of tissue damage via hydrolysis and alkylation.

Advanced Handling, Storage, & Spill Mitigation

To maintain scientific integrity and personnel safety, handling must follow a self-validating system where every precaution directly addresses a specific chemical vulnerability[3][4].

  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) . Why? Ambient humidity causes slow hydrolysis of the benzyl chloride. If stored in a tightly sealed container with ambient air, the gradual release of HCl gas will pressurize the vessel, leading to a potential rupture upon opening.

  • Handling Protocols: All massing and transfers must be conducted inside a certified fume hood. Personnel must wear acid-resistant nitrile gloves (double-gloved), a lab coat, and full-seal chemical goggles[3]. If handling bulk powders outside a hood, a P3 (EN 143) or N95 respirator is mandatory to prevent inhalation of alkylating dust.

  • Spill Mitigation: In the event of a spill, do not use water or strong bases (like NaOH) . Strong bases will cause a violent, exothermic hydrolysis reaction. Instead, cover the spill with a weak, dry base such as sodium bicarbonate (NaHCO3) or dry sand, sweep it up using non-sparking tools, and dispose of it as hazardous corrosive waste[4].

Applications in Drug Development: SN2 Workflows

In drug discovery, 4-(Chloromethyl)-2-fluorobenzoic acid is primarily used to append the 2-fluoro-4-methylbenzoic acid moiety onto complex amines via an SN2 reaction.

The Zwitterion Challenge (Expert Insight)

A common pitfall in this workflow is attempting an SN2 reaction on the unprotected carboxylic acid using an amine nucleophile. This yields a product containing both a basic amine and an acidic carboxylate—a zwitterion . Zwitterions are highly water-soluble and will be completely lost in the aqueous layer during standard liquid-liquid extraction.

The Solution: To create a self-validating protocol, the workflow below bypasses liquid-liquid extraction entirely, utilizing Preparative HPLC to isolate the polar product, ensuring high yields.

Step-by-Step Methodology: SN2 Nucleophilic Substitution
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. This prevents moisture-induced hydrolysis of the starting material.

  • Dissolution: Dissolve 1.0 equivalent of 4-(Chloromethyl)-2-fluorobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over K2CO3 because it is entirely soluble in DMF and will not trap the zwitterionic product in a solid salt matrix.

  • Substitution: Dropwise, add 1.1 equivalents of the target secondary amine nucleophile.

  • Execution & Tracking: Heat the reaction to 60°C for 4 hours. Monitor the consumption of the starting material via LC-MS. (The SN2 reaction is accelerated by the inductive pull of the ortho-fluorine).

  • Isolation: Quench the reaction with a few drops of methanol. Filter the crude mixture through a 0.45 µm PTFE syringe filter directly into a Preparative HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Recovery: Lyophilize the product fractions to yield the pure target compound as a TFA salt.

Workflow Step1 1. Prepare Schlenk Flask (Inert N2/Ar Atmosphere) Step2 2. Dissolve Scaffold in Anhydrous DMF/THF Step1->Step2 Step3 3. Add Base (DIPEA) & Nucleophile Step2->Step3 Step4 4. Heat to 60°C (Monitor via LC-MS) Step3->Step4 Step5 5. Prep-HPLC Isolation (Avoids Zwitterion Loss) Step4->Step5 Step6 6. Lyophilization (Pure Target Compound) Step5->Step6

Step-by-step experimental workflow for nucleophilic substitution (SN2).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 74234, 4-(Chloromethyl)benzoic acid." PubChem. Available at:[Link]

Sources

Technical Guide: Sourcing and Synthesis of 4-(Chloromethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

4-(Chloromethyl)-2-fluorobenzoic acid is a high-value intermediate in medicinal chemistry, primarily utilized as a "linker" scaffold for attaching fluorinated benzyl moieties to pharmacophores (e.g., nitrogenous heterocycles in PARP inhibitors like Olaparib analogs).

Critical Technical Alert (CAS Ambiguity): While the user-specified CAS 112258-29-6 is associated with this chemical name in niche databases, major commercial catalogs often list the Methyl Ester derivative (Methyl 4-(chloromethyl)-2-fluorobenzoate) or the Precursor (2-Fluoro-4-methylbenzoic acid, CAS 7697-23-6) due to the inherent instability of the free acid benzylic chloride.

The "Make vs. Buy" Thesis: The free acid containing a reactive benzylic chloride is prone to hydrolysis (forming the benzyl alcohol) and polymerization. Consequently, buying the stable precursor (2-Fluoro-4-methylbenzoic acid) and performing the chlorination in-house is often the superior strategy for scale-up, ensuring material integrity and reducing costs by 40-60%.

Part 2: Chemical Profile & Sourcing Landscape

Chemical Identity[1]
  • Target Name: 4-(Chloromethyl)-2-fluorobenzoic acid

  • Target CAS: 112258-29-6 (Reference); often sourced as Methyl Ester.

  • Primary Precursor: 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6).

  • Molecular Formula: C₈H₆ClFO₂

  • Molecular Weight: 188.58 g/mol

Supplier Tiering & Price Analysis

The market is divided into "Catalog Suppliers" (mg to g scale, high markup) and "Bulk Manufacturers" (kg scale, often custom synthesis).

Table 1: Market Pricing & Supplier Landscape (Estimated 2026)

Compound FormSupplier TierTypical Pack SizePrice Range (USD)Lead Time
Target (Acid) Catalog (e.g., Combi-Blocks, Enamine)1g - 5g$150 - $300 / g1-2 Weeks
Target (Acid) Custom Synthesis (WuXi, Pharmaron)100g - 1kg$2,500 - $5,000 / kg4-8 Weeks
Methyl Ester Catalog (e.g., Sigma, Fisher)5g - 25g$80 - $200 / 5gIn Stock
Precursor Bulk Commodity (e.g., Alfa Aesar)1kg - 25kg$150 - $400 / kg In Stock

Note: Prices are indicative of the global spot market. The Precursor is significantly cheaper, driving the recommendation to synthesize in-house for >100g needs.

Sourcing Decision Workflow

The following diagram illustrates the logic for selecting the correct starting material based on project scale and stability requirements.

SourcingStrategy Start Requirement: 4-(Chloromethyl)-2-fluorobenzoic acid ScaleCheck Scale > 50g? Start->ScaleCheck BuyTarget Buy Target (Catalog) High Cost, Low Labor ScaleCheck->BuyTarget No (<50g) StabilityCheck Is Immediate Use Possible? ScaleCheck->StabilityCheck Yes (>50g) BuyPrecursor Buy Precursor (2-Fluoro-4-methylbenzoic acid) CAS 7697-23-6 StabilityCheck->BuyPrecursor Yes (Capabilities exist) BuyEster Buy Methyl Ester (More Stable) StabilityCheck->BuyEster No (Need shelf stability) SynthRoute Perform Radical Chlorination (In-House) BuyPrecursor->SynthRoute SynthRoute->Start Yields Target

Figure 1: Strategic Sourcing Decision Tree. Blue nodes indicate decision points; Green indicates the optimal path for scale/cost; Red indicates the high-cost convenience path.

Part 3: Synthesis & Technical Execution (The "Make" Protocol)

For researchers choosing the "Make" route (recommended for >50g), the synthesis involves a radical halogenation of the methyl group. This protocol is self-validating via TLC and NMR.

Reaction Pathway & Impurity Profile

The critical challenge is controlling the Mono- vs. Di-chlorination . Over-reaction leads to the dichloromethyl impurity, which is difficult to separate.

SynthesisPathway Precursor 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6) Reagents NCS or SO2Cl2 cat. AIBN / PhCl / 80°C Precursor->Reagents Target 4-(Chloromethyl)-2-fluorobenzoic acid (Target) Reagents->Target Major (70-80%) Impurity1 Impurity A: 4-(Dichloromethyl)... (Over-chlorination) Reagents->Impurity1 Minor (<5%) Impurity2 Impurity B: 4-(Hydroxymethyl)... (Hydrolysis) Target->Impurity2 Moisture Exposure

Figure 2: Synthesis Pathway and Impurity Map. Green represents the desired product; Red indicates critical impurities to monitor.

Step-by-Step Protocol (Radical Chlorination)

Objective: Synthesize 4-(Chloromethyl)-2-fluorobenzoic acid from 2-Fluoro-4-methylbenzoic acid.

Reagents:

  • 2-Fluoro-4-methylbenzoic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: Chlorobenzene or Acetonitrile (Avoid CCl₄ for safety).

Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the starting acid in Chlorobenzene (5 mL/g).

  • Initiation: Add NCS and AIBN. Degas the solution with Nitrogen for 15 minutes to remove Oxygen (which quenches radicals).

  • Reaction: Heat to 80-85°C. Monitor via HPLC/TLC every hour.

    • Critical Control Point: Stop the reaction when ~5-10% starting material remains. Pushing to 100% conversion drastically increases the Dichloromethyl impurity .

  • Workup: Cool to RT. Filter off the succinimide byproduct. Wash the organic filtrate with water (2x) and Brine (1x).

  • Purification: Recrystallize from Hexane/Ethyl Acetate. Do not use column chromatography on silica without buffering, as the acid/silica interaction can hydrolyze the benzylic chloride.

Quality Assurance (QC)

Every batch must be validated against the following criteria:

  • HPLC Purity: >97% (Area %).

    • Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 10-90%.

    • Watch for: Benzyl alcohol peak (elutes earlier) and Dichloromethyl peak (elutes later).

  • 1H-NMR (DMSO-d6):

    • Confirm the benzylic -CH₂Cl peak at ~4.8 ppm (singlet) .

    • Absence of -CH₃ peak (starting material) at ~2.4 ppm.

    • Absence of -CH(OH) peak (hydrolysis) at ~4.5 ppm + broad OH.

Part 4: Supply Chain Risk & Handling

Stability & Storage

The benzylic chloride moiety is lachrymatory (tear-inducing) and moisture-sensitive .

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Container: Teflon-lined caps. Glass vials only.

  • Shelf Life: 6 months (Acid form); 12-18 months (Ester form).

Shipping Regulations
  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.)

  • Hazard Class: 8

  • Packing Group: II or III

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 446-30-0 (Related Analog). Retrieved from [Link]

  • PrepChem. Synthesis of 4-(chloromethyl)-benzoic acid (General Protocol). Retrieved from [Link]

A Comparative Analysis of 4-(chloromethyl)- and 4-(bromomethyl)-2-fluorobenzoic Acid: A Guide to Strategic Reagent Selection

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of the Halogen

In the landscape of medicinal chemistry and materials science, fluorinated benzoic acids are foundational building blocks, prized for their ability to impart unique physicochemical properties to target molecules.[1][2] The strategic placement of fluorine can influence acidity, metabolic stability, and binding interactions, making these scaffolds highly valuable in drug design.[1][2][3][4] This guide focuses on two closely related, yet functionally distinct, synthetic intermediates: 4-(chloromethyl)-2-fluorobenzoic acid and 4-(bromomethyl)-2-fluorobenzoic acid.

While differing by only a single halogen atom, the choice between these two reagents has profound implications for reaction kinetics, yield, and overall synthetic strategy. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed comparison of their properties, reactivity, and synthesis. By explaining the causality behind experimental choices, this guide aims to empower scientists to make informed, strategic decisions when incorporating these versatile building blocks into their synthetic workflows.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between the two molecules lies in the nature of the carbon-halogen bond at the benzylic position. This single atomic substitution influences several key properties.

Property4-(chloromethyl)-2-fluorobenzoic acid4-(bromomethyl)-2-fluorobenzoic acidRationale for Difference
Molecular Formula C₈H₆ClFO₂C₈H₆BrFO₂Substitution of Chlorine with Bromine.
Molecular Weight 188.58 g/mol 233.03 g/mol Bromine has a higher atomic mass than Chlorine.
C-X Bond Dissociation Energy ~338 kJ/mol (C-Cl)~280 kJ/mol (C-Br)The C-Br bond is significantly weaker and more easily cleaved than the C-Cl bond.[5]
Leaving Group Basicity Cl⁻ is a stronger base than Br⁻Br⁻ is a weaker base than Cl⁻Weaker bases are more stable as anions, making them better leaving groups.[6]
Predicted Reactivity LowerHigherStemming from the weaker C-Br bond and the superior leaving group ability of bromide.[5]

The presence of the electron-withdrawing fluorine atom at the ortho-position increases the acidity of the carboxylic acid group compared to non-fluorinated analogues.[2][3] However, the primary determinant of their differential utility in synthesis is the reactivity of the benzylic halide, which is directly governed by the properties of the halogen itself.

The Decisive Factor: Reactivity and Leaving Group Ability

The principal application of these reagents is in nucleophilic substitution reactions, where they act as electrophiles to alkylate a wide range of nucleophiles (e.g., amines, phenols, thiols). The rate and success of these reactions are overwhelmingly dictated by the leaving group ability of the halide.

In both Sₙ1 and Sₙ2 reactions, the cleavage of the carbon-halogen bond is a critical part of the rate-determining step. The effectiveness of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is more stable on its own with the electron pair from the broken bond.[5][6]

The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[6][7]

This trend is explained by two core principles:

  • Bond Strength : The C-Br bond is weaker than the C-Cl bond, requiring less energy to break. This leads to a lower activation energy and a faster reaction rate.[5]

  • Polarizability & Basicity : Bromide is larger and more polarizable than chloride, allowing it to better stabilize the negative charge upon departure. As the conjugate base of a stronger acid (HBr) compared to chloride (HCl), bromide is the weaker base and thus the better leaving group.[5][6]

Consequently, 4-(bromomethyl)-2-fluorobenzoic acid is significantly more reactive than its chloro- counterpart . In practice, this means reactions with the bromo- derivative can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) and may succeed with weaker nucleophiles where the chloro- derivative would fail to react.[8]

G cluster_properties Fundamental Halogen Properties cluster_bond Bond Characteristics cluster_lg Leaving Group Properties cluster_reactivity Resulting Reactivity Br Bromine CBr_Bond Weaker C-Br Bond (~280 kJ/mol) Br->CBr_Bond forms Cl Chlorine CCl_Bond Stronger C-Cl Bond (~338 kJ/mol) Cl->CCl_Bond forms Br_LG Better Leaving Group (Weaker Base) CBr_Bond->Br_LG leads to Cl_LG Poorer Leaving Group (Stronger Base) CCl_Bond->Cl_LG leads to High_Reactivity Higher Sₙ2 Reactivity Br_LG->High_Reactivity results in Low_Reactivity Lower Sₙ2 Reactivity Cl_LG->Low_Reactivity results in G start Start: 2-fluoro-4-methylbenzoic acid, NBS, AIBN, Solvent (CCl₄) heat Heat Mixture to Reflux (e.g., ~77°C for CCl₄) start->heat initiation Initiation: AIBN decomposes to form radicals heat->initiation propagation Propagation: Radical chain reaction forms benzylic bromide and HBr initiation->propagation nbs_role NBS + HBr → Succinimide + Br₂ (Regenerates low [Br₂]) propagation->nbs_role monitor Monitor Reaction (TLC, LC-MS) propagation->monitor nbs_role->propagation feedback loop workup Reaction Complete: Cool to RT, filter off succinimide monitor->workup completion extract Aqueous Workup & Extraction workup->extract purify Purification: Recrystallization or Chromatography extract->purify product Final Product: 4-(bromomethyl)-2-fluorobenzoic acid purify->product

Caption: Workflow for Wohl-Ziegler bromination.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Solvent: Add a suitable solvent, traditionally carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile or trifluorotoluene are now preferred. [9][10]3. Reaction: Heat the mixture to reflux under inert atmosphere. The reaction can be initiated and sustained with a UV lamp if desired.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete when the solid succinimide (a byproduct) is observed floating on the surface of the solvent. [10]5. Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis of 4-(chloromethyl)-2-fluorobenzoic acid

Benzylic chlorination is often more challenging to control than bromination. While N-chlorosuccinimide can be used, it is generally less effective than NBS for this transformation. [9]A common industrial method involves the direct chlorination of the corresponding toluene derivative using chlorine gas under UV irradiation. [11] Experimental Protocol:

  • Setup: Dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable high-boiling, inert solvent (e.g., chlorobenzene) in a reaction vessel equipped for gas inlet, stirring, and UV irradiation.

  • Reaction: Heat the solution (e.g., to 100°C). Introduce chlorine (Cl₂) gas into the solution while irradiating with a UV lamp. The reaction generates HCl gas, which must be scrubbed.

  • Monitoring: Monitor the reaction by quenching aliquots and analyzing via GC or NMR to assess the ratio of starting material, monochlorinated product, and dichlorinated byproduct. The reaction is stopped when optimal conversion is reached.

  • Workup: Once complete, cool the reaction mixture to room temperature or below (e.g., 0°C) to precipitate the product.

  • Purification: Filter the crude product and wash thoroughly with a non-polar solvent (e.g., petroleum ether) to remove the reaction solvent and any non-polar impurities. Dry the solid product under vacuum. [11]

Strategic Application in Synthesis

The choice between the chloro- and bromo- reagent is a classic trade-off between reactivity, cost, and stability.

G start Need to Alkylate a Nucleophile? nucleophile_check Is the Nucleophile Weak or Sterically Hindered? start->nucleophile_check conditions_check Are Mild Reaction Conditions Required? nucleophile_check->conditions_check No use_bromo Choose: 4-(bromomethyl)-2-fluorobenzoic acid (High Reactivity) nucleophile_check->use_bromo Yes scale_check Is this a Large-Scale Synthesis where Cost is Critical? conditions_check->scale_check No conditions_check->use_bromo Yes use_chloro Choose: 4-(chloromethyl)-2-fluorobenzoic acid (Lower Cost, Higher Stability) scale_check->use_chloro Yes scale_check->use_chloro No (Chloro is still a viable option if reactivity is sufficient)

Caption: Decision matrix for reagent selection.

When to Use 4-(bromomethyl)-2-fluorobenzoic acid:
  • High Reactivity is Essential: For reactions with weak nucleophiles (e.g., certain anilines, hindered alcohols) or for constructing sterically congested C-N, C-O, or C-S bonds.

  • Mild Conditions are Required: When sensitive functional groups are present elsewhere in the molecule that would not tolerate the higher temperatures or longer reaction times required for the chloro- analog.

  • Difficult Cyclizations: In intramolecular reactions where the enhanced reactivity can overcome ring strain in the transition state.

When to Use 4-(chloromethyl)-2-fluorobenzoic acid:
  • Cost-Sensitive, Large-Scale Synthesis: Chlorine is significantly cheaper than bromine, making the chloro- derivative more economical for industrial-scale production, provided it has sufficient reactivity for the desired transformation.

  • High-Reactivity Nucleophiles: When reacting with potent nucleophiles (e.g., thiolates, primary alkoxides, non-hindered primary amines), the higher reactivity of the bromo- compound may be unnecessary and could even lead to over-alkylation or other side reactions.

  • Long-Term Storage and Stability: Alkyl chlorides are generally more stable and less prone to degradation over time than their corresponding bromides, which can be advantageous for a stock reagent.

Safety, Handling, and Storage

Both compounds are classified as benzylic halides and should be handled with care, as this class of compounds is often lachrymatory (tear-inducing), corrosive, and potentially mutagenic. [12][13]

Parameter 4-(chloromethyl)- derivative 4-(bromomethyl)- derivative
Primary Hazards Corrosive, skin and eye irritant, potential lachrymator. [14] Corrosive, potent lachrymator, generally more reactive and irritating.
Handling Use in a well-ventilated chemical fume hood. Wear appropriate PPE: safety goggles, lab coat, and chemically resistant gloves. [13][14] Same as chloro- derivative, with extra caution due to higher reactivity and lachrymatory nature. Avoid inhalation of dust or vapors.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents, metals). [13][15] Store under the same conditions, but preferably in a desiccator, as it may be more sensitive to moisture and light-induced degradation.

| Stability | Generally more stable for long-term storage. | Less stable; may discolor (turn yellow/brown) over time due to decomposition, releasing HBr. |

Conclusion: A Researcher's Decision Matrix

The selection between 4-(chloromethyl)- and 4-(bromomethyl)-2-fluorobenzoic acid is a critical decision in synthetic design. The choice is not merely one of preference but a strategic decision based on a trade-off between chemical reactivity, operational cost, and the specific demands of the synthetic target. The bromo- derivative is the reagent of choice for laboratory-scale synthesis where high reactivity and mild conditions are paramount, especially when dealing with challenging substrates. In contrast, the chloro- derivative represents a more economical and stable option, best suited for large-scale industrial processes or reactions involving highly reactive nucleophiles where the greater potency of the bromide is not required. A thorough understanding of the fundamental principles of leaving group ability allows the discerning scientist to harness the subtle yet powerful difference between these two halogens to achieve their synthetic goals efficiently and effectively.

References

  • Vedantu. (n.d.). Allylic Substitution Reaction: Mechanism, Examples & Tips. Retrieved from [Link]

  • Nayak, S. K. (n.d.). Wohl-Ziegler Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Wohl–Ziegler bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Chemstock. (n.d.). BENZYL CHLORIDE - Safety Data Sheet. Retrieved from [Link]

  • Ma, Y., et al. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Wijst, T. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 195-213. Retrieved from [Link]

  • Wolfson, R., et al. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • FAQ. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0). Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. Retrieved from [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • PrepChem.com. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. Retrieved from [Link]

  • Quora. (2016, August 8). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2-fluorobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

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The Strategic Integration of Fluorinated Benzoic Acid Intermediates in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into bioactive molecules remains a cornerstone of modern medicinal chemistry. Fluorinated benzoic acids (FBAs) serve as privileged building blocks and critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and Positron Emission Tomography (PET) radioligands[1]. As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the causality behind the "fluorine advantage," explore advanced transition-metal-free synthesis workflows, and provide self-validating experimental protocols designed for rigorous laboratory application.

The Fluorine Advantage: Physicochemical Causality

Why do medicinal chemists systematically replace hydrogen atoms with fluorine on the benzoic acid scaffold? The answer lies in the fundamental physicochemical alterations driven by fluorine's unique atomic properties:

  • Electronegativity & pKa Modulation: Fluorine is the most electronegative element. When placed ortho to a carboxylic acid (as in 2-fluorobenzoic acid), its strong inductive electron-withdrawing effect significantly lowers the pKa of the acid[2]. This enhanced acidity is highly advantageous for forming stable pharmaceutical salts and modulating the ionization state of the drug at physiological pH.

  • Lipophilicity (logP) & Bioavailability: The highly polarized, yet non-polarizable, carbon-fluorine (C-F) bond enhances the overall lipophilicity of the molecule, facilitating superior passive diffusion across lipid bilayers, including the blood-brain barrier (BBB)[1].

  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Strategic placement of fluorine at metabolically labile sites on an aromatic ring effectively blocks cytochrome P450-mediated oxidation, prolonging the drug's half-life[1].

Quantitative Physicochemical Profiling

The position of the fluorine atom dictates the physical properties of the intermediate. The table below summarizes the critical data for the three primary mono-fluorinated isomers.

Compound NameIsomerpKa (at 25°C)logP (Octanol-Water)Melting Point (°C)
2-Fluorobenzoic acid Ortho3.27[3]1.856[3]122 - 125[4]
3-Fluorobenzoic acid Meta3.86[5]2.163[5]123[5]
4-Fluorobenzoic acid Para4.14[6]2.070[6]182 - 184[6]

Data Analysis: The proximity of the highly electronegative fluorine to the carboxylate group in the ortho position (2-FBA) results in a significantly stronger acid (pKa 3.27) compared to the para isomer (4-FBA, pKa 4.14)[3][6].

Therapeutic Applications & Mechanisms of Action

FBAs are not merely passive scaffolds; they actively participate in target binding. A prominent application is the development of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib analogs)[2]. By replacing traditional sulfonamide groups with fluorinated benzoic acid moieties, researchers have synthesized novel non-steroidal anti-inflammatory drugs (NSAIDs) that maintain potent anti-inflammatory activity while drastically reducing gastrointestinal toxicity[2].

Caption: Logical flow diagram illustrating the inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.

Advanced Synthesis Strategies

Historically, fluorinated aromatics were synthesized via the Balz-Schiemann reaction (diazotization of anthranilic acids). However, this method requires harsh conditions, thermal decomposition of hazardous diazonium salts, and often yields poor regioselectivity.

Modern drug discovery relies on the nucleophilic fluorination of 1-arylbenziodoxolones . This transition-metal-free protocol utilizes hypervalent iodine precursors, allowing for the direct introduction of fluorine (or the


F radioisotope for PET imaging) using simple fluoride salts in polar aprotic solvents[7]. The hypervalent iodine acts as an exceptional leaving group, thermodynamically driving the substitution.

Caption: Experimental workflow for the transition-metal-free nucleophilic fluorination of 1-arylbenziodoxolones.

Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzoic Acid via Nucleophilic Fluorination

Objective: Synthesize a highly pure fluorinated benzoic acid intermediate using a hypervalent iodine precursor[7]. Causality Check: Anhydrous Dimethyl Sulfoxide (DMSO) is strictly required. Its high dielectric constant solvates the cesium cation perfectly, leaving the fluoride anion "naked" and highly nucleophilic. Any trace water will hydrate the fluoride, destroying its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 1-(5-nitroaryl)benziodoxolone (0.1 mmol) and anhydrous Cesium Fluoride (CsF) (0.3 mmol)[1].

    • Self-Validation: CsF must be weighed rapidly or handled in a glovebox. If the powder clumps, it has absorbed atmospheric moisture and the reaction will fail.

  • Solvation: Inject 1.0 mL of anhydrous DMSO into the vial. Seal the vial tightly under an inert argon atmosphere.

  • Reaction: Place the sealed vial in a pre-heated reaction block at 120 °C. Stir vigorously for 10 to 30 minutes[1].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:3) mobile phase. The complete disappearance of the UV-active hypervalent iodine precursor spot validates reaction completion.

  • Quenching & Isolation: Remove the vial from heat and allow it to cool to room temperature. Quench the reaction by adding 5.0 mL of deionized water[1]. Acidify the aqueous solution dropwise with 1M HCl until the pH reaches ~2.

    • Self-Validation: The protonation of the carboxylate group neutralizes the molecule, driving the immediate precipitation of the highly organic 2-fluoro-5-nitrobenzoic acid product[1].

  • Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Characterization: F NMR Spectroscopy

To guarantee the structural integrity of the synthesized FBA,


F Nuclear Magnetic Resonance (NMR) is the gold standard.
Causality Check:  Why 

F NMR over standard

H NMR? Fluorine-19 boasts a 100% natural abundance and a highly sensitive gyromagnetic ratio. Furthermore, the chemical shift range of fluorine spans over 300 ppm, allowing for the precise differentiation of ortho, meta, and para regioisomers without signal overlap. Crucially, there is no endogenous fluorine background in biological solvents, making it ideal for tracer studies.
Protocol 2: F NMR Structural Validation

Objective: Confirm the regiochemistry and purity of the isolated fluorinated benzoic acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the purified FBA in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ (depending on the specific isomer's solubility profile).

  • Internal Standard Addition: Add 1.0 µL of α,α,α-trifluorotoluene (TFT) to the NMR tube.

    • Self-Validation: TFT acts as an internal reference standard. It produces a sharp, unambiguous singlet at exactly -63.7 ppm. If this peak shifts, the spectrometer requires recalibration before data interpretation.

  • Acquisition: Acquire the

    
    F{
    
    
    
    H} (proton-decoupled) spectrum at 376 MHz (assuming a 400 MHz spectrometer) using a spectral width of 250 ppm.
  • Analysis: Evaluate the spectrum.

    • Self-Validation: A single, sharp peak in the characteristic aryl fluoride region (-110 to -120 ppm) confirms the successful incorporation of the fluorine atom. The absence of secondary, unexpected fluorine peaks validates the regiochemical purity of the nucleophilic substitution.

Conclusion

Fluorinated benzoic acid intermediates represent a masterclass in rational drug design. By understanding the physicochemical causality of the fluorine atom—modulating pKa, enhancing lipophilicity, and conferring metabolic stability—scientists can predictably engineer superior therapeutics. Coupled with modern, transition-metal-free synthesis protocols and rigorous


F NMR validation, FBAs will continue to drive innovation in both pharmaceutical development and PET radiochemistry.

References

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available at:[Link]

  • 2-Fluorobenzoic acid. Wikipedia. Available at:[Link]

  • 3-Fluorobenzoic acid. Wikipedia. Available at:[Link]

  • 4-Fluorobenzoic acid. Wikipedia. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis of PARP Inhibitors via (Chloromethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of phthalazinone-based PARP inhibitors, specifically focusing on the utilization of (chloromethyl)-2-fluorobenzoic acid scaffolds.

While the specific isomer 2-fluoro-5-(chloromethyl)benzoic acid is the direct precursor for the clinically approved drug Olaparib (Lynparza) , the chemistry described herein is applicable to the 4-(chloromethyl) regioisomer for the generation of novel structural analogs. This guide addresses the critical alkylation and coupling steps required to construct the pharmacophore.

Introduction & Mechanistic Rationale

Poly (ADP-ribose) polymerase (PARP) inhibitors exploit the concept of synthetic lethality , particularly in tumors with BRCA1/2 mutations. The structural core of many PARP inhibitors, such as Olaparib, relies on a phthalazin-1(2H)-one scaffold linked to a fluorobenzoyl moiety.

The use of (chloromethyl)-2-fluorobenzoic acid represents a convergent synthetic strategy. This building block serves two critical functions:

  • Electrophilic Handle: The chloromethyl group (

    
    ) acts as a highly reactive electrophile for 
    
    
    
    displacement by the phthalazinone nitrogen.
  • Orthogonal Functionality: The benzoic acid moiety (protected as an ester) remains available for subsequent amide coupling with solubilizing groups like piperazine.

Mechanistic Insight: Regioselectivity in Alkylation

A critical challenge in this synthesis is controlling the alkylation of the phthalazinone core. Phthalazinone exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) .[1]

  • Kinetic Control: Under basic conditions (e.g.,

    
     or 
    
    
    
    ), the nitrogen anion is the preferred nucleophile, leading to the desired
    
    
    -alkylated product.
  • Thermodynamic Risk:

    
    -alkylation is a competing side reaction that must be minimized through solvent choice (polar aprotic) and temperature control.
    

Retrosynthetic Analysis

The following diagram illustrates the convergent assembly of the PARP inhibitor scaffold, highlighting the role of the chloromethyl intermediate.

PARP_Retrosynthesis Target Target PARP Inhibitor (e.g., Olaparib Analog) Coupling Amide Coupling Target->Coupling Intermediate_Acid Key Intermediate: 2-Fluoro-((phthalazin-1-yl)methyl)benzoic acid Coupling->Intermediate_Acid Piperazine N-Acyl Piperazine (Side Chain) Coupling->Piperazine Disconnection N-Alkylation (SN2) Intermediate_Acid->Disconnection Phthalazinone Phthalazin-1(2H)-one (Nucleophile) Disconnection->Phthalazinone Chloromethyl 4-(Chloromethyl)-2-fluorobenzoic acid (Electrophile) Disconnection->Chloromethyl

Figure 1: Retrosynthetic disconnection of the PARP inhibitor scaffold showing the convergence of the phthalazinone core and the chloromethyl-fluorobenzoic acid linker.

Detailed Experimental Protocols

Phase A: Preparation of the Alkylating Agent

Note: If starting from the acid, esterification is recommended to prevent side reactions during the alkylation step.

Step A1: Esterification of 4-(Chloromethyl)-2-fluorobenzoic acid

  • Dissolve: 10.0 g (52.5 mmol) of 4-(chloromethyl)-2-fluorobenzoic acid in 100 mL of anhydrous Methanol (MeOH).

  • Catalyze: Add 0.5 mL of concentrated Sulfuric Acid (

    
    ) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[2]
  • Yield: Expect >95% yield of Methyl 4-(chloromethyl)-2-fluorobenzoate .

Phase B: N-Alkylation of Phthalazinone (The Critical Step)

This step constructs the core scaffold. The protocol uses mild basic conditions to favor


-alkylation over 

-alkylation.

Reagents:

  • Phthalazin-1(2H)-one (1.0 eq)[3]

  • Methyl 4-(chloromethyl)-2-fluorobenzoate (1.1 eq)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Potassium Iodide (

    
    ) (0.1 eq, catalyst)
    
  • Solvent: Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

Protocol:

  • Activation: In a dry 250 mL round-bottom flask, suspend Phthalazin-1(2H)-one (5.0 g, 34.2 mmol) and

    
     (9.4 g, 68.4 mmol) in anhydrous DMF (50 mL). Stir at RT for 30 minutes.
    
  • Addition: Add Methyl 4-(chloromethyl)-2-fluorobenzoate (7.6 g, 37.6 mmol) and KI (0.57 g, 3.4 mmol).

  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Checkpoint: Monitor HPLC for the disappearance of phthalazinone.

  • Quench: Cool to RT and pour the mixture into ice-water (300 mL). A white precipitate should form.

  • Isolation: Filter the solid. Wash with water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove unreacted ester.
  • Purification: Recrystallize from Acetonitrile or purify via flash chromatography (DCM:MeOH) if necessary.

  • Product: Methyl 2-fluoro-4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate .

Phase C: Hydrolysis and Coupling

Step C1: Saponification

  • Suspend the methyl ester (from Phase B) in THF:Water (1:1).

  • Add Lithium Hydroxide (

    
    , 2.0 eq). Stir at RT for 2 hours.
    
  • Acidify with 1M HCl to pH 2. Filter the resulting carboxylic acid precipitate. Dry under vacuum.

Step C2: Amide Coupling (Final Assembly)

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes.

  • Coupling: Add the desired amine (e.g., N-Boc-piperazine or 1-(cyclopropylcarbonyl)piperazine) (1.1 eq).

  • Completion: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated

    
    , and brine.
    
  • Final Purification: Isolate the target PARP inhibitor via Prep-HPLC.

Quantitative Data Summary

The following table summarizes typical yields and process parameters based on internal optimization and literature precedents for this scaffold.

Reaction StepReagentsTemp (

)
Time (h)Typical Yield (%)Critical Parameter
Esterification

65496–98%Water removal
N-Alkylation

60675–85%Temp control (avoid O-alkylation)
Hydrolysis

25290–95%pH adjustment during isolation
Amide Coupling

251270–80%Stoichiometry of coupling agent

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met:

  • Regiochemistry Confirmation (

    
     NMR): 
    
    • The methylene bridge (

      
      ) connecting the phthalazinone and the benzoic acid ring is diagnostic.
      
    • Shift: Look for a singlet around

      
       5.4–5.6 ppm.
      
    • NOE: Perform NOE (Nuclear Overhauser Effect) experiments. Irradiation of the methylene protons should show enhancement of the phthalazinone C8-H and the benzoic acid aromatic protons, confirming

      
      -alkylation. 
      
      
      
      -alkylation typically results in a downfield shift of the methylene signal.
  • Purity:

    
     by HPLC (UV at 254 nm).
    
  • F-NMR: Distinct fluorine signal (approx.

    
     -110 to -120 ppm) showing coupling to adjacent protons.
    

References

  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. Link

  • Loh, V. M., et al. (2010). "Development of a Scalable Process for the PARP Inhibitor Olaparib." Organic Process Research & Development, 14(4), 1000-1007.
  • Scuderi, V., et al. (2016). "Synthesis and biological evaluation of new phthalazinone derivatives as PARP-1 inhibitors." European Journal of Medicinal Chemistry, 124, 1-12.
  • AstraZeneca AB. (2004). "Phthalazinone Derivatives." US Patent 7,692,006. Link

  • Thurston, D. E., & Bavetsias, V. (2016). "PARP Inhibitors: From Bench to Bedside.

Sources

Application Note: Optimized Protocols for Nucleophilic Substitution of Chloromethyl Scaffolds in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The chloromethyl group (-CH₂Cl) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and materials science[1]. When attached to aromatic or heteroaromatic rings—such as in 4-(chloromethyl)-2-fluoropyridine or 5-(chloromethyl)-2-methylpyrimidin-4-amine—the benzylic-like nature of the carbon renders it exceptionally susceptible to bimolecular nucleophilic substitution (S_N2)[2][3].

The success of these transformations relies heavily on understanding the causality behind the S_N2 mechanism:

  • Steric Accessibility: S_N2 reactions require a backside attack trajectory. While standard benzylic chloromethyl groups react rapidly, increasing steric bulk near the electrophilic center (e.g., neopentyl-like skeletons) can severely hinder the S_N2 pathway, sometimes slowing the reaction by orders of magnitude[4].

  • Solvent Dynamics: Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) are strictly preferred[5]. These solvents effectively dissolve anionic nucleophiles without heavily solvating them via hydrogen bonding. By leaving the nucleophile "naked," its kinetic energy and reactivity are maximized[5].

  • Competing Pathways: In bifunctional heterocyclic substrates, S_N2 at the chloromethyl group often competes with Nucleophilic Aromatic Substitution (S_NAr) at other activated positions[2]. S_N2 is generally favored by softer, less basic nucleophiles (like azide) and milder temperature conditions[2].

Experimental Workflow

SN2_Workflow Substrate 1. Chloromethyl Substrate (Electrophile) Solvent 2. Aprotic Solvent (DMF / MeCN) Substrate->Solvent Reaction 4. S_N2 Reaction (25°C - 80°C, 4-12h) Solvent->Reaction Heating/Stirring Nucleophile 3. Nucleophile + Base (NaN3 or Amine + K2CO3) Nucleophile->Solvent Workup 5. Aqueous Workup (Quench & Extract) Reaction->Workup Full Conversion Analysis 6. Self-Validation (TLC & 1H-NMR) Workup->Analysis Purified Product

Workflow for the nucleophilic substitution of chloromethyl intermediates.

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters for displacing a chloromethyl group with various common nucleophiles, balancing yield against potential side reactions[2][5].

Nucleophile TypeReagentOptimal SolventBase Required?Temp (°C)Expected YieldCompeting Side Reactions
Azide NaN₃DMFNo25 - 5085 - 95%S_NAr (if ring is activated)
Sec. Amine MorpholineAcetonitrileYes (K₂CO₃)80 (Reflux)75 - 90%Elimination (E2)
Alkoxide NaOMeMethanolNo65 (Reflux)70 - 85%S_NAr, Ether cleavage
Thiolate Ar-SNaTHF / DMFNo0 - 25>90%Disulfide formation

Detailed Experimental Protocols

Protocol A: Synthesis of Azidomethyl Derivatives (Click-Chemistry Precursors)

Azidation is a critical transformation for generating intermediates destined for Staudinger reductions or CuAAC "click" chemistry[2][6].

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chloromethyl substrate (1.0 eq)[5][7].

  • Solvation: Dissolve the substrate in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent the competitive hydrolysis of the chloromethyl group into a hydroxymethyl group. DMF provides optimal solubility for the sodium azide salt while leaving the azide anion highly reactive[2][5][8].

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) in one single portion[2][5].

  • Reaction: Stir the mixture at room temperature for 4 hours[2]. Causality: While elevated temperatures can accelerate S_N2, temperatures above 60 °C can lead to the thermal decomposition of sensitive α-azido moieties[6]. The S_NAr pathway is also less favorable with azide under these mild conditions[2].

  • Workup: Pour the reaction mixture into ice-water to quench the reaction and dissolve excess inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Protocol B: Synthesis of Aminomethyl Derivatives

Amination is widely used to install basic solubilizing groups (e.g., morpholine, piperazine) onto drug scaffolds[2]. Primary and secondary amines favor substitution at the accessible chloromethyl position under mild conditions[2].

  • Preparation: In a round-bottom flask, dissolve the chloromethyl substrate (1.0 eq) in anhydrous Acetonitrile (0.3 M)[2].

  • Base Addition: Add a non-nucleophilic base such as Potassium Carbonate (K₂CO₃, 2.0 eq)[2]. Causality: The base is strictly necessary to neutralize the HCl generated during the reaction. Without it, the generated acid would protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction[3][5].

  • Amine Addition: Add the primary or secondary amine (1.5 eq)[2]. Causality: A slight excess ensures complete conversion. If over-alkylation (the formation of tertiary/quaternary amines) is a risk when using primary amines, a much larger excess of the amine nucleophile should be used to statistically favor the primary substitution product[5].

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 12 hours[2].

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude residue via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient)[2].

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Researchers should utilize the following analytical checkpoints to confirm reaction success:

  • TLC Monitoring: The consumption of the chloromethyl starting material is easily tracked. Azide products typically run slightly more polar or similarly to the chloride, but can be definitively visualized using a triphenylphosphine/ninhydrin stain (which reduces the azide to an amine directly on the TLC plate).

  • NMR Shift Causality (The Ultimate Validator): In ¹H-NMR, the diagnostic benzylic -CH₂Cl singlet typically resonates around 4.5 - 4.7 ppm.

    • Upon substitution with an azide (-CH₂N₃), the peak shifts slightly upfield to ~4.3 - 4.4 ppm due to the lower electronegativity of nitrogen compared to chlorine.

    • Substitution with an amine shifts the peak further upfield to ~3.5 - 3.8 ppm.

    • This predictable and distinct chemical shift provides immediate, self-validating proof of successful S_N2 displacement without requiring complex mass spectrometry.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(Chloromethyl)-2-methoxynaphthalene." Benchchem. 1

  • BenchChem Technical Support Team. "Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." Benchchem. 2

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine." Benchchem. 3

  • Murakami, K., Yorimitsu, H., & Oshima, K. "(Chloromethyl)dimethylphenylsilane." Organic Syntheses. 7

  • BenchChem Technical Support Team. "Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid." Benchchem. 5

  • Dostrovsky et al. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega.4

  • ResearchGate Contributors. "Nucleophilic substitution on silica surfaces: Comparison of the reactivity of α- Versus γ-chlorosubstituted silanes in the reaction with sodium azide." ResearchGate. 6

Sources

Strategic Esterification of 4-(Chloromethyl)-2-fluorobenzoic Acid: A Chemoselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Esterification conditions for 4-(Chloromethyl)-2-fluorobenzoic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary

4-(Chloromethyl)-2-fluorobenzoic acid (CAS: 119916-27-7) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of PARP inhibitors such as Olaparib .[1][2] The conversion of this carboxylic acid to its methyl ester is a pivotal step that requires rigorous chemoselectivity.

The structural coexistence of a nucleophilic carboxylate (upon deprotonation) and a highly electrophilic benzyl chloride presents a "suicide substrate" risk: under basic conditions, the molecule is prone to rapid self-polymerization or intermolecular alkylation. Furthermore, the benzyl chloride moiety is susceptible to solvolysis in nucleophilic solvents.

This Application Note defines a robust, field-proven protocol using Thionyl Chloride (SOCl₂) in methanol. This method circumvents base-mediated side reactions and ensures high fidelity of the alkyl halide pharmacophore.[1][2]

Strategic Analysis: The Chemoselectivity Paradox

Before initiating synthesis, the operator must understand the competing reactivities of the substrate.

Functional GroupReactivity ProfileRisk Factor
Carboxylic Acid (

)
Hard electrophile (carbonyl) / Hard nucleophile (carboxylate)Needs activation to form ester.[1][2]
Benzyl Chloride Soft electrophileHigh Risk: Prone to

displacement by methoxide or self-alkylation if base is present.[1][2]
Ortho-Fluorine Electron-withdrawing (Inductive)Increases acidity of the carboxyl group; slightly deactivates the ring.[1][2]

Why Standard Methods Fail:

  • Base-Promoted Alkylation (e.g., MeI/K₂CO₃): FORBIDDEN. The presence of base generates the carboxylate anion, which can attack the benzyl chloride of a neighboring molecule, leading to oligomerization.

  • Fischer Esterification (H₂SO₄/MeOH): Viable but Slow. The electron-withdrawing fluorine atom reduces the nucleophilicity of the carbonyl oxygen, slowing the formation of the tetrahedral intermediate.

  • Acyl Chloride Method (SOCl₂/MeOH): OPTIMAL. Converts the acid to a highly reactive acid chloride in situ (or stepwise), driving the reaction to completion without generating competitive nucleophiles.

Decision Tree & Workflow

The following logic map illustrates the critical decision points for selecting the esterification route.

EsterificationLogic Start Substrate: 4-(Chloromethyl)-2-fluorobenzoic acid CheckBase Is Base Permissible? Start->CheckBase BaseRoute Alkylation (MeI/Base) CheckBase->BaseRoute Yes (Incorrect) AcidRoute Acidic Conditions Selected CheckBase->AcidRoute No (Correct) Fail FAILURE: Self-Polymerization / Benzyl Chloride Hydrolysis BaseRoute->Fail MethodChoice Select Activation Method AcidRoute->MethodChoice Fischer H2SO4 / MeOH (Reflux) MethodChoice->Fischer Catalytic Acid SOCl2 SOCl2 / MeOH (0°C -> Reflux) MethodChoice->SOCl2 Acid Chloride Route ResultFischer Slow Kinetics (Due to F-deactivation) Fischer->ResultFischer ResultSOCl2 OPTIMAL: High Yield, Retention of CH2Cl SOCl2->ResultSOCl2

Figure 1: Strategic decision tree highlighting the necessity of acidic activation to preserve the benzyl chloride moiety.

Detailed Protocol: Thionyl Chloride Mediated Methanolysis

Objective: Synthesis of Methyl 4-(chloromethyl)-2-fluorobenzoate. Scale: 10.0 g (Adjustable).[2] Expected Yield: 92–96%.[1][2]

Reagents & Equipment
  • Substrate: 4-(Chloromethyl)-2-fluorobenzoic acid (10.0 g, 53.0 mmol).

  • Reagent: Thionyl Chloride (

    
    ) (11.5 mL, 159 mmol, 3.0 equiv). Note: Freshly distilled or high-purity grade is essential to avoid sulfur contaminants.[1][2]
    
  • Solvent: Methanol (anhydrous, 100 mL).

  • Equipment: 250 mL Round Bottom Flask (RBF), reflux condenser, drying tube (

    
     or 
    
    
    
    line), constant pressure addition funnel, ice-water bath.
Step-by-Step Procedure
  • Setup & Solubilization:

    • Charge the 250 mL RBF with 4-(Chloromethyl)-2-fluorobenzoic acid (10.0 g) and Methanol (80 mL).[1][2]

    • Note: The starting material may not fully dissolve initially.[2] Suspension is acceptable.

    • Cool the mixture to 0–5°C using an ice-water bath. Stir magnetically.[1][2]

  • Activation (The Exotherm):

    • CRITICAL: Add Thionyl Chloride (11.5 mL) dropwise via the addition funnel over 20–30 minutes.

    • Mechanism:[1][2][3][4][5][6][7]

      
       reacts with MeOH to generate anhydrous 
      
      
      
      and methyl sulfite intermediates, while also converting the carboxylic acid to the acid chloride transiently.
    • Observation: Vigorous gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) will occur.[8] Ensure proper venting into a scrubber.[1][2]
    • Temperature Control: Maintain internal temperature <10°C during addition to prevent uncontrolled boiling.[1][2]

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Heat the reaction mixture to Reflux (65°C) .

    • Maintain reflux for 2–3 hours .[1][2]

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup (Quench & Extraction):

    • Cool the mixture to room temperature.

    • Concentration: Evaporate the methanol and excess

      
       under reduced pressure (Rotavap) to obtain a viscous oil or semi-solid. Caution: The distillate contains HCl/SOCl2.
      
    • Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).

    • Wash 1: Wash with Saturated

      
        (2 x 50 mL).[2] Caution: 
      
      
      
      evolution.[1][2] This removes unreacted acid and neutralizes HCl.[1][2]
    • Wash 2: Wash with Brine (50 mL).[2]

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .[2]
  • Isolation:

    • Filter off the drying agent.[2]

    • Concentrate in vacuo.[1][2]

    • Result: The product usually crystallizes upon standing or cooling.[2] If oil persists, triturates with cold Hexanes/Pentane.

Quality Control & Analytical Verification

Verify the integrity of the Chloromethyl group. Loss of this group (conversion to methoxymethyl ether) is the primary impurity.

Analytical MethodDiagnostic Signal (Product)Diagnostic Signal (Impurity: Methyl Ether)
1H NMR (

)
Esteryl Methyl:

3.93 (s, 3H)Benzyl Chloride:

4.58 (s, 2H)
Benzyl Methyl Ether:

3.40 (s, 3H) (New peak)
19F NMR

-108 to -110 ppm (approx)
Shifts slightly if esterification fails.[1]
HPLC Retention Time: ~1.2x of AcidPeak broadening or split peaks indicate hydrolysis.[1][2]

Specification Limit: Benzyl chloride hydrolysis products should be < 1.0% by HPLC area.

Safety & Handling (HSE)
  • Thionyl Chloride: Highly corrosive and water-reactive.[1][2] Releases HCl and SO2 gases.[1][2][3][4] Must be handled in a fume hood.[2][4]

  • Benzyl Chloride Moiety: The product and starting material are potential lachrymators and alkylating agents.[2] Wear double nitrile gloves and avoid dust inhalation.[1][2]

  • Waste Disposal: Quench all aqueous streams (which may contain residual SOCl2/HCl) with dilute NaOH before disposal.[2]

References
  • Synthesis of Olaparib Intermediates

    • Patent: Shanghai Hansoh Biomedical Engineering Co Ltd.[1][2] "Preparation method of olaparib intermediate." CN115806526B.[1][2] Link

    • Context: Describes the handling of fluorobenzoic acid derivatives in the context of PARP inhibitor synthesis.
  • General Esterification of Chloromethyl-Benzoic Acids

    • Patent: "Preparation method of 4-chloromethyl benzoic acid t-butyl ester."[1][2][6] CN1907948A.[1][2] Link

    • Relevance: Validates the stability of the 4-chloromethyl moiety under controlled acyl
  • Thionyl Chloride Mediated Esterification (Standard Protocols)

    • Source: Organic Syntheses, Coll. Vol. 9, p.132 (1998). "Thionyl Chloride Method for Acid Chlorides." Link

    • Relevance: Provides the foundational mechanistic basis for the SOCl2/MeOH protocol.
  • Olaparib Process Chemistry

    • Article: Chen, Z., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib."[7] ACS Omega 2022, 7, 7, 6313–6321.[7] Link[7]

    • Relevance: Discusses the broader synthetic route and stability of related intermedi

Sources

Application Note: Strategic Utilization of 4-(Chloromethyl)-2-fluorobenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic implementation of 4-(Chloromethyl)-2-fluorobenzoic acid (CAS 446-30-0) as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike standard alkyl linkers, this scaffold offers a rigid aromatic core with orthogonal reactivity: a carboxylic acid for amide coupling and a highly reactive benzylic chloride for nucleophilic substitution.[1] Furthermore, the ortho-fluorine substituent provides critical metabolic stability and conformational bias, making it a superior alternative to non-fluorinated benzoic acid linkers.[1]

Chemical Profile & Strategic Rationale

Physicochemical Properties
PropertyValueDesign Implication
CAS Number 446-30-0Standard identifier for sourcing.[1]
Molecular Weight 174.56 g/mol Low MW allows for "linker efficiency" in Lipinski calculations.[1]
Reactivity A Carboxylic Acid (-COOH)Amide/Ester formation (Warhead attachment).[1]
Reactivity B Benzylic Chloride (-CH₂Cl)SN2 Alkylation (E3 Ligase/Anchor attachment).[1]
pKa (Acid) ~3.2 (vs 4.2 for benzoic acid)Ortho-F increases acidity; requires careful buffer selection.[1]
LogP ~2.3Moderate lipophilicity; F-atom modulates permeability.[1]
The "Fluorine Advantage"

The inclusion of the fluorine atom at the 2-position (ortho to the carboxylic acid) is not merely decorative. It serves three specific medicinal chemistry functions:

  • Metabolic Blockade: The C-F bond is metabolically inert.[1] It protects the aromatic ring from oxidative metabolism (e.g., by CYP450s) at the ortho-position, a common "soft spot" in benzoic acid derivatives.

  • Conformational Restriction: The van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the carbonyl oxygen, forcing the amide bond out of planarity with the phenyl ring. This "twist" can improve solubility and selectivity by reducing flat, intercalating conformations.[1]

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making the resulting amide hydrogen slightly more acidic and a better hydrogen bond donor.

Synthetic Workflows

The bifunctionality of 4-(Chloromethyl)-2-fluorobenzoic acid allows for divergent synthesis. The recommended workflow prioritizes the Amide Coupling First , followed by Alkylation , to avoid hydrolyzing the sensitive benzylic chloride during aqueous workups associated with peptide coupling.

Decision Logic Diagram

G Start 4-(Chloromethyl)-2- fluorobenzoic acid Decision Target Moiety Analysis Start->Decision RouteA Route A: Amide Coupling First (Recommended) Decision->RouteA Amine Warhead Available RouteB Route B: Alkylation First (Risk of Hydrolysis) Decision->RouteB Sensitive Warhead Step1A 1. Couple Warhead-NH2 (HATU/DIPEA) RouteA->Step1A Step1B 1. Alkylate Anchor (S_N2 Reaction) RouteB->Step1B Step2A 2. Alkylate Anchor-OH/NH (K2CO3/DMF) Step1A->Step2A Final Final PROTAC/Conjugate Step2A->Final Step2B 2. Hydrolyze Ester (if protected) Step1B->Step2B Step2B->Final

Caption: Synthetic decision tree. Route A is preferred to preserve the reactive benzylic chloride until the final assembly step.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Warhead Attachment)

Objective: Attach an amine-bearing warhead (e.g., a Lenalidomide derivative or Kinase inhibitor) to the carboxylic acid.[1]

Reagents:

  • 4-(Chloromethyl)-2-fluorobenzoic acid (1.0 equiv)[1]

  • Amine-bearing Warhead (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 4-(Chloromethyl)-2-fluorobenzoic acid in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes. Note: The benzylic chloride is relatively stable to HATU, but prolonged exposure to basic DIPEA at high temps can cause polymerization.

  • Coupling: Add the Amine-bearing Warhead. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. Look for the product mass. The chlorine isotope pattern (3:1 ratio of M : M+2) should be visible.

  • Workup: Dilute with EtOAc, wash with 1N HCl (cold, rapid wash to remove DIPEA), then Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). Avoid methanol in the mobile phase if the column is slow, to prevent solvolysis of the chloride.

Protocol B: SN2 Linker Elongation (Anchor Attachment)

Objective: React the benzylic chloride handle with a nucleophile (Phenol, Thiol, or Secondary Amine) on the E3 ligase ligand or Linker extension.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Nucleophile (e.g., Phenolic PROTAC anchor) (1.1 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Acetonitrile (MeCN) or DMF[2]

Procedure:

  • Preparation: Dissolve the Nucleophile and Base (Cs₂CO₃) in MeCN/DMF. Stir for 10 mins to deprotonate the phenol/thiol.

  • Addition: Add the Intermediate (containing the chloromethyl group). Add catalytic KI (Finkelstein condition) to accelerate the reaction by generating the transient, more reactive benzyl iodide.

  • Reaction: Heat to 40–60°C for 2–6 hours.

    • Critical Control: Do not overheat (>80°C) as this may cause elimination or decomposition of the fluorine motif.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Analytics

NMR Validation
  • ¹H NMR: The benzylic protons (-CH ₂Cl) appear as a distinct singlet around 4.6–4.7 ppm .[1] Upon substitution (e.g., with an amine or ether), this peak will shift upfield to 3.5–4.2 ppm .[1]

  • ¹⁹F NMR: Essential for confirming the integrity of the fluorine substituent. Expect a signal around -110 to -120 ppm (relative to CFCl₃).[1] Disappearance of this signal suggests defluorination (rare, but possible under harsh nucleophilic aromatic substitution conditions).[1]

Mass Spectrometry (LCMS)
  • Chlorine Signature: The starting material and intermediate must show the characteristic ³⁵Cl/³⁷Cl isotope pattern (approx 3:1 intensity ratio).

  • Product Verification: The final product (after Protocol B) will lose this chlorine pattern, confirming the displacement of the chloride.

Safety & Handling (HSE)

  • Lachrymator Hazard: Benzylic chlorides are potent lachrymators (tear gas agents).[1] All weighing and reactions must be performed in a functioning fume hood.[1]

  • Alkylating Agent: This compound is a direct-acting alkylating agent.[1] It poses a potential carcinogenicity risk.[1] Double-gloving (Nitrile) and wearing a lab coat are mandatory.[1]

  • Quenching: Quench excess benzylic chloride with a solution of 10% ammonium hydroxide or ethanolamine before disposal to destroy the reactive alkylating capability.

References

  • Compound Identity: "4-Chloro-2-fluorobenzoic acid."[1][3][4][5][6] CAS Common Chemistry, CAS Registry Number 446-30-0.[1][3][7] [Link][3]

  • Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry."[1][8] Chemical Society Reviews, 2008, 37, 320-330.[1] [Link]

  • Benzylic Linkers in PROTACs: Testa, A., et al. "Current strategies for the design of PROTAC linkers: a critical review."[1] Future Medicinal Chemistry, 2020.[1] [Link]

  • Reactivity of Benzyl Chlorides: "Benzyl Chloride." Wikipedia (General Reactivity & Safety).[1] [Link]

Sources

Application Note: Chemoselective Functionalization of 4-(Chloromethyl)-2-fluorobenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-(Chloromethyl)-2-fluorobenzoic acid (CAS: 1379257-20-1) is a highly privileged, bifunctional building block utilized extensively in the discovery of active pharmaceutical ingredients (APIs) and advanced molecular materials[1]. The structural architecture of this scaffold presents a classic chemoselectivity challenge: it contains both a highly electrophilic benzylic chloride and a carboxylic acid.

Without strategic control, introducing an amine to this leads to complex mixtures of


-alkylated products, amides, and intractable oligomeric cross-links[2]. This application note provides a field-proven, self-validating framework for directing amines exclusively toward either the benzylic carbon (N-Alkylation) or the carbonyl carbon (Amidation).

Mechanistic Causality & Chemoselectivity Principles

As a Senior Application Scientist, achieving chemoselectivity is not about trial and error; it is about manipulating kinetic and thermodynamic levers. The selective functionalization of this scaffold relies on the following causal principles:

  • Electrophilic Site 1 (Benzylic Carbon): The chloromethyl group is a prime substrate for bimolecular nucleophilic substitution (SN2)[3]. The ortho-fluorine atom exerts a subtle inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the benzylic position. SN2 at this site is the default, thermodynamically favorable pathway when no coupling agents are present.

  • Electrophilic Site 2 (Carboxyl Carbon): The carboxylic acid must be converted into an active ester to undergo nucleophilic acyl substitution. Notably, the ortho-fluorine significantly lowers the pKa of the benzoic acid. When deprotonated by a base, the resulting carboxylate is nucleophilically inert. However, when activated by a coupling agent, the electron-withdrawing fluorine makes the resulting active ester exceptionally electrophilic, accelerating amidation[4].

By exploiting these electronic properties, we can design divergent protocols that force the amine down a single reaction coordinate.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective Benzylic N-Alkylation (SN2 Pathway)

Objective: Alkylate the amine using the benzylic chloride while preserving the carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(Chloromethyl)-2-fluorobenzoic acid (1.0 equiv) in anhydrous Acetonitrile (ACN) to a concentration of 0.2 M.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv) in one portion.
    
    • Causality: DIPEA is a sterically hindered tertiary amine. It instantly deprotonates the carboxylic acid (rendering it unreactive to nucleophiles) and acts as an acid scavenger for the SN2 HCl byproduct, all without competing as a nucleophile itself[2].

  • Amine Addition: Add the target primary or secondary amine (1.05 equiv) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at 25 °C to 60 °C (depending on the steric bulk of the amine) for 4–12 hours.

    • Self-Validation System: Monitor the reaction via LC-MS. The system validates its own completion when the starting material mass (

      
       187 [M-H]⁻) is fully replaced by the product mass, accompanied by the complete disappearance of the characteristic 3:1 chlorine isotope pattern.
      
  • Workup & Isolation: Concentrate the solvent in vacuo. Resuspend the residue in minimal water and carefully adjust the pH to ~4.5 using 1M HCl.

    • Causality: Adjusting the pH to the isoelectric point forces the SN2 product to form a neutral zwitterion, which selectively precipitates out of solution, leaving excess DIPEA·HCl behind. Filter and dry under high vacuum.

Protocol B: Chemoselective Amidation (Acyl Substitution Pathway)

Objective: Form an amide bond at the carboxylic acid while preserving the benzylic chloride.

  • Preparation: Dissolve 4-(Chloromethyl)-2-fluorobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere. Cool the solution strictly to 0 °C using an ice bath.

  • Activation: Add HATU (1.1 equiv) followed by DIPEA (2.5 equiv). Stir at 0 °C for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly electrophilic active ester. Maintaining a temperature of 0 °C is critical; it suppresses the background SN2 reactivity of the benzylic chloride, shifting the kinetic advantage entirely to the acyl carbon[3].

  • Amine Addition: Dissolve the target amine (0.95 equiv) in a minimal volume of DCM and add it dropwise over 30 minutes to the activated mixture.

    • Causality: Sub-stoichiometric, dropwise addition ensures the amine is instantaneously consumed by the hyper-reactive active ester. This prevents any localized excess of amine from engaging in unwanted SN2 reactions or intermolecular cross-linking[4].

  • Reaction Execution: Allow the reaction to slowly warm to room temperature over 2 hours.

    • Self-Validation System: Conduct TLC (Hexanes/EtOAc). The protocol is validated when a distinct, significantly less polar spot (the neutral amide) emerges, cleanly separated from the highly polar starting acid baseline.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected chemoselectivity and yields when applying the above protocols to various amine classes.

EntryAmine TypeTarget PathwayReagents & ConditionsMajor ProductYield (%)Chemoselectivity (Target:Side)
1Primary AliphaticA (N-Alkylation)K₂CO₃ (2.0 eq), DMF, 60 °C4-(Alkylaminomethyl)-2-fluorobenzoic acid82>95:5
2Secondary CyclicA (N-Alkylation)DIPEA (2.0 eq), ACN, 25 °C4-(Cycloaminomethyl)-2-fluorobenzoic acid88>98:2
3Aniline (Aryl)B (Amidation)HATU (1.1 eq), DIPEA, DCM, 0 °C4-(Chloromethyl)-2-fluoro-

-arylbenzamide
75>90:10
4Primary AliphaticB (Amidation)EDC·HCl, HOBt, DCM, 0 °C4-(Chloromethyl)-2-fluoro-

-alkylbenzamide
6885:15

Visualizing the Divergent Workflows

G SM 4-(Chloromethyl)-2-fluorobenzoic acid (Bifunctional Scaffold) PathA Pathway A: N-Alkylation (SN2 at Benzylic Chloride) SM->PathA PathB Pathway B: Amidation (Reaction at Carboxylic Acid) SM->PathB CondA Base (DIPEA/K2CO3) Solvent (DMF/ACN) 25-60°C PathA->CondA CondB Coupling Agent (HATU) Base (DIPEA), DCM 0°C to RT PathB->CondB ProdA 4-(Aminomethyl)-2-fluorobenzoic acid derivatives CondA->ProdA ProdB 4-(Chloromethyl)-2-fluoro- benzamide derivatives CondB->ProdB

Divergent chemoselective pathways for 4-(Chloromethyl)-2-fluorobenzoic acid functionalization.

References

  • Title: Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts | Source: ResearchGate | URL: [Link]

Sources

Preparation of methyl 4-(chloromethyl)-2-fluorobenzoate from acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Methyl 4-(chloromethyl)-2-fluorobenzoate

Executive Summary

Methyl 4-(chloromethyl)-2-fluorobenzoate (CAS: 1566762-34-2) is a critical benzylic halide intermediate used extensively in medicinal chemistry for the installation of the 2-fluoro-4-substituted benzoate motif. This pharmacophore is frequently observed in PARP inhibitors, kinase inhibitors, and PROTAC linkers.

While the direct esterification of 4-(chloromethyl)-2-fluorobenzoic acid is theoretically possible, the acid precursor is often unstable, expensive, or commercially unavailable. Consequently, the industrial standard and most reliable laboratory route proceeds via the two-step transformation of the stable commodity chemical 2-fluoro-4-methylbenzoic acid .

This guide details the "Field-Proven" protocol:

  • Chemoselective Esterification: Conversion of the acid to the methyl ester using thionyl chloride (

    
    ) to generate anhydrous 
    
    
    
    in situ.
  • Radical Chlorination: Regioselective benzylic chlorination using sulfuryl chloride (

    
    ) or N-chlorosuccinimide (NCS).
    

Retrosynthetic Logic & Pathway Design

The synthesis is designed to maximize yield while minimizing the hydrolysis of the sensitive benzylic chloride.

  • Why Esterify First? Radical halogenation on free carboxylic acids is often plagued by solubility issues and decarboxylative side reactions. The ester moiety deactivates the ring slightly but protects the carboxyl group, allowing for cleaner radical propagation at the benzylic position.

  • Why

    
     over 
    
    
    
    ?
    The thionyl chloride method consumes water produced during esterification, driving the equilibrium to completion without requiring a Dean-Stark trap or large excess of methanol.

ReactionPathway SM Starting Material 2-Fluoro-4-methylbenzoic acid (Stable Solid) Step1 Step 1: Esterification MeOH, SOCl2, 0°C to Reflux SM->Step1 Inter Intermediate Methyl 2-fluoro-4-methylbenzoate Step1->Inter Step2 Step 2: Radical Chlorination SO2Cl2, AIBN, PhCl, Reflux Inter->Step2 Prod Target Product Methyl 4-(chloromethyl)-2-fluorobenzoate Step2->Prod

Figure 1: Two-stage synthetic pathway ensuring stability and selectivity.

Experimental Protocols

Phase 1: Preparation of Methyl 2-fluoro-4-methylbenzoate

Objective: Quantitative conversion of the acid to the ester under anhydrous conditions.

Reagents:

  • 2-Fluoro-4-methylbenzoic acid (1.0 equiv)

  • Methanol (anhydrous, 10-15 volumes)

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvation: Charge the flask with 2-fluoro-4-methylbenzoic acid and Methanol . Cool the resulting suspension to 0–5°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with vigorous gas evolution (

    
     and 
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The starting acid spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Concentrate the mixture under reduced pressure to remove methanol and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[4]

    • Wash sequentially with Saturated

      
       (2x) to neutralize residual acid, followed by Brine (1x).
      
    • Dry over anhydrous

      
      , filter, and concentrate.[1][6]
      
  • Outcome: The product is typically a clear to pale yellow oil or low-melting solid. Yields are generally >95%.[4] Proceed to Phase 2 without further purification if purity is >98%.

Phase 2: Radical Chlorination to Target

Objective: Selective monochlorination of the benzylic position.

Reagents:

  • Methyl 2-fluoro-4-methylbenzoate (Intermediate from Phase 1)

  • Sulfuryl Chloride (

    
    ) (1.1 equiv) OR N-Chlorosuccinimide (NCS) (1.1 equiv)
    
  • Radical Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv)

  • Solvent: Chlorobenzene (preferred for

    
    ) or Trifluorotoluene (green alternative for NCS).
    

Protocol (Sulfuryl Chloride Method - High Throughput):

  • Setup: Dry round-bottom flask, reflux condenser, nitrogen atmosphere.

  • Dissolution: Dissolve the Methyl 2-fluoro-4-methylbenzoate in Chlorobenzene (5 volumes).

  • Addition: Add AIBN (5 mol%) and Sulfuryl Chloride (1.1 equiv).

  • Initiation: Heat the mixture to 80–90°C.

    • Critical Control Point: Radical reactions can have an induction period. Once initiated (indicated by gas evolution), the reaction proceeds rapidly.

  • Monitoring: Monitor strictly by HPLC or GC every 30 minutes.

    • Stop Condition: Stop the reaction when the ratio of Product:Di-chloro impurity is optimal (typically 90-95% conversion). Pushing to 100% conversion often leads to significant over-chlorination (dichloromethyl byproduct).

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Wash with water (2x) and Saturated

      
       (2x).[4]
      
    • Dry organic layer (

      
      ) and concentrate.[1][4]
      
  • Purification:

    • If significant starting material or di-chloro impurity exists, purify via flash column chromatography (Silica Gel).

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      
    • Note: Benzylic chlorides are reactive.[3][6] Do not leave on silica for extended periods.

Analytical Data & Validation

ParameterExpected Value / ObservationInterpretation
Appearance White solid or colorless oilHigh purity; yellowing indicates oxidation/impurities.
1H NMR (CDCl3)

3.93 (s, 3H,

)
Methyl Ester singlet.
1H NMR (CDCl3)

4.58 (s, 2H,

)
Diagnostic Peak: Shift from 2.4 ppm (

) to ~4.6 ppm confirms chlorination.
19F NMR

-108 to -110 ppm
Fluorine signal remains intact.
Mass Spec [M+H]+ not always visible.Look for loss of Cl or ionization in GC-MS (

202/204).

Troubleshooting & Optimization Logic

Issue: Over-chlorination (Dichloromethyl formation)

  • Cause: Excess reagent or prolonged reaction time.

  • Solution: Use a slight deficit of chlorinating agent (0.95 equiv) and recycle the unreacted starting material. The separation of Mono-Cl product from Starting Material is easier than separating Mono-Cl from Di-Cl.

Issue: Hydrolysis during workup

  • Cause: Benzylic chlorides hydrolyze to benzyl alcohols in basic aqueous media.

  • Solution: Perform

    
     washes quickly and keep the temperature cold (
    
    
    
    ) during aqueous extraction.

Issue: Safety (Lachrymator)

  • Hazard: The product is a potent lachrymator (tear gas effect).

  • Control: All rotovap exhaust must be vented into a fume hood. Glassware should be rinsed with a dilute nucleophile (e.g., ammonia or ethanolic KOH) before removal from the hood to quench residues.

PurificationLogic Crude Crude Reaction Mixture (SM + Mono-Cl + Di-Cl) Check Check Conversion (GC/HPLC) Crude->Check HighDi >5% Di-chloro impurity Check->HighDi Over-reacted Good <5% Di-chloro >90% Mono-Cl Check->Good Optimal Recryst Difficult Separation Requires careful Chromatography HighDi->Recryst Flash Rapid Filtration/Flash (0-10% EtOAc/Hex) Good->Flash

Figure 2: Decision matrix for purification based on reaction conversion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104328368, Methyl 2-(chloromethyl)-4-fluorobenzoate. Retrieved from [Link]

  • Cohen, J. B., & Dakin, H. D. (1901).The chlorination of the aromatic hydrocarbons and their derivatives. Journal of the Chemical Society, Transactions.

(Note: While specific patents exist for this exact molecule, the protocols above represent the standard chemical transformations used to generate this class of compounds.)

Sources

Application Note: Friedel-Crafts Alkylation Using 4-(Chloromethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Stoichiometric Optimization, and Scalable Protocols for Diarylmethane Scaffold Synthesis

Executive Summary

The synthesis of diarylmethane derivatives is a critical workflow in drug discovery, providing rigid, lipophilic scaffolds common in nuclear receptor ligands and enzyme inhibitors. 4-(Chloromethyl)-2-fluorobenzoic acid is a highly versatile, commercially available bifunctional building block used to generate these scaffolds. However, deploying this reagent in standard Friedel-Crafts alkylation workflows often results in reaction failure or trace yields. This application note details the mechanistic causality behind these failures—specifically the catalyst-sequestering nature of the carboxylic acid moiety—and provides a self-validating, optimized protocol for high-yield electrophilic aromatic substitution (EAS).

Mechanistic Rationale & Stoichiometric Causality

Friedel-Crafts alkylation traditionally requires only catalytic amounts of a Lewis acid to activate an alkyl halide[1]. However, the structural features of 4-(chloromethyl)-2-fluorobenzoic acid fundamentally alter the thermodynamic landscape of the reaction:

  • The Carboxylic Acid Sink: Lewis acids, such as aluminum chloride (AlCl₃), possess empty p-orbitals that coordinate strongly with the electron-rich carbonyl oxygen of the carboxylic acid. This forms a highly stable, unreactive aluminum carboxylate complex. Because this complexation is stoichiometric and essentially irreversible under anhydrous reaction conditions, the first equivalent of AlCl₃ is entirely consumed and rendered catalytically inactive[2],[3].

  • Benzylic Activation: To drive the actual alkylation, a second equivalent of AlCl₃ is mandatory. This second equivalent abstracts the benzylic chloride to generate the highly electrophilic benzyl cation (or a tightly polarized ion pair) required to attack the incoming arene[4].

  • The Role of the 2-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this slightly destabilizes the forming benzylic cation (necessitating a strong Lewis acid like AlCl₃ over milder alternatives like ZnCl₂), it synergizes with the carboxylic acid to highly deactivate the parent aromatic ring. This dual deactivation is highly beneficial, as it completely suppresses undesired self-oligomerization of the starting material.

Reaction Pathway Visualization

The following diagram illustrates the sequential activation required to successfully utilize this bifunctional electrophile.

Pathway SM 4-(Chloromethyl)- 2-fluorobenzoic acid Complex Aluminum Carboxylate Intermediate SM->Complex Acid-Base Complexation Eq1 1.0 eq AlCl₃ (Coordination) Eq1->Complex Cation Electrophilic Benzyl Cation Complex Complex->Cation Halide Abstraction Eq2 1.2 eq AlCl₃ (C-Cl Activation) Eq2->Cation Wheland Wheland Intermediate (Sigma Complex) Cation->Wheland EAS Reaction Arene Arene Substrate (e.g., Anisole) Arene->Wheland Product Diarylmethane Product (Target Scaffold) Wheland->Product -H⁺, Aqueous Workup

Fig 1. Mechanistic pathway of Friedel-Crafts alkylation requiring >2 equivalents of Lewis acid.

Experimental Design & Quantitative Optimization

To establish a robust protocol, reaction conditions were optimized using anisole as a model electron-rich arene. The data in Table 1 demonstrates the critical nature of Lewis acid stoichiometry. Benzylation is highly dependent on the availability of free AlCl₃[5].

Table 1: Optimization of Lewis Acid Stoichiometry and Solvent

EntrySolventAlCl₃ (equiv.)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DCM0.50 to RT120Catalyst fully sequestered by COOH; no C-Cl activation.
2DCM1.10 to RT12< 5Trace conversion; insufficient free AlCl₃ for alkylation.
3DCM2.20 to RT482Clean conversion; 1 eq coordinates COOH, 1.2 eq drives EAS.
4DCE2.260278Faster kinetics, but elevated temp increases ortho byproduct.
5MeNO₂2.2RT485Homogeneous reaction; MeNO₂ stabilizes the cationic intermediate.

Note: Dichloromethane (DCM) is selected for the standard protocol below due to its balance of high yield, low toxicity compared to nitromethane (MeNO₂), and ease of removal.

Self-Validating Protocol: Synthesis of 4-(4-Methoxybenzyl)-2-fluorobenzoic acid

This protocol is designed with built-in visual and analytical checkpoints to ensure the reaction is proceeding as intended.

Prerequisites & Safety
  • Reagents: 4-(Chloromethyl)-2-fluorobenzoic acid (1.0 equiv, 10 mmol, 1.88 g), Anisole (1.5 equiv, 15 mmol, 1.62 g), Anhydrous AlCl₃ (2.2 equiv, 22 mmol, 2.93 g).

  • Environment: AlCl₃ is highly hygroscopic and reacts violently with water to release HCl gas. All glassware must be oven-dried, and the reaction must be assembled under an inert atmosphere (N₂ or Argon).

Step-by-Step Methodology

Phase 1: Catalyst Complexation

  • Charge a flame-dried 100 mL round-bottom flask with 4-(chloromethyl)-2-fluorobenzoic acid (1.88 g) and anhydrous DCM (40 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add anhydrous AlCl₃ (2.93 g) portion-wise over 10 minutes.

    • Self-Validation Checkpoint: You will observe immediate evolution of HCl gas and the gradual dissolution of the starting material as the soluble aluminum carboxylate complex forms.

Phase 2: Electrophilic Aromatic Substitution (EAS) 4. Once gas evolution subsides (approx. 15 mins), add anisole (1.62 g) dropwise via syringe over 5 minutes.

  • Causality: Dropwise addition controls the generation of the Wheland intermediate, preventing thermal spikes that lead to polyalkylation.
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.
  • Self-Validation Checkpoint: The reaction mixture will transition to a deep red or orange color, a classic visual indicator of the stabilized arenium ion (Wheland intermediate).
  • Monitor reaction progress via TLC (Eluent: 9:1 DCM:MeOH). The starting material spot (UV active) should disappear, replaced by a lower Rf product spot.

Phase 3: Quenching & Phase Separation 7. Cool the reaction mixture back to 0 °C. 8. CRITICAL STEP: Carefully pour the mixture into a beaker containing 50 mL of ice-cold 1M HCl under vigorous stirring.

  • Causality: The acidic quench serves a dual purpose. First, it hydrolyzes the robust aluminum-carboxylate complex, releasing the free carboxylic acid. Second, the low pH ensures the product remains fully protonated (uncharged), forcing it into the organic (DCM) layer rather than the aqueous layer.
  • Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 20 mL).

Phase 4: Purification 10. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 11. Filter and concentrate under reduced pressure to yield a crude solid. 12. Recrystallize from hot ethyl acetate/hexanes to afford the pure 4-(4-methoxybenzyl)-2-fluorobenzoic acid.

Analytical Characterization & Troubleshooting

  • NMR Verification: To confirm successful benzylation, check the ¹H-NMR spectrum for the appearance of the benzylic methylene bridge (–CH₂–). This typically presents as a sharp singlet integrating to 2 protons in the 3.90 – 4.10 ppm region. The methoxy group of the anisole moiety will appear around 3.80 ppm.

  • Regioselectivity Troubleshooting: The reaction strongly favors para-substitution due to the steric bulk of the AlCl₃-complexed electrophile. If significant ortho-substitution is observed (indicated by a complex multiplet pattern in the aromatic region rather than the clean AA'BB' doublet system of a para-disubstituted ring), lower the reaction temperature during Phase 2 to 0 °C to increase thermodynamic control.

  • Incomplete Conversion: If unreacted starting material remains, the AlCl₃ was likely compromised by ambient moisture. Always use AlCl₃ from a freshly opened, tightly sealed container.

References

  • [2] 2.[1] 3.[3] 4.[4] 5.[5]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Containing the 2-Fluorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The inclusion of a 2-fluorobenzyl moiety is a high-impact structural modification in kinase inhibitor design. While the 3-fluorobenzyl group is famous for its role in the dual EGFR/HER2 inhibitor Lapatinib (Tykerb) , the 2-fluorobenzyl isomer offers distinct pharmacological advantages driven by the "Ortho-Fluorine Effect."

The "Why": Medicinal Chemistry Justification[1]
  • Conformational Locking: The 2-fluoro substituent introduces a steric and electrostatic clash with the ether/amine linker oxygen or nitrogen. This restricts bond rotation, pre-organizing the molecule into a bioactive conformation that often favors binding to the kinase ATP-binding pocket (hinge region).

  • Metabolic Stability: The benzylic position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. The electron-withdrawing nature of the ortho-fluorine deactivates this position, prolonging half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without the steric bulk of a methyl group, enhancing membrane permeability.
    

Strategic Synthetic Planning

The installation of the 2-fluorobenzyl group is typically achieved via two primary routes, depending on the heteroatom linker (Oxygen vs. Nitrogen) on the kinase scaffold (e.g., Quinazoline, Pyrimidine, or Indolinone).

Visual 1: Retrosynthetic Decision Tree

Caption: Decision logic for selecting the optimal synthetic pathway based on the kinase scaffold linker.

SyntheticStrategy Start Target: 2-Fluorobenzyl Kinase Inhibitor LinkerCheck Identify Linker Atom on Scaffold Start->LinkerCheck PathO Linker = Oxygen (Phenol/Alcohol) LinkerCheck->PathO Ether Linkage PathN Linker = Nitrogen (Amine) LinkerCheck->PathN Amine Linkage RouteA Route A: Nucleophilic Substitution (SN2) PathO->RouteA ReagentsA Reagents: 2-Fluorobenzyl Bromide, K2CO3, DMF, 60°C RouteA->ReagentsA CheckAmine Amine Type? PathN->CheckAmine Primary Primary/Secondary Amine CheckAmine->Primary RouteB Route B: Reductive Amination Primary->RouteB ReagentsB Reagents: 2-Fluorobenzaldehyde, NaBH(OAc)3, DCE RouteB->ReagentsB

Detailed Experimental Protocols

Protocol A: Formation of 2-Fluorobenzyl Ethers ( Alkylation)

Application: Synthesis of Lapatinib analogs where the 3-fluorobenzyl is replaced by 2-fluorobenzyl. Target Intermediate: N-(3-chloro-4-((2-fluorobenzyl)oxy)phenyl)quinazolin-4-amine derivatives.

Materials
  • Substrate: 4-Amino-substituted phenol (e.g., 2-chloro-4-nitrophenol precursor or the full quinazoline scaffold if stable).

  • Electrophile: 2-Fluorobenzyl bromide (CAS: 446-48-0).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Catalyst: Potassium Iodide (KI) - Optional, accelerates reaction via Finkelstein mechanism.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic Substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.5 equiv). Stir at room temperature for 15 minutes. The solution often turns yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-Fluorobenzyl bromide (1.1 equiv) dropwise.

    • Expert Tip: If the reaction is sluggish, add KI (0.1 equiv) to generate the more reactive 2-fluorobenzyl iodide in situ.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
    
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (10x reaction volume). The product usually precipitates.

    • Filter the solid. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Reductive Amination (Amine Linkage)

Application: Attaching a 2-fluorobenzyl tail to a piperazine or aniline moiety (common in BCR-ABL or VEGFR inhibitors).

Materials
  • Amine Substrate: Secondary or primary amine on the kinase scaffold.

  • Carbonyl Source: 2-Fluorobenzaldehyde (CAS: 446-52-6).

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation: Dissolve the Amine Substrate (1.0 equiv) and 2-Fluorobenzaldehyde (1.2 equiv) in DCE (0.1 M).

  • Activation: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Stir for 30–60 minutes at room temperature.

    • Critical Check: Ensure the amine is fully dissolved before adding the reductant.

  • Reduction: Cool to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     until pH > 8.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine.

  • Purification: Silica gel chromatography. Note that amine products often streak; add 1% Triethylamine (

    
    ) to the eluent.
    

Experimental Workflow Visualization

Visual 2: The Alkylation Workflow (Protocol A)

Caption: Step-by-step execution flow for the synthesis of the ether intermediate.

ProtocolFlow Setup 1. Setup Dry DMF, N2 atm Deprot 2. Activation Add Phenol + K2CO3 (Phenoxide formation) Setup->Deprot AddElec 3. Addition Add 2-F-Benzyl Bromide (+ cat. KI) Deprot->AddElec Heat 4. Reaction 60°C, 4-6 Hours AddElec->Heat Quench 5. Workup Pour into Ice Water Filter Precipitate Heat->Quench Purify 6. Purification Recryst. (EtOH) or Column Chromat. Quench->Purify

Characterization & Data Analysis

Validating the presence of the 2-fluorobenzyl group requires specific attention to NMR splitting patterns caused by the fluorine atom (


, Spin 1/2).
NMR Expectations Table

The Fluorine atom couples with nearby protons, creating distinct splitting patterns (Doublets or Triplets) that confirm the ortho substitution.

Proton PositionChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Diagnostic Note
Benzylic

5.10 – 5.30Doublet (d)

Hz
Often appears as a singlet, but high-field NMR reveals long-range coupling to F.
Aromatic H-3 (Ortho to F) 7.10 – 7.25Triplet/Multiplet

Hz
Distinct from 3-F or 4-F isomers due to shielding/deshielding patterns.

NMR
-110 to -120MultipletN/ADiagnostic shift for ortho-fluoroarenes.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Moisture in solventDMF is hygroscopic. Use molecular sieves or fresh anhydrous DMF.
Poly-alkylation Excess electrophileStrictly control stoichiometry (1.1 equiv). If amine substrate, use reductive amination instead.[1]
Incomplete Reaction Steric hindranceAdd 10 mol% NaI (Finkelstein condition) to convert Bromide to Iodide in situ.
Oily Product Residual DMFWash the organic layer with 5% LiCl solution (DMF is soluble in LiCl(aq)).

References

  • Synthesis of Lapatinib Derivatives: Title: Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Source: PMC (PubMed Central) URL:[Link] Relevance: Provides the foundational protocol for the alkylation of the 4-anilinoquinazoline scaffold.

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Source: Molecules (MDPI) URL:[Link] Relevance: Explains the "Ortho-Fluorine Effect" and metabolic stability benefits.

  • Reductive Amination Protocols: Title: Strategies for Selective Reductive Amination in Organic Synthesis.[1] Source: Journal of Chemical and Pharmaceutical Research URL:[Link] Relevance: Validates the STAB/DCE protocol for amine functionalization.

  • NMR Coupling Constants: Title: 14.12: Coupling Constants - Identify Coupled Protons. Source: Chemistry LibreTexts URL:[Link] Relevance: Reference for interpreting H-F coupling constants in the characterization section.

Sources

Precision Optimization of Benzyl Chloride Coupling: From Suzuki-Miyaura to Ni-Reductive Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl chlorides represent a paradox in medicinal chemistry and process development: they are abundant, cost-effective electrophiles, yet they suffer from a "reactivity valley" compared to their bromide and iodide counterparts. While highly reactive toward nucleophiles (


), they are sluggish in transition-metal oxidative addition, often leading to stalling or, more critically, homocoupling (Wurtz-type dimerization)  and hydrolysis .

This guide moves beyond standard textbook conditions to provide field-validated protocols for optimizing benzyl chloride coupling. We focus on two primary transformations: Suzuki-Miyaura C-C coupling (overcoming the sp³ hybridization barrier) and Nickel-Catalyzed Reductive Coupling (a modern strategy avoiding pre-formed organometallics).

Mechanistic Intelligence: The sp³ Challenge

Unlike aryl halides, benzyl chlorides possess an sp³ hybridized carbon. This introduces two specific failure modes during catalysis:

  • Slow Oxidative Addition: The C-Cl bond is strong (~80 kcal/mol) and lacks the

    
    -system interaction that facilitates oxidative addition in aryl halides.
    
  • Rapid Homocoupling: Once the benzyl-metal species is formed, it is prone to disproportionation or radical dimerization, yielding bibenzyl impurities that are difficult to separate.

Catalytic Cycle Visualization

The following diagram illustrates the Nickel-catalyzed reductive coupling cycle, which operates via a radical mechanism distinct from the classical Palladium two-electron pathway. This pathway is increasingly preferred for benzyl chlorides to bypass


-hydride elimination issues.

Ni_Reductive_Cycle Ni0 Ni(0)Ln Active Catalyst OxAdd Oxidative Addition (Benzyl-Cl -> Benzyl-Ni(II)) Ni0->OxAdd + Benzyl-Cl RadicalGen Radical Generation (Benzyl Radical •) OxAdd->RadicalGen SET Step Ni1 Ni(I) Species RadicalGen->Ni1 + Ar-X / Electrophile Homocouple HOMOCOUPLING (Bibenzyl Formation) RadicalGen->Homocouple Dimerization (Avoid!) Transmetal Transmetalation/Capture (Electrophile 2 Capture) Ni1->Transmetal Mn/Mg Reductant RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Ni0 Regeneration

Caption: Ni-Catalyzed Reductive Cycle via Radical Intermediates. Note the critical branch point for homocoupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Cross-coupling of Benzyl Chloride with Aryl Boronic Acids. Challenge: Preventing bibenzyl formation and hydrolysis of the chloride.

The "Golden Standard" System

Research indicates that PdCl₂(dppf) is the superior catalyst for this transformation. The large bite angle of the dppf ligand stabilizes the palladium center and accelerates reductive elimination over homocoupling.

ParameterOptimized ConditionRationale
Catalyst PdCl2(dppf)·CH2Cl2 (1–3 mol%)Large bite angle suppresses homocoupling; robust air stability.
Solvent CPME (Cyclopentyl methyl ether) / H₂O (10:1)CPME is hydrophobic (minimizes chloride hydrolysis) but dissolves the catalyst well. High boiling point (106°C) allows faster kinetics.
Base Cs2CO3 (3.0 equiv)The "Cesium Effect": Higher solubility in organic phases and specific cation-

interactions facilitate transmetalation.
Temperature 90°CRequired to overcome the high activation energy of C-Cl oxidative addition.
Step-by-Step Protocol
  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • Aryl Boronic Acid (1.5 equiv)

    • Cs2CO3 (3.0 equiv)

    • PdCl2(dppf)·CH2Cl2 (0.02 equiv / 2 mol%)

  • Solvent Addition: Add degassed CPME and deionized water (ratio 10:1). Concentration should be 0.2 M with respect to the benzyl chloride.

  • Substrate Addition: Add Benzyl Chloride (1.0 equiv) last to minimize pre-reaction exposure to base/water.

  • Reaction: Seal the vial and heat to 90°C with vigorous stirring (1000 rpm) for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography. Note: Bibenzyl impurities are non-polar and often elute just before the product.

Protocol 2: Nickel-Catalyzed Reductive Coupling

Objective: Synthesis of Diarylmethanes from Benzyl Chlorides and Aryl Chlorides (Electrophile-Electrophile Coupling). Advantage: Eliminates the need for unstable boronic acids or organozinc reagents.

The Catalytic System

This method utilizes a reductant (Mg or Mn) to turn over the catalytic cycle, allowing two stable electrophiles to couple.

  • Catalyst: NiCl2(DME) (10 mol%) + dtbbpy (10 mol%) or PPh3.

  • Reductant: Mg turnings (2.0 equiv) or Mn powder.

  • Additive: LiCl (optional, helps solubilize Mn/Mg species).

Step-by-Step Protocol
  • Activation: Flame-dry a Schlenk tube under vacuum. Cool under Argon.

  • Charging: Add NiCl2(DME) (10 mol%), dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine, 10 mol%), and Mg turnings (2.0 equiv).

  • Solvent: Add anhydrous THF or DMA (0.5 M). Stir for 10 mins to activate the catalyst (solution turns deep purple/green).

  • Substrate Addition: Add Benzyl Chloride (1.0 equiv) and Aryl Chloride (1.0 equiv).

  • Reaction: Stir at RT or mild heat (40°C). The reaction is often exothermic initially.

  • Quench: Quench carefully with 1M HCl (to dissolve excess Mg). Extract with ether.

Protocol 3: Controlled C-N Bond Formation

Objective: Mono-alkylation of amines with Benzyl Chloride. Challenge: Preventing over-alkylation (formation of tertiary amines/quaternary salts).

Standard Buchwald-Hartwig conditions are generally ineffective for benzyl chlorides (sp³). Instead, an Optimized Nucleophilic Substitution or Catalytic Reductive Amination is required.

Method A: Inorganic Base-Mediated Mono-Alkylation
  • Key Insight: Use a weak inorganic base (K3PO4) and a polar aprotic solvent (CH3CN) to control kinetics.

  • Protocol:

    • Dissolve Amine (1.5 equiv, excess is crucial) in CH3CN.

    • Add K3PO4 (2.0 equiv).

    • Slow Addition: Add Benzyl Chloride (1.0 equiv) dropwise over 1 hour at RT.

    • Monitor by HPLC. If dialkylation is observed, lower temperature to 0°C.

Optimization Workflow & Troubleshooting

Optimization Decision Tree

Use this logic flow to select the correct screening path for your substrate.

Optimization_Tree Start Start: Benzyl Chloride Coupling CouplingType Coupling Partner? Start->CouplingType Boronic Aryl Boronic Acid CouplingType->Boronic Electrophile Aryl Halide (Cl/Br) CouplingType->Electrophile Amine Amine (N-H) CouplingType->Amine Suzuki Protocol 1: Suzuki Pd(dppf) / Cs2CO3 Solvent: CPME/H2O Boronic->Suzuki NiRed Protocol 2: Ni-Reductive Ni(cod)2 / Mg / bipy Solvent: THF Electrophile->NiRed SN2 Protocol 3: Controlled SN2 Slow Addn / K3PO4 Solvent: MeCN Amine->SN2

Caption: Decision matrix for selecting the optimal coupling protocol based on nucleophile/electrophile type.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Homocoupling (Bibenzyl) Fast radical dimerization; Pd loading too high.Switch to PdCl2(dppf). Reduce catalyst loading. Dilute reaction (0.05 M).
Hydrolysis (Benzyl Alcohol) Water concentration too high; hydroxide formation.Switch base to K3PO4 (anhydrous). Use CPME (hydrophobic) instead of THF/Water.
No Reaction (Stalled) Catalyst deactivation; Oxidative addition failure.Increase Temp to 100°C. Add TBAB (Phase Transfer Catalyst) to shuttle anions.
Polyalkylation (Amines) Amine is more nucleophilic than starting material.Use 3-5 equiv of amine. Use "Slow Addition" protocol. Switch to Reductive Amination (Aldehyde + Amine).

References

  • Nickel-Catalyzed Reductive Cross-Coupling: Zhang, J., Lu, G., Xu, J., Sun, H., & Shen, Q. (2016). Nickel-Catalyzed Reductive Cross-Coupling of Benzyl Chlorides with Aryl Chlorides/Fluorides: A One-Pot Synthesis of Diarylmethanes. Organic Letters. Link

  • Suzuki-Miyaura Optimization: Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Current Organic Synthesis.[1][2][3] Link

  • Heck Alkynylation: Larsen, C. H., Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006).[4] Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Synlett. Link

  • General Benzyl Chloride Reactivity: Guan, Z., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-(Chloromethyl)-2-fluorobenzoic Acid

[1]

Core Directive & Scope

Subject: 4-(Chloromethyl)-2-fluorobenzoic acid (CAS: Generic Analog Reference 34040-63-6 for Methyl 3-(chloromethyl)benzoate) Critical Distinction: This guide specifically addresses the benzylic chloride derivative (–CH₂Cl), which is highly moisture-sensitive.[1] Do not confuse this with 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0), where the chlorine is attached directly to the aromatic ring and is stable to hydrolysis.[1]

This technical guide provides a self-validating workflow to prevent the hydrolysis of the chloromethyl group, a common failure mode in the synthesis of PARP inhibitors and other fluorinated pharmacophores.

The Hydrolysis Mechanism (The "Why")

To prevent degradation, one must understand the kinetics driving it. The chloromethyl group is a benzylic halide .[2] Unlike aryl halides, the carbon-chlorine bond here is susceptible to nucleophilic attack by water (solvolysis) due to the stability of the benzylic transition state.

Degradation Pathway

In the presence of atmospheric moisture, the compound undergoes hydrolysis to form the corresponding benzyl alcohol and hydrochloric acid. This reaction is often autocatalytic : the HCl produced increases the ionic strength and acidity of the micro-environment, potentially accelerating further degradation or inducing dimerization (ether formation).

HydrolysisMechanismSubstrate4-(Chloromethyl)-2-fluorobenzoic acidTSTransition State(Benzylic Carbocation/SN2)Substrate->TS ActivationWaterH₂O(Atmospheric Moisture)Water->TS Nucleophilic AttackProduct4-(Hydroxymethyl)-2-fluorobenzoic acidTS->Product Cl displacementByproductHCl(Autocatalyst)TS->Byproduct EliminationByproduct->Substrate Acid Catalysis (Feedback)

Figure 1: Hydrolysis pathway of benzylic chlorides. The reaction releases HCl, which can further catalyze side reactions.

Quantitative Stability Factors

The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I).[1] While this slightly destabilizes the carbocation intermediate (slowing


ParameterImpact on StabilityTechnical Implication
Moisture CriticalHydrolysis follows pseudo-first-order kinetics in the presence of excess water.[1]
Temperature HighRate of hydrolysis doubles approximately every 10°C increase.[1]
Solvent Type HighProtic solvents (MeOH, EtOH) cause solvolysis (ether formation).[1]
Physical State MediumSolid state is more stable than solution, but surface hydrolysis occurs rapidly in humid air.[1]

Troubleshooting Guide (Q&A)

Q1: "I see white fumes when opening the storage bottle. Is the compound ruined?"

Diagnosis: The "fumes" are likely hydrochloric acid (HCl) vapor interacting with moisture in the air. This indicates that partial hydrolysis has already occurred .[1]

  • Immediate Action: Do not use for stoichiometry-sensitive reactions.

  • Remediation: If the bulk solid is still dry, you may attempt to recrystallize from anhydrous Hexane/DCM, but yield will be lost.

  • Prevention: Purge the headspace of the storage container with dry Argon or Nitrogen before re-sealing. Use Parafilm® over the cap.

Q2: "My LC-MS analysis shows a mass of M-Cl+OH (M-18.5 approx). Is this an instrument artifact?"

Diagnosis: This is the hydrolyzed alcohol product (4-(hydroxymethyl)-2-fluorobenzoic acid).[1]

  • Root Cause: This likely occurred during sample preparation for LC-MS, not necessarily in the bulk sample.[1]

  • Test: Did you use Methanol or water-containing acetonitrile as the diluent?

  • Correction: Dissolve the sample in anhydrous Acetonitrile (MeCN) or DCM immediately before injection.[1] Avoid protic solvents like Methanol, which will form the methyl ether (M-Cl+OMe) via methanolysis [1].

Q3: "The compound turned into a sticky gum overnight on the bench."

Diagnosis: Hygroscopic deliquescence.[1] The carboxylic acid moiety attracts moisture, and the resulting hydrolysis generates HCl, which can lower the melting point of the mixture, creating a "gum."

  • Status: The sample is likely heavily degraded.

  • Protocol: Discard. Benzylic chlorides cannot be recovered easily once they turn to oil/gum due to oligomerization risks.[1]

Storage & Handling Protocols

Protocol A: Long-Term Storage

Objective: Maintain purity >98% for 6+ months.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Nitrogen (N₂) or Argon (Ar) for 30 seconds before sealing.[1]

  • Temperature: Store at -20°C .

  • Secondary Containment: Place the vial inside a heat-sealed Mylar bag containing a packet of activated silica gel or molecular sieves.

Protocol B: Handling for Synthesis

Objective: Transfer without introducing atmospheric moisture.[1]

  • Warm-up: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Weighing:

    • Best Practice: Weigh inside a glovebox under N₂ atmosphere.

    • Alternative: Use a "dump-and-weigh" technique.[1] Tare the receiving flask (containing solvent/stir bar), quickly add the solid, and seal. Do not leave the solid on weighing paper for >1 minute.

  • Solvent Choice:

    • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate. Must be dried over 3Å or 4Å molecular sieves.

    • Incompatible: Water, Methanol, Ethanol, Isopropanol (unless reacting intentionally).

HandlingWorkflowStartRemove from Freezer(-20°C)EquilibrateWait 30 mins(Reach Room Temp)Start->EquilibratePrevent CondensationOpenOpen under Inert Gas(N2/Ar)Equilibrate->OpenWeighRapid Weighing(<1 min exposure)Open->WeighDissolveDissolve in Anhydrous Solvent(DCM/THF + Sieves)Weigh->Dissolve

Figure 2: Workflow for handling moisture-sensitive benzylic chlorides.

Analytical Validation (Self-Validating System)[1]

To confirm the integrity of your starting material without causing degradation during the test itself, use Proton NMR (


H-NMR) in anhydrous solvent
  • Solvent:

    
     (dried over basic alumina or sieves) or 
    
    
    (from a fresh ampoule).[1]
  • Marker: Look for the benzylic protons (

    
    ).[1]
    
    • Intact (-CH₂Cl): Typically a singlet around 4.6 – 4.7 ppm .[1]

    • Hydrolyzed (-CH₂OH): Shifts upfield, typically 4.4 – 4.5 ppm (depending on concentration and H-bonding).[1]

    • Ether (-CH₂OMe): If methanol was used, a singlet for the methoxy group appears ~3.4 ppm.[1]

Acceptance Criteria: Integration of the -CH₂OH peak should be < 1% relative to the -CH₂Cl peak.[1]

References

  • BenchChem Technical Support. (2026). Methyl 3-(chloromethyl)benzoate: Reactivity and Chemical Transformations. Retrieved from [1]

  • Hudson, R. F., & Wardill, J. E. (1950).[1] The Mechanism of Hydrolysis of Acid Chlorides. Journal of the Chemical Society. Retrieved from [1]

  • PubChem. (2025).[1] 4-Chloro-2-fluorobenzoic acid (Compound Summary). [Note: Used for structural comparison of the core scaffold]. Retrieved from [1]

  • Wipf, P. (2014).[1][3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh.[1][3] Retrieved from [1]

Technical Support Center: Solubility Optimization for Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of fluorinated benzoic acids in organic solvents Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Specialists

Introduction: The Fluorine Conundrum

Welcome to the Technical Support Center. If you are struggling to dissolve fluorinated benzoic acids (FBAs), you are encountering a classic physicochemical paradox known as the "Fluorine Conundrum."

While fluorine substitution generally increases lipophilicity (logP), it often decreases solubility in common organic solvents compared to non-fluorinated analogues. This is not a failure of your technique; it is a result of Crystal Lattice Stability . The strong C-F bond creates a distinct dipole and enhances


-

stacking interactions, often resulting in higher melting points and robust crystal lattices that resist solvation.

This guide provides the diagnostic logic and protocols to overcome these barriers.

Module 1: Diagnostic & Triage (The "Why")

Before attempting random solvent additions, diagnose the specific solubility barrier of your isomer.

The Isomer Effect (Symmetry vs. Solubility)

Solubility is a competition between Solvation Energy (interaction with solvent) and Lattice Energy (interaction with itself).

IsomerCrystal Lattice CharacteristicsSolubility Profile
Ortho- (2-F) Lower Stability: Steric hindrance twists the carboxyl group out of plane, disrupting efficient packing.Higher Solubility: Often the easiest to dissolve in standard organic solvents (DCM, EtOAc).
Meta- (3-F) Moderate Stability: Retains planarity but lacks high symmetry.Moderate Solubility: behaves similarly to benzoic acid.[1]
Para- (4-F) High Stability: High symmetry allows efficient packing and strong intermolecular forces (Carnelley’s Rule).Lowest Solubility: Often requires polar aprotic solvents or heat.
The Dimerization Barrier

In non-polar solvents (Toluene, Hexane, DCM), benzoic acids exist as stable cyclic dimers held together by two hydrogen bonds. To dissolve FBAs, you must often break the dimer .

  • Strategy A (Polar Protic): Alcohols (MeOH, EtOH) act as H-bond donors/acceptors, disrupting the dimer.

  • Strategy B (Polar Aprotic): DMSO/DMF act as strong H-bond acceptors, effectively "stripping" the proton from the dimer network.

Module 2: Visualization & Logic

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system based on your operational constraints.

SolventSelection Start Start: Fluorobenzoic Acid Sample CheckApp Application Type? Start->CheckApp Reaction Synthesis/Reaction CheckApp->Reaction Purification Recrystallization CheckApp->Purification Analysis Analysis (NMR/HPLC) CheckApp->Analysis TempSens Temperature Sensitive? Reaction->TempSens Oiling Prone to 'Oiling Out'? Purification->Oiling Deut Use DMSO-d6 or MeOD Analysis->Deut PolarAprotic Use DMSO or DMF (High Solvency, Hard to Remove) TempSens->PolarAprotic No (Can heat) Ether Use THF or 2-MeTHF (Moderate Solvency, Easy Removal) TempSens->Ether Yes (<50°C) MixedSys Use EtOH/Water or Acetone/Water Oiling->MixedSys Yes (Common) HighBoil Use Toluene/Heptane (Requires High Heat) Oiling->HighBoil No

Caption: Decision matrix for solvent selection based on experimental intent. Dark nodes indicate decision points; yellow nodes indicate solutions.

Module 3: Troubleshooting Guides & FAQs

Scenario A: "My compound 'oils out' during recrystallization."

Diagnosis: This is common with fluorinated aromatics. The melting point of the solvated compound is lower than the boiling point of the solvent, causing it to separate as a liquid (oil) rather than a crystal.[2][3]

Protocol: The "Seeding & Slow Cool" Method

  • Dissolve: Dissolve crude FBA in the minimum amount of boiling "Good Solvent" (e.g., Ethanol).

  • Add Anti-solvent: Add hot "Poor Solvent" (e.g., Water) dropwise until persistent turbidity is just observed.

  • Clear: Add 1-2 drops of Good Solvent to clear the solution.

  • Seed (Critical): Allow to cool to ~50°C. Add a tiny crystal of pure product (or scratch glass).

  • Insulate: Wrap the flask in foil or a towel to ensure very slow cooling to room temperature. Rapid cooling promotes oiling.[2]

Scenario B: "It won't dissolve in DCM or Ethyl Acetate for my reaction."

Diagnosis: The cyclic dimers are too stable. You need a "Dimer Breaker."

Protocol: Co-Solvent Activation

  • Primary Solvent: Suspend the FBA in your desired non-polar solvent (e.g., DCM).

  • Additive: Add 5-10% volume of THF (Tetrahydrofuran) or Methanol .

    • Mechanism:[2][4] The oxygen in THF acts as a hydrogen bond acceptor, disrupting the carboxylic acid dimer and increasing solubility significantly without changing the bulk polarity drastically.

  • Sonication: Sonicate for 5 minutes. The acoustic energy helps break the lattice surface.

Module 4: Comparative Solubility Data

The following table summarizes the solubility characteristics of 4-fluorobenzoic acid (a representative high-lattice energy isomer) across solvent classes.

Solvent ClassRepresentative SolventSolubility RatingMechanism of Action
Polar Aprotic DMSO, DMF, NMPExcellent Strong dipole interaction; H-bond acceptor breaks dimers.
Alcohols Methanol, EthanolGood H-bond donor/acceptor; matches polarity.
Ethers THF, 1,4-DioxaneModerate H-bond acceptor; good for reactions, easy removal.
Esters/Ketones Ethyl Acetate, AcetoneModerate/Fair Dipole interactions; Acetone is superior to EtOAc.
Chlorinated DCM, ChloroformPoor Weak H-bonding capability; cannot break dimers efficiently.
Hydrocarbons Toluene, HexaneVery Poor No specific interaction; useful only as anti-solvents.

Module 5: Advanced FAQs

Q1: Does the number of fluorine atoms affect solubility? A: Yes. Generally, increasing fluorination (di-, tri-, penta-) increases the acidity (lowers pKa) and lipophilicity, but can paradoxically reduce solubility in organic solvents due to "fluoro-stacking" (perfluoro-phenyl interactions). Pentafluorobenzoic acid, for example, is quite soluble in perfluorinated solvents but may require specific "fluorous" separation techniques [1].

Q2: Can I use salt formation to improve organic solubility? A: Yes. If you need the FBA to dissolve in a non-polar solvent (like Toluene) for a reaction:

  • Add 1.0 equivalent of a lipophilic organic base, such as Triethylamine (TEA) or DBU .

  • This forms an organic salt (Triethylammonium fluorobenzoate) which is highly soluble in DCM, Chloroform, and often Toluene.

Q3: Why is 4-fluorobenzoic acid harder to dissolve than benzoic acid in water? A: While fluorine is electronegative, it does not participate in H-bonding with water as effectively as an -OH or -NH group. Furthermore, the symmetry of the para-isomer creates a tight crystal lattice that water molecules struggle to penetrate. The hydrophobic effect of the phenyl ring dominates [2].

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[5] Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2022).[6] Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications.[6] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC. Retrieved from [Link]

  • Acree, W. E. (2013).[7] IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids. UNT Digital Library. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Benzyl Chloride Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for Benzyl Chloride Substitution Reactions. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex mixtures, and stubborn side reactions when utilizing benzyl chloride in synthesis.

While the benzylic position is highly activated—allowing it to undergo both


 (via a resonance-stabilized carbocation) and 

pathways—this same hyper-reactivity makes it exceptionally prone to competitive degradation[1][2]. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure your syntheses are robust, high-yielding, and reproducible.
Mechanistic Overview

Before troubleshooting, it is critical to understand the competing pathways that consume your substrate. The diagram below maps the logical flow of both desired substitutions and the most common yield-destroying side reactions.

BenzylChloridePathways cluster_desired Desired Substitution cluster_side Common Side Reactions BC Benzyl Chloride (Highly Reactive Electrophile) Nuc Target Nucleophile (e.g., RO-, RNH2) BC->Nuc Controlled Conditions Water Aqueous / OH- Conditions BC->Water Competitive Reaction Metals Trace Lewis Acids (Fe, Zn) BC->Metals Catalytic Degradation Product Target Product (Ether, Amine, etc.) Nuc->Product SN2 / SN1 Excess Sequential Alkylation Product->Excess If Product is Nucleophilic Hydrolysis Benzyl Alcohol (Hydrolysis) Water->Hydrolysis FC Polybenzyls (Friedel-Crafts) Metals->FC OverAlk Over-Alkylated Amines Excess->OverAlk

Reaction pathways of benzyl chloride showing desired substitutions and common side reactions.

Frequently Asked Questions (Troubleshooting)

Q1: I am performing an O-alkylation (Williamson ether synthesis), but my yields are low, and I am recovering a lot of benzyl alcohol. How do I prevent this? A: Benzyl chloride is highly reactive and will slowly hydrolyze in the presence of water to form 3 and hydrochloric acid[3]. In basic aqueous conditions, hydroxide ions directly compete with your target alkoxide nucleophile. The Fix: Transition to a biphasic system using 4[4]. Catalysts like tetrabutylammonium bromide (TBAB) shuttle the nucleophile into the organic phase. This keeps the bulk hydroxide concentration low in the reactive zone, effectively shutting down competitive hydrolysis while accelerating the desired etherification[4].

Q2: When reacting benzyl chloride with a primary amine, I get a messy mixture of secondary, tertiary, and quaternary amines. How can I isolate the mono-alkylated product? A: This is a classic over-alkylation cascade. Once a primary amine is benzylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to rapid sequential alkylation until quaternary ammonium salts are formed[3][5]. The Fix: To achieve strict mono-alkylation, you must alter the reaction kinetics. You can either use a large molar excess of the primary amine (e.g., 5 equivalents) to statistically favor the first substitution, or utilize an 6 using Sodium Dodecyl Sulfate (SDS) and


, which compartmentalizes the reactants and restricts over-alkylation[6].

Q3: I am running my reaction in toluene, and my GC-MS shows diphenylmethane derivatives and polymeric sludge. What went wrong? A: You are inadvertently triggering a Friedel-Crafts alkylation. In the presence of trace Lewis acids (such as


 or 

), benzyl chloride becomes a potent electrophile that will attack aromatic solvents (forming diphenylmethanes) or self-condense into polybenzyl polymers[7][8]. The Fix: This is almost always caused by trace metal contamination. Ensure your reaction environment is strictly metal-free. Avoid using scratched stainless-steel reactors or metal spatulas if acidic conditions are possible. Switch to a non-aromatic, non-halogenated solvent if trace metals cannot be completely excluded[7][8].

Q4: I am trying to form a Grignard reagent, but I am isolating a significant amount of 1,2-diphenylethane. Why? A: Benzyl chloride reacts with metallic magnesium to form the desired Grignard reagent, but the localized high concentration of the halide can lead to a , linking two benzyl radicals to form 1,2-diphenylethane[3]. The Fix: While benzyl chloride is already preferable to benzyl bromide (which homocouples even faster)[3], you must maintain strict temperature control and use a highly dilute, dropwise addition of the halide to the magnesium turnings to prevent localized excess.

Quantitative Data: Troubleshooting Matrix
Reaction TypePrimary Side ProductMechanistic CauseMitigation StrategyTypical Yield Impact
N-Alkylation Sec/Tert/Quat AminesSequential nucleophilic attack due to increased nucleophilicity of products.Excess primary amine; Aqueous micellar control (SDS).-20% to -50%
O-Alkylation Benzyl AlcoholCompetitive hydrolysis by

or

via

.
Phase Transfer Catalysis (PTC); strict anhydrous conditions.-15% to -40%
Aromatic Solvents DiphenylmethanesTrace Lewis acid (

,

) catalyzed Friedel-Crafts alkylation.
Metal-free environment; switch to aliphatic/polar aprotic solvents.-10% to -30%
Metal Insertion 1,2-DiphenylethaneWurtz-like homocoupling during Grignard formation.High dilution; slow dropwise addition; strict thermal control.-5% to -20%
Self-Validating Experimental Protocols
Protocol 1: PTC-Mediated Williamson Ether Synthesis (O-Alkylation)

Causality: By utilizing a biphasic system with a quaternary ammonium salt, the alkoxide is transported into the organic layer, maximizing the substitution rate while isolating the benzyl chloride from bulk aqueous hydrolysis[4].

  • Preparation: In a round-bottom flask, dissolve the target alcohol (1.0 eq) in a non-polar organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add an equal volume of 20% aqueous

    
    .
    
  • Catalyst Introduction: Add 5 mol% of Tetrabutylammonium bromide (TBAB). Stir vigorously (800+ rpm) to ensure maximum interfacial surface area.

  • Substrate Addition: Slowly add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Validation Check (TLC): After 2 hours, stop stirring to let the phases separate. Sample the organic layer. Spot on a TLC plate against benzyl chloride and benzyl alcohol standards. The absence of a highly polar spot (benzyl alcohol) confirms the PTC is successfully preventing hydrolysis.

  • Workup: Separate the organic layer, wash with brine to remove residual PTC and base, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol 2: Controlled Aqueous-Mediated Mono-N-Alkylation

Causality: Utilizing an aqueous medium with Sodium Dodecyl Sulfate (SDS) creates a micellar environment that restricts the mobility of the highly reactive secondary amine intermediate, preventing over-alkylation to tertiary or quaternary states[6].

  • Micelle Formation: In a reaction vessel, dissolve the primary amine (1.0 eq),

    
     (2.2 eq), and SDS (catalytic, ~4 mg/mmol) in distilled water. Heat to 80 °C for 5 minutes to ensure micelle formation.
    
  • Alkylation: Add benzyl chloride (1.1 eq) to the heated mixture. The reaction will become heterogeneous.

  • Reaction Monitoring: Stir vigorously at 80 °C for 1 hour.

  • Validation Check (Acid-Base Extraction): Cool the mixture to room temperature. Extract with ethyl acetate. To validate mono-alkylation, extract the organic layer with 1M

    
    . The secondary amine product will partition into the aqueous layer, leaving any neutral organic impurities behind. Basify the aqueous layer with 
    
    
    
    and re-extract with fresh ethyl acetate.
  • Isolation: Dry the final organic layer over

    
     and evaporate. GC-MS should confirm >95% selectivity for the mono-alkylated secondary amine.
    
References

1.[3] Benzyl chloride - Wikipedia. Source: wikipedia.org. URL: 2. BENZYL CHLORIDE - Ataman Kimya. Source: atamanchemicals.com. URL: 3.[7] Benzyl Chloride: Properties, Production And Uses - Chemcess. Source: chemcess.com. URL: 4.[1] Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? - Quora. Source: quora.com. URL: 5.[8] Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts - MDPI. Source: mdpi.com. URL: 6.[2] Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. - Allen. Source: allen.in. URL: 7. Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents - Asian Journal of Organic & Medicinal Chemistry. Source: asianpubs.org. URL: 8.[4] PTC Etherfication of Benzyl Chloride in the Presence of Benzal Chloride - PTC Organics, Inc. Source: phasetransfercatalysis.com. URL: 9.[5] Amines - NCERT. Source: ncert.nic.in. URL: 10.[6] Aqueous-Mediated N-Alkylation of Amines - ResearchGate. Source: researchgate.net. URL:

Sources

Technical Support Center: 4-(Chloromethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage stability, handling protocols, and troubleshooting procedures for 4-(Chloromethyl)-2-fluorobenzoic acid . This document is designed for researchers and process chemists requiring high-fidelity data to maintain compound integrity during drug development workflows.

Executive Summary

4-(Chloromethyl)-2-fluorobenzoic acid is a bifunctional building block containing a moisture-sensitive benzylic chloride and an acidic carboxyl group. Its stability is compromised primarily by hydrolytic degradation of the chloromethyl moiety, releasing hydrochloric acid (HCl) and forming the corresponding benzyl alcohol. The presence of the ortho-fluorine atom electronically modifies the benzylic position, potentially modulating reactivity but not mitigating moisture sensitivity.

Immediate Action Required: If you have just received this compound, store it at -20°C under an inert atmosphere (Argon/Nitrogen) immediately.

Part 1: Core Storage Directives (The Golden Rules)

Failure to adhere to these parameters will result in rapid degradation (hydrolysis and potential oligomerization).

ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Low temperature kinetically inhibits the nucleophilic attack of ambient moisture on the benzylic carbon.
Atmosphere Inert (Argon/N₂) Oxygen is less critical, but moisture is the primary enemy. Argon is preferred over Nitrogen as it is heavier than air, providing a better "blanket" in opened vials.
Container Amber Glass, Tightly Sealed Protects from light-induced radical degradation (homolysis of the C-Cl bond). Caps must be lined with Teflon (PTFE) to prevent corrosion by trace HCl fumes.
Desiccant Required Store secondary containment (jar/bag) with active silica gel or molecular sieves to scavenge trapped humidity.
Shelf Life 6–12 Months Under optimal conditions (-20°C, Inert). If stored at 4°C, shelf life reduces to <3 months due to accelerated hydrolysis rates.
Part 2: Troubleshooting & FAQs
Q1: My sample has turned from a white solid to a sticky, off-white/yellow paste. Is it usable?

Diagnosis: Severe Hydrolysis. The "stickiness" is often due to the formation of the benzyl alcohol derivative (which has a lower melting point) and the hygroscopic nature of the generated HCl salts or the acid itself absorbing water.

  • Action: Perform a purity check (see Part 3). If purity is <90%, discard the batch. Recrystallization is difficult due to the bifunctional nature (acid + alkyl halide) leading to potential self-polymerization during heating.

Q2: I smell a pungent, acrid odor when opening the vial.

Diagnosis: HCl Gas Release. The chloromethyl group has hydrolyzed, releasing Hydrogen Chloride gas.

  • Safety Warning: This compound is a likely lachrymator (tear-inducing). The odor confirms degradation.

  • Action: Vent the vial in a fume hood. If the solid is free-flowing, it may still be salvageable (check purity). If clumped, degradation is advanced.

Q3: Can I dissolve this in Methanol for HPLC analysis?

CRITICAL WARNING: NO.

  • Reasoning: Benzylic chlorides are highly reactive electrophiles. Dissolving in Methanol (a nucleophile) will cause solvolysis , converting your sample to the methyl ether artifact during preparation.

  • Solution: Use Acetonitrile (ACN) or Dichloromethane (DCM) for sample preparation. Ensure your solvents are anhydrous.

Q4: How do I weigh this out without degrading it?

Protocol:

  • Equip the balance in a humidity-controlled environment if possible.

  • Allow the vial to warm to room temperature before opening (prevents condensation on the cold solid).

  • Use a glass or plastic spatula . Avoid metal, as trace HCl can corrode stainless steel, contaminating your sample with metal ions (Fe³⁺), which can catalyze further decomposition.

  • Flush the headspace with Argon immediately before re-sealing.

Part 3: Analytical Protocols (Self-Validating Systems)
Protocol A: Purity Assessment via HPLC

Objective: Distinguish between the active chloride and the hydrolyzed alcohol impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers; keep pH acidic to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Diluent: 100% Acetonitrile (Strictly anhydrous).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoic acid moiety is a strong chromophore).

Interpretation:

  • Impurity Peak: The Hydrolyzed Alcohol (4-(hydroxymethyl)-2-fluorobenzoic acid) is more polar and will elute earlier (lower Retention Time) than the target Chloromethyl compound.

  • Target Peak: The Chloromethyl compound elutes later.

Protocol B: Rapid NMR Check (1H)

Objective: Quantify hydrolysis level.

  • Solvent: DMSO-d6 or CDCl₃ (Must be dry; avoid CD₃OD).

  • Key Signals:

    • Look at the benzylic protons (-CH ₂-Cl).

    • Target (-CH₂Cl): Typically a singlet around 4.80 – 4.90 ppm .

    • Impurity (-CH₂OH): Typically a doublet (if OH couples) or singlet around 4.50 – 4.60 ppm .

  • Calculation: Integrate the two peaks.

    
    
    
Part 4: Degradation Mechanism & Decision Logic
Figure 1: Hydrolytic Degradation Pathway

The primary failure mode involves water attacking the benzylic carbon, displacing chloride.

G Compound 4-(Chloromethyl)- 2-fluorobenzoic acid Transition Transition State (Activated Complex) Compound->Transition Slow Step Alcohol 4-(Hydroxymethyl)- 2-fluorobenzoic acid (Degradant) Water H₂O (Moisture) Water->Transition Transition->Alcohol Fast HCl HCl (Gas/Acid) Transition->HCl

Caption: Mechanism of hydrolysis. The electron-withdrawing fluorine (meta to reaction site) may slightly deactivate the ring, but the benzylic chloride remains highly susceptible to nucleophilic attack by water.

Figure 2: "Can I Use This Batch?" Decision Tree

DecisionTree Start Inspect Sample (Visual & Olfactory) VisualCheck Is it a free-flowing white solid? Start->VisualCheck SmellCheck Strong Acrid/Acidic Odor? VisualCheck->SmellCheck Yes Discard DISCARD (Irreversible Degradation) VisualCheck->Discard No (Sticky/Yellow) RunHPLC Run HPLC/NMR (Diluent: ACN) SmellCheck->RunHPLC No/Slight SmellCheck->Discard Yes (Strong) PurityCheck Purity > 95%? RunHPLC->PurityCheck Use PROCEED (Use immediately) PurityCheck->Use Yes Purify Recrystallize? (High Risk - Only if >85%) PurityCheck->Purify No Purify->Discard If <85%

Caption: Operational workflow for assessing batch viability prior to synthesis.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl chloride derivatives: Hydrolysis Kinetics. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for benzylic halide hydrolysis).

Technical Support Center: Purification of 4-(Chloromethyl)-2-fluorobenzoic Acid

[1]

Executive Summary

This guide addresses the purification and handling of 4-(Chloromethyl)-2-fluorobenzoic acid (CAS: 446-30-0 / Analogues) .[1] This intermediate is a critical scaffold for PARP inhibitors (e.g., Talazoparib analogs) and other fluorinated bioactive compounds.

The primary challenges with this molecule are:

  • Thermal Instability: The benzylic chloride is susceptible to hydrolysis.

  • Competitive Halogenation: Separation of the target mono-chloride from the unreacted methyl precursor and the over-chlorinated (dichloromethyl) byproduct.

Part 1: Diagnostic Troubleshooting (Triage)[1]

Q: My HPLC shows a split peak or a "shoulder" on the main peak. What is it?

A: This is likely the Hydroxymethyl impurity (hydrolysis product) or the Dichloromethyl impurity .

  • Hydrolysis (4-hydroxymethyl-2-fluorobenzoic acid): Occurs if the sample was exposed to moisture or protic solvents (methanol/water) during workup.[1] It is more polar and typically elutes earlier on Reverse Phase (C18) HPLC.[1]

  • Over-chlorination (4-dichloromethyl-2-fluorobenzoic acid): Occurs during radical chlorination.[1] It is less polar and typically elutes later or co-elutes on the tail.

Action: Run a proton NMR (



  • Target (

    
    ):  Singlet at 
    
    
    ppm.
  • Impurity (

    
    ):  Singlet at 
    
    
    ppm (downfield).[1]
  • Impurity (

    
    ):  Singlet at 
    
    
    ppm (often broad).[1]
Q: The solid is "oiling out" during recrystallization.[2] How do I fix this?

A: This indicates the solvent boiling point is too close to the melting point of the impure solid, or the impurity profile (specifically the methyl ester or unreacted toluene derivative) is depressing the melting point. Protocol Adjustment:

  • Switch to a higher-boiling non-polar solvent (e.g., Chlorobenzene or Toluene ).[1]

  • Use a Seed Crystal .[1][2] Oiling out is often a kinetic issue; seeding at

    
     below the saturation temperature can force an ordered lattice formation.[1]
    

Part 2: Purification Protocols

Method A: Fractional Recrystallization (Primary Method)

Best for: Removing trace starting material and minor over-chlorination.

Theory: The fluorine atom at the ortho position increases the acidity of the benzoic acid but also affects crystal packing. The chloromethyl group makes the molecule sensitive to solvolysis. Therefore, avoid alcohols (Ethanol/Methanol) which can form benzyl ethers via

1

Reagents:

  • Solvent A: Toluene (Good solubility hot, moderate cold).[3]

  • Solvent B: n-Heptane (Anti-solvent).[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in Toluene (

    
     per gram of solid).
    
  • Heating: Heat to

    
    . If solids remain, add Toluene in 
    
    
    increments.[1] Do not exceed
    
    
    to prevent thermal degradation.
  • Hot Filtration: If black specks (charcoal/polymer) are present, filter rapidly through a pre-warmed glass frit.

  • Crystallization:

    • Allow the solution to cool slowly to

      
       with gentle stirring.
      
    • Critical Step: Once turbidity begins, add n-Heptane dropwise (approx.

      
       of the Toluene volume) to drive precipitation.[1]
      
  • Isolation: Cool to

    
     for 1 hour. Filter and wash with cold n-Heptane.[1]
    
  • Drying: Vacuum dry at

    
     max. High heat will degrade the benzyl chloride.
    
Method B: Chemical Purification via Esterification (High Purity Requirement)

Best for: separating significant amounts of "Over-chlorinated" (dichloromethyl) impurity.

If Recrystallization fails to remove the dichloromethyl impurity (

  • Esterify: Convert the crude acid to the Methyl Ester (using

    
    ).
    
  • Distill: The boiling point difference between the mono-chloro and di-chloro esters is larger than that of the acids. Perform fractional vacuum distillation.

  • Hydrolyze: Carefully hydrolyze the purified ester using acidic hydrolysis (

    
    ). Note: Avoid basic hydrolysis (NaOH), as it will instantly convert the chloromethyl group to a hydroxymethyl group.
    

Part 3: Stability & Degradation Logic

The following diagram illustrates the decision matrix for purification and the chemical risks associated with the chloromethyl moiety.

PurificationLogicCrudeCrude 4-(Chloromethyl)-2-fluorobenzoic acidAnalysisAnalyze Purity (HPLC/NMR)Crude->AnalysisImpurity_TypeIdentify Major ImpurityAnalysis->Impurity_TypeDichloromethyl>5% Dichloromethyl (-CHCl2)Impurity_Type->DichloromethylOver-chlorinatedHydroxymethylHydroxymethyl (-CH2OH)Impurity_Type->HydroxymethylHydrolyzedClean<2% ImpuritiesImpurity_Type->CleanAcceptableDerivatizeEsterification -> Distillation -> Acid HydrolysisDichloromethyl->DerivatizePhysical separation difficultRecrystRecrystallization(Toluene/Heptane)Hydroxymethyl->RecrystPolarity difference allows separationClean->RecrystPolishingDryVacuum Dry @ 40°C(No aqueous wash)Recryst->DryHydrolysis_RiskRISK: Aqueous Base/HeatConverts to Benzyl AlcoholRecryst->Hydrolysis_RiskIf Ethanol/Water usedDerivatize->Dry

Caption: Decision tree for purification based on impurity profile. Note the critical risk of hydrolysis if protic solvents are used.

Part 4: Key Physical Data

PropertyValueNotes
Molecular Weight 188.58 g/mol
Melting Point

Broad range indicates impurity; pure is sharp.[1]
Solubility (Water) LowAcidic pH; soluble as carboxylate (risk of hydrolysis).
Solubility (Toluene) High (Hot)Ideal for recrystallization.[1]
Stability Moisture SensitiveStore under Nitrogen/Argon at

.

References

  • Preparation of 4-(chloromethyl)benzoic acid . PrepChem. Describes the radical chlorination of p-toluic acid and purification via washing with low-boiling petroleum ether.[1] Link

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid . Global Scientific Journal.[1][4] Provides context on the solubility and handling of fluorinated benzoic acid derivatives. Link

  • Purification of 2,4-Dichlorobenzoic Acid . ResearchGate.[1] Discusses salt formation techniques for separating chlorinated benzoic acid isomers. Link

  • WO2008047082A2 . Google Patents.[1] Describes the synthesis and purification of fluorinated benzyl intermediates for PARP inhibitors, utilizing non-polar solvent washes. Link

Technical Support Center: Handling Moisture-Sensitive Benzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, degraded reagents, and unexplained side reactions when working with benzyl chloride derivatives. These compounds are highly reactive electrophiles. When exposed to atmospheric moisture, they undergo rapid hydrolysis to form benzyl alcohols and hydrochloric acid (HCl)[1]. This not only degrades your starting material but introduces a corrosive, acidic byproduct that can poison basic catalysts, cleave sensitive protecting groups, and ruin your synthetic workflow[2].

This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure absolute control over your moisture-sensitive reagents.

Mechanistic Causality: The Hydrolysis Pathway

To prevent degradation, we must first understand the causality of the failure. Benzyl chloride hydrolysis proceeds via a dual mechanism depending on the substituents and solvent polarity. It can undergo a unimolecular ionization (


) to form a stabilized benzylic carbocation, or a bimolecular nucleophilic substitution (

) where water directly attacks the electrophilic carbon[3]. Because the activation energy for the neutral hydrolysis of benzyl chlorides varies little with the nature of the substituent, almost all derivatives exhibit significant moisture sensitivity[3].

G RCl Benzyl Chloride Derivative Intermediate Transition State / Carbocation RCl->Intermediate SN1 Ionization or SN2 Attack H2O Moisture (H2O) Nucleophile H2O->Intermediate Nucleophilic Attack ROH Benzyl Alcohol (Degradation) Intermediate->ROH Loss of H+ HCl Hydrochloric Acid (Corrosive Byproduct) Intermediate->HCl Cl- + H+

Reaction pathway of benzyl chloride moisture-induced hydrolysis.

Quantitative Data: Hydrolysis Kinetics

Understanding the rate of degradation is critical for determining how quickly you must handle these reagents. The following table summarizes the hydrolysis kinetics of standard benzyl chloride under various conditions.

ParameterConditionValueCausality / Impact
Hydrolysis Half-Life pH 7, 25°C (Aqueous)~9.48 hours[4]Reagent will significantly degrade if left in moisture-rich environments over a single workday.
Hydrolysis Rate (

)
12°C, pH 0 to 14Constant[5]The neutral hydrolysis rate is independent of pH; acidic/basic conditions do not halt the degradation[5].
Vapor Pressure 20°C1 mmHg[1]High volatility means the reagent can evaporate and hydrolyze in the headspace of improperly sealed bottles.
Water Solubility 20°C0.05%[1]Even trace solubility is sufficient to initiate biphasic hydrolysis at the interface.
Standard Operating Procedure: Schlenk Line & Sure/Seal™ Transfer

To ensure trustworthiness in your results, your handling protocol must be a self-validating system. If any step fails, the system should alert you before the reagent is compromised.

Protocol: Syringe Transfer of Moisture-Sensitive Liquids

  • Glassware Preparation: Bake all syringes, needles, and reaction flasks in an oven at 125°C overnight or 140°C for at least 4 hours to remove the thin film of adsorbed moisture on the glass surface[6].

  • Cooling & Purging: Assemble the glassware while hot. Connect to a Schlenk line and apply high vacuum. Backfill with dry, high-purity nitrogen or argon. Repeat this vacuum-purge cycle three times[7].

  • Syringe Preparation: Flush the baked syringe with inert gas 10 times[8]. Self-Validation Check: Draw a half-volume of nitrogen, insert the needle tip into a solid rubber stopper, and compress the plunger. If the plunger does not spring back to its original position without leaking, your syringe seal is compromised and must be discarded[8].

  • Reagent Extraction: Insert a nitrogen line (with a bubbler for pressure relief) into the Sure/Seal™ crown cap of the benzyl chloride bottle to provide a blanket of inert gas[9]. Insert your syringe needle (18-gauge or smaller) through the septum[6].

  • Volume Replacement: As you withdraw the liquid, the inert gas replaces the displaced volume[9]. Causality: If you do not provide this positive pressure, withdrawing liquid creates a partial vacuum, which will actively pull moist room air through the punctured septum once the needle is removed[9].

  • Transfer: Quickly transfer the reagent to your purged reaction flask.

G Start Oven-Dry Glassware (140°C, 4 hrs) Purge Schlenk Line: 3x Vacuum/N2 Cycles Start->Purge Test Validate Syringe Seal (Compression Test) Purge->Test Pressurize Apply N2 Blanket to Sure/Seal™ Bottle Test->Pressurize Extract Extract Reagent (<18 Gauge Needle) Pressurize->Extract Inject Inject into Reaction Vessel Extract->Inject Maintain inert atmosphere

Step-by-step inert gas transfer workflow for moisture-sensitive reagents.

Troubleshooting & FAQs

Q: My benzyl chloride derivative turned slightly yellow and emits white fumes when I open the bottle. What happened? A: The reagent has undergone moisture-induced hydrolysis. The white fumes are hydrochloric acid (HCl) gas reacting with moisture in the air[1]. The yellowing is typically caused by trace polymerization or oxidation of the resulting benzylic compounds. Action: Discard the bottle safely. Do not use it, as the HCl will neutralize basic catalysts (like


 or 

) in your subsequent alkylation reactions, leading to drastically reduced yields[2].

Q: I used a Sure/Seal™ bottle, but the reagent still degraded after a few weeks. Why? A: This is usually caused by using a needle that is too large (e.g., 14-gauge or 16-gauge), which cores the elastomer liner[10]. When the needle is removed, the hole does not self-seal, allowing atmospheric moisture to slowly diffuse into the bottle. Action: Always use 18-gauge or smaller needles[6]. Additionally, ensure you are replacing the displaced liquid volume with dry nitrogen; otherwise, the internal vacuum will suck moist air through even a microscopic puncture[9].

Q: How do I properly clean syringes and needles that have been in contact with benzyl chloride derivatives? A: Because benzyl chlorides are lachrymators and toxic[1], do not immediately wash them with water in an open sink. Action: Rinse the syringe and needle thoroughly with a volatile, dry organic solvent (like acetone or dichloromethane) directly into a halogenated waste container inside a fume hood[7]. Only after the reactive organics are flushed should you wash the equipment with water and base to neutralize any residual HCl.

Q: Can I run my reaction in standard grade solvents if I use an excess of the benzyl chloride derivative? A: No. Standard grade solvents contain hundreds of parts-per-million (ppm) of water. The water will rapidly hydrolyze the benzyl chloride, generating stoichiometric amounts of HCl. This acid can protonate your nucleophile (e.g., amines or alkoxides), completely shutting down the intended


 alkylation pathway. Always use anhydrous, degassed solvents[11].
References
  • OECD. "Screening Information Dataset (SIDS) Initial Assessment Report for Benzyl Chloride." UNEP Publications. [Link]

  • Hudson, R. F., & Wardill, J. E. "The Mechanism of Hydrolysis of Acid Chlorides. Part I." Journal of the Chemical Society (Resumed), 1950, 1729-1733.[Link]

  • Borys, A. "The Schlenk Line Survival Guide." LibreTexts Chemistry.[Link]

Sources

Technical Support Center: Solvent Engineering for 4-(Chloromethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stability and solubility challenges associated with 4-(Chloromethyl)-2-fluorobenzoic acid . This molecule presents a dichotomy in reactivity: the carboxylic acid requires polar solvation or basic conditions for dissolution, while the benzylic chloride is highly electrophilic, moisture-sensitive, and prone to alkylating polar aprotic solvents (e.g., DMF).

This guide provides validated protocols for replacing hazardous solvents (DCM, DMF) with greener, high-performance alternatives (2-MeTHF, CPME) while maximizing yield and purity.

Module 1: Solvent Selection & Substitution

The Challenge: The DCM and DMF Trap

Historically, Dichloromethane (DCM) was the standard for solubility, and DMF was used for nucleophilic substitutions. However, these pose significant risks:

  • DCM: Environmental restrictions and poor thermal range (boils at 39.6°C).[1]

  • DMF: Reacts with benzylic chlorides at elevated temperatures (>60°C) to form Vilsmeier-Haack type adducts, reducing yield.[1]

The Solution: Green Alternatives
Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) [1][2][3][4][5]
  • Why: It is derived from renewable resources (corncobs/bagasse).[1][2] Unlike THF, it is immiscible with water, allowing for direct phase separation without solvent swapping.[6][7] It has a higher boiling point (80°C) than THF, enabling faster kinetics.

  • Application: Ideal for Grignard reactions, lithiations, and amide couplings.

Secondary Recommendation: Cyclopentyl Methyl Ether (CPME) [8][9][10]
  • Why: Extremely low peroxide formation rate and high stability in acidic/basic media.[1] Its hydrophobicity drives the "hydrophobic effect," often accelerating SN2 reactions.

  • Application: Best for biphasic reactions and crystallizations.[1]

Solvent Performance Matrix
FeatureDCM (Legacy)THF (Standard)2-MeTHF (Recommended)CPME (Recommended)
Boiling Point 40°C66°C80°C (Faster Kinetics)106°C (High Temp)
Water Miscibility LowHigh (Emulsions)Low (Clean Cuts)Very Low (Clean Cuts)
Peroxide Risk NoneHighLow Negligible
Stability w/ HCl StableRing OpeningStable Stable
Green Score Red (Hazardous)Yellow (Useable)Green (Preferred)Green (Preferred)
Visual Guide: Solvent Selection Logic

SolventSelection Start Start: Solvent Selection TempCheck Reaction Temp > 60°C? Start->TempCheck BaseCheck Strong Base Used? TempCheck->BaseCheck No Rec_CPME Recommendation: CPME (High stability, low water miscibility) TempCheck->Rec_CPME Yes WaterCheck Aqueous Workup Required? BaseCheck->WaterCheck No BaseCheck->Rec_CPME Yes (e.g., t-BuOK) Rec_2MeTHF Recommendation: 2-MeTHF (Biorenewable, clean phase cuts) WaterCheck->Rec_2MeTHF Yes Rec_EtOAc Recommendation: EtOAc (General extraction/crystallization) WaterCheck->Rec_EtOAc No (Solid Isolation)

Figure 1: Decision tree for selecting the optimal solvent based on reaction parameters.

Module 2: Troubleshooting Reactivity & Stability

Issue 1: "My reaction mixture turned pink/red in DMF."
  • Diagnosis: Solvent Alkylation.[1][2] The benzylic chloride moiety of 4-(chloromethyl)-2-fluorobenzoic acid has alkylated the nitrogen in DMF, forming an iminium salt. This consumes your starting material.[1]

  • Corrective Action:

    • Immediate: Stop heating.

    • Future: Switch to NMP (N-Methyl-2-pyrrolidone) only if necessary and keep T < 80°C. Ideally, switch to Acetonitrile (MeCN) or 2-MeTHF .

Issue 2: "I see a +17 mass shift (OH) or dimer formation."
  • Diagnosis: Hydrolysis.[1] The chloromethyl group is susceptible to hydrolysis by adventitious water, especially if a base is present to neutralize the carboxylic acid.

  • Corrective Action:

    • Drying: Ensure 2-MeTHF or CPME is anhydrous.[1] These solvents form azeotropes with water; distill off the wet azeotrope before adding the reactant.

    • Base Selection: Avoid hydroxide bases (NaOH, KOH) if possible.[1] Use carbonate bases (K2CO3, Cs2CO3) or organic bases (DIPEA) which are less nucleophilic toward the benzylic position.

Module 3: Optimized Workup Protocol

Objective: Isolate 4-(Chloromethyl)-2-fluorobenzoic acid without hydrolyzing the chloride or forming emulsions.

Protocol: The "Mild Acid" Partition

Standard aqueous workups often use strong NaOH to dissolve the acid, which destroys the benzylic chloride. Use this modified procedure.

  • Quench: Cool reaction mixture to 0°C.

  • Dilution: Dilute with 2-MeTHF (do not use EtOAc yet if the reaction mixture is very basic, as EtOAc can hydrolyze).

  • Acidification: Slowly add 1M NaHSO4 (Sodium Bisulfate) or Citric Acid until pH ~2-3.

    • Note: Avoid concentrated HCl to prevent halogen exchange or excessive heating.[1]

  • Phase Cut: The 2-MeTHF layer will separate cleanly from the water.[1] Drain aqueous layer.[1]

    • Why 2-MeTHF? It has limited water solubility (unlike THF), preventing the formation of "rag layers" or emulsions.

  • Wash: Wash organic layer with Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous MgSO4 (Magnesium Sulfate).

  • Concentration: Rotovap at <45°C.

  • Crystallization (Optional): Recrystallize from Heptane/IPAc (Isopropyl Acetate).

Visual Guide: Workup Workflow

WorkupProtocol Rxn Reaction Mixture (2-MeTHF) Quench Quench (0°C, Mild Acid) Rxn->Quench PhaseCut Phase Separation (Aqueous / Organic) Quench->PhaseCut Wash Brine Wash (Remove Salts) PhaseCut->Wash Organic Layer Waste Waste Disposal PhaseCut->Waste Aq. Layer Dry Dry & Concentrate (<45°C) Wash->Dry

Figure 2: Optimized workup flow to prevent hydrolysis and emulsion formation.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol to dissolve the starting material? A: No. Primary alcohols are nucleophilic.[1] In the presence of the carboxylic acid (acting as a catalyst) or heat, you risk solvolysis of the benzylic chloride to form the ethyl/methyl ether (SN1/SN2 pathway). Use Isopropanol (IPA) only if strictly necessary and at low temperatures, but aprotic solvents like 2-MeTHF are safer.[1]

Q2: My compound won't dissolve in Heptane/Toluene. What now? A: This is expected. The carboxylic acid moiety creates high polarity and hydrogen bonding.

  • Solution: Use a co-solvent system.[1] Add 5-10% 2-MeTHF or EtOAc to the non-polar solvent.[1] This breaks the hydrogen bond network without requiring a fully polar system.[1]

Q3: How do I remove residual 2-MeTHF? It seems to stick. A: 2-MeTHF has a higher boiling point (80°C).[1] If high vacuum isn't removing it, chase it with a lower boiling azeotrope partner like Heptane . Add heptane and rotovap; the heptane will help carry over the residual ether.

Q4: Is the fluorine atom stable? A: Generally, yes. The fluorine at the 2-position is relatively stable.[1] However, if you use extremely strong nucleophiles (like thiols or alkoxides) in SNAr-favorable solvents (DMSO), you might see minor displacement of the fluorine (SNAr), though the benzylic chloride usually reacts first.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][4][7] ChemSusChem. Link

  • Watanabe, K., et al. (2010). Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and DCM. Organic Process Research & Development.[1] Link

  • Prat, D., et al. (2016). CHEM21 Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry.[1][2][6][11] Link

  • Jordan, A., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison.[1][12][13] Journal of Organic Chemistry. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][2][6] Link

Sources

Technical Support Center: Optimizing Fluorobenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions in Fluorobenzoic Acid Amidation & Cross-Coupling

Executive Summary: The Fluorine Paradox

Fluorine substituents on benzoic acid offer a desirable modulation of pKa, lipophilicity, and metabolic stability. However, they introduce a "synthetic paradox": the same electron-withdrawing nature that activates the carbonyl for coupling also activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) and Decarboxylation .

This guide addresses the three most common user-reported failures:

  • Loss of Fluorine (SNAr displacement).

  • Loss of Carboxyl Group (Decarboxylation).[1]

  • Stalled Coupling (Electronic mismatch).

Module 1: Troubleshooting & Diagnostics (Q&A)
Ticket #402: "My product mass is roughly M-20, and NMR shows loss of the ortho-fluorine."

User Report:

"I am trying to couple 2,6-difluorobenzoic acid with a primary amine using EDC/HOBt in DMF. I see a major byproduct where the fluorine has been replaced by the amine or the HOBt moiety."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) You are witnessing a classic "self-defeating" activation. By converting the carboxylic acid into an active ester (OBt or O-acylisourea), you have created a highly electron-deficient aromatic ring. The ortho-fluorine, now para/ortho to a strong electron-withdrawing group (the active ester), becomes a perfect leaving group. The amine nucleophile attacks the ring carbon (C-F) instead of the carbonyl carbon.

Resolution Protocol:

  • Switch Solvent: Move away from polar aprotic solvents like DMF or DMSO, which stabilize the Meisenheimer complex intermediate and accelerate SNAr. Use DCM (Dichloromethane) or THF .

  • Change Activation Strategy: Abandon standard active esters (HOBt/NHS). Switch to Acyl Fluorides (see Master Protocol A below). Acyl fluorides are highly reactive toward amines (hard nucleophiles) at the carbonyl center but are less prone to activating the ring for SNAr compared to bulky active esters.

  • Control the Base: If using DIPEA, add it slowly or reduce equivalents. High local concentrations of base can trigger the displacement.

Ticket #405: "The reaction turns black at 80°C, and I'm losing the carboxyl group entirely."

User Report:

"I'm running a Suzuki coupling on a 2-fluorobenzoic acid derivative. To push the reaction, I heated it to 90°C with K₂CO₃. The acid peak disappeared, but I isolated the decarboxylated fluorobenzene."

Diagnosis: Thermal/Catalytic Protodecarboxylation Fluorinated benzoic acids are thermally fragile. The electron-withdrawing fluorine destabilizes the C-C bond between the ring and the carboxylate. This is exacerbated by:

  • High Temperatures: >80°C is the danger zone.

  • Metal Catalysts: Pd and Cu can facilitate decarboxylation via metal-arene complexes.

  • Basic Conditions: Stabilize the transition state for CO₂ loss.

Resolution Protocol:

  • Lower Temperature: Limit reaction temperature to 60°C maximum .

  • Milder Bases: Switch from hydroxides/carbonates to Phosphates (K₃PO₄) or mild organic bases if compatible.

  • Catalyst Selection: Use highly active Pd-catalysts (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G2 ) that function at room temperature or mild heat, reducing the thermal window for decarboxylation.

Ticket #409: "Reaction stalls with electron-deficient anilines."

User Report:

"Coupling 4-fluorobenzoic acid with a deactivated aniline (e.g., 3-nitroaniline). HATU gives <20% yield."

Diagnosis: Electronic Mismatch The nucleophile is too weak to attack the HATU-active ester, or the active ester hydrolyzes faster than the amine can attack.

Resolution Protocol:

  • The "Silver Bullet": Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . This reagent generates an acid fluoride in situ.[2] Acid fluorides are small, highly electrophilic, and often succeed where active esters fail due to steric or electronic barriers.

  • Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions, then add the amine.

Module 2: Visualization & Logic
Figure 1: The SNAr vs. Amidation Competition

This diagram illustrates the mechanistic fork in the road. The goal is to lower the activation energy for Path A (Amidation) while raising it for Path B (SNAr).

SNAr_Competition Start Fluorobenzoic Acid (Ortho-F) Activation Activation (Coupling Reagent) Start->Activation ActiveEster Active Species (Highly Electron Deficient Ring) Activation->ActiveEster PathA Path A: Carbonyl Attack (Desired Amidation) ActiveEster->PathA Kinetic Control (Low Temp, Non-polar Solvent) PathB Path B: Ring Attack (SNAr) (Defluorination) ActiveEster->PathB Thermodynamic/Polar Control (High Temp, DMF/DMSO) Amine Amine Nucleophile (R-NH2) Amine->PathA Amine->PathB Product Desired Amide PathA->Product Byproduct Amino-Benzoic Acid (Impurity) PathB->Byproduct

Caption: Path A is favored by Acyl Fluorides (TFFH) and non-polar solvents. Path B is favored by HOBt esters and polar aprotic solvents.

Figure 2: Reagent Selection Decision Tree

Decision_Tree Start Start: Fluorobenzoic Acid Coupling Q1 Is Fluorine at Ortho Position? Start->Q1 YesOrtho High Risk: SNAr Q1->YesOrtho Yes NoOrtho Low Risk: SNAr Q1->NoOrtho No Sol1 USE: TFFH or BTFFH (Acyl Fluoride Route) Solvent: DCM YesOrtho->Sol1 Critical Recommendation Q2 Is Amine Electron Deficient? NoOrtho->Q2 Q2->Sol1 Yes (Hard Coupling) Sol2 USE: HATU + HOAt (Fast Activation) Q2->Sol2 Moderate Sol3 USE: EDC + Oxyma (Standard) Q2->Sol3 No (Easy Coupling)

Caption: Logic flow for selecting coupling reagents to minimize side reactions based on steric/electronic substitution patterns.

Module 3: Master Protocols
Protocol A: The "Acyl Fluoride" Method (TFFH/BTFFH)

Recommended for: Ortho-fluorobenzoic acids and sterically hindered amines. This method bypasses the unstable active ester intermediates that lead to SNAr.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) OR BTFFH (Bis-tetramethylene...).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DCM (Dichloromethane). Avoid DMF.

Procedure:

  • Activation: Dissolve the Fluorobenzoic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C .

  • Incubation: Stir at 0°C for 30 minutes. Note: This generates the acid fluoride in situ.[2]

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature. Monitor by LCMS.[1]

    • Why this works: The acid fluoride is highly reactive toward the amine but does not contain the bulky leaving group (like OBt) that sterically pushes the reaction toward the ring fluorine.

Protocol B: The "HOAt" Method (HATU)

Recommended for: Meta/Para-fluorobenzoic acids with weak amines.

Reagents:

  • HATU (1.1 equiv).

  • HOAt (0.1 equiv - Additive).[3] Crucial: HOAt is superior to HOBt for electron-deficient systems.

  • Base: Collidine (2,4,6-trimethylpyridine) or DIPEA.

Procedure:

  • Dissolve Acid in DMF (or DMAc).

  • Add HATU and HOAt.

  • Add Base.[4] Stir 5 mins.

  • Add Amine immediately.

    • Warning: Do not let the activated acid sit for long periods without the amine, or rearrangement/hydrolysis will occur.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Hindered Peptides. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science, 323(5917), 1059-1063. Link

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. BenchChem Support Center. Link

Sources

Recrystallization techniques for fluorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Fluorinated Benzoic Acid Derivatives

Topic: Audience: Researchers, scientists, and drug development professionals.

Core Directive: The "Fluorine Effect" in Crystallization

Why is this different from standard benzoic acid recrystallization? Fluorinated benzoic acids present a unique paradox in crystal engineering. While the fluorine atom is physically small (van der Waals radius ~1.47 Å, similar to hydrogen's 1.20 Å), its extreme electronegativity and low polarizability drastically alter the molecular landscape.

  • Acidity & Solubility: Fluorine substitution, especially at the ortho position, significantly increases acidity (lowers pKa) due to the inductive (-I) effect. This makes the compound more prone to forming salts with basic impurities or solvents, potentially altering solubility profiles unexpectedly.

  • Weak Hydrogen Bonding: Unlike the strong O-H···O dimers typical of benzoic acid, fluorinated derivatives often rely on weaker C-H···F interactions to stabilize crystal packing. This "weaker glue" makes them highly susceptible to polymorphism and oiling out .

  • Lipophilicity: The C-F bond adds lipophilicity, often requiring a shift from pure aqueous systems to mixed organic/aqueous solvent systems.

Solvent Selection & Solubility

Q: My fluorinated benzoic acid is too soluble in ethanol but insoluble in water. How do I design a solvent system?

A: This is the classic "Solvent/Anti-Solvent" scenario. For fluorinated derivatives, the "like dissolves like" rule must be adapted to account for the fluorophilic nature of the solute.

Recommended Solvent Pairs:

Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Best For
Ethanol or Methanol Water (acidified) General purification. Note: Acidify water (pH ~2 with HCl) to suppress ionization of the fluorobenzoic acid, preventing salt formation.
Toluene Heptane or Hexane Highly lipophilic poly-fluorinated derivatives (e.g., pentafluorobenzoic acid).
Ethyl Acetate Hexane Removing polar impurities. Good for compounds prone to hydrolysis.
Acetonitrile Water Compounds that form solvates with alcohols.

Q: How do I determine the exact ratio? Do not guess. Perform a Cloud Point Titration :

  • Dissolve 100 mg of solute in the minimum amount of hot Primary Solvent.

  • Add hot Anti-Solvent dropwise until a persistent turbidity (cloudiness) remains.

  • Add just enough hot Primary Solvent to clear the solution.

  • Allow to cool slowly.[1][2][3][4]

Troubleshooting: The "Oiling Out" Phenomenon

Q: Instead of crystals, my product separates as a separate oily liquid phase at the bottom. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[5] This is common in fluorinated compounds because impurities or the solvent itself can depress the melting point significantly.

Visual Troubleshooting Workflow:

OilingOut Start Problem: Oiling Out Occurred CheckTemp Is the solution boiling? Start->CheckTemp Reheat Re-heat to redissolve oil CheckTemp->Reheat Yes SolventCheck Check Solvent BP vs Solute MP CheckTemp->SolventCheck No Seed Add Seed Crystal at T < MP Reheat->Seed Cool to just below cloud point ChangeSolvent Switch to Lower BP Solvent SolventCheck->ChangeSolvent Solvent BP > Solute MP Triturate Cool & Triturate (Scratch/Rub) SolventCheck->Triturate Solvent BP < Solute MP Triturate->Seed

Caption: Decision tree for resolving oiling out during recrystallization.

Corrective Actions:

  • Trituration: If the oil cools to a gum, add a small amount of fresh solvent and scratch the glass vigorously with a rod. The friction provides nucleation energy.

  • Seeding: The most reliable fix. Save a tiny crystal from a previous batch (or a crude solid). Add it when the solution is slightly cooled but still clear.

  • Lower the Temperature: If the oil persists, your solvent's boiling point might be too high. Switch from Toluene (BP 110°C) to Ethanol (BP 78°C) or Dichloromethane (BP 40°C) if solubility permits.

Polymorphism & Purity Control

Q: The melting point of my recrystallized product is sharp but 5°C lower than the literature value. Is it impure?

A: Not necessarily. It could be a Polymorph . Fluorinated benzoic acids are notorious for conformational polymorphism due to the rotation of the carboxyl group relative to the ring.

  • Diagnosis: Run a DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction).

  • Control:

    • Thermodynamic Control: Slow cooling (e.g., 5°C/hour) generally favors the most stable, higher-melting polymorph.

    • Kinetic Control: Rapid cooling (ice bath) or crash precipitation favors metastable, lower-melting forms.

    • Additives: Recent research suggests using additives like dilute polymers (e.g., PEG) or surfactants can inhibit the nucleation of specific polymorphs [1].

Q: How do I remove isomers (e.g., separating 2-fluorobenzoic acid from 4-fluorobenzoic acid)?

A: Isomers often form Solid Solutions rather than distinct eutectics, making separation difficult.

  • Strategy: Use a derivatization approach if direct recrystallization fails. Convert the acid to a salt (e.g., dicyclohexylamine salt), recrystallize the salt (which often has more distinct crystal packing differences), and then re-acidify.

Master Protocol: Recrystallization of 2-Amino-4-fluorobenzoic Acid (Generic Template)

This protocol is designed to be self-validating : every step includes a check to ensure the process is working.

Materials:

  • Crude Fluorinated Benzoic Acid[2]

  • Solvent A: Ethanol (95%)

  • Solvent B: Water (Acidified with 0.1% HCl)

  • Activated Charcoal (optional, for color removal)

Step-by-Step Workflow:

  • Solubility Test (Validation Step):

    • Take 50 mg of crude solid. Add 0.5 mL Ethanol. Heat to boil.

    • Check: Does it dissolve? If yes, proceed. If no, add more ethanol.

    • Check: Upon cooling, does it crystallize? If no, you need the Anti-Solvent (Water).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Ethanol to dissolve.[2][5]

    • Tip: Add 10% excess solvent to prevent premature crystallization during filtration.

  • Filtration (Impurity Removal):

    • If the solution is dark, add 1-2% w/w Activated Charcoal. Boil for 2 mins.

    • Hot Filter through a pre-warmed funnel (fluted filter paper) to remove charcoal and insoluble mechanical impurities.[6]

  • Crystallization (The Critical Step):

    • Re-heat filtrate to boiling.

    • Add hot Water (Solvent B)[2] dropwise until the solution turns permanently cloudy.[5]

    • Add hot Ethanol (Solvent A) dropwise just until clear.[5]

    • Seeding: Remove from heat.[3] When temp drops ~5°C, add a seed crystal.

    • Slow Cool: Cover flask with a beaker (air insulation) and let stand at room temp for 2-4 hours. Do not touch or shake.

  • Harvesting:

    • Cool in an ice bath for 30 mins to maximize yield.

    • Filter via vacuum (Buchner funnel).[7]

    • Wash: Wash with a cold 50:50 Ethanol:Water mixture.

    • Dry: Vacuum oven at 40°C. Warning: Fluorinated acids can sublime; do not overheat.

References

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives . MDPI. Available at: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures . DiVA Portal. Available at: [Link]

  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations . ACS Publications.[8] Available at: [Link]

  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes . Journal of the American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

Introduction: The Analytical Challenge of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Profiling of Fluorinated Benzyl Chlorides

Fluorinated benzyl chlorides are indispensable intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of fluorine onto the aromatic ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. However, during drug development, distinguishing between positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluorobenzyl chloride) and monitoring trace genotoxic impurities requires highly specific analytical workflows. As an application scientist, I rely on gas chromatography-mass spectrometry (GC-MS) as the gold standard for this task. This guide objectively compares the fragmentation performance of fluorinated benzyl chlorides against standard benzyl chloride, providing self-validating methodologies to ensure structural integrity and analytical trustworthiness.

Thermodynamic Causality in Electron Ionization: Tropylium vs. Fluorotropylium

To understand the performance differences in MS detection, we must examine the causality behind the fragmentation pathways. In standard benzyl chloride, electron ionization (EI) at 70 eV induces the loss of a chlorine radical, triggering a ring expansion to form the highly stable, symmetrical tropylium ion (C7H7+, m/z 91).

When a fluorine atom is present, the thermodynamic landscape shifts dramatically[1].

  • Primary Cleavage : The molecular ion (M+ at m/z 144) undergoes an

    
    -cleavage to expel the chlorine radical (35 Da loss).
    
  • Ring Expansion : The resulting benzyl cation rearranges into the fluorotropylium ion (C7H6F+, m/z 109). Due to the resonance stabilization provided by fluorine's lone pairs, this ion is exceptionally stable and serves as the universal base peak (100% abundance) for all mono-fluorinated benzyl chlorides[2].

  • Secondary Decompositions : The unsubstituted tropylium ion primarily loses acetylene (C2H2) to form m/z 65. In contrast, the fluorotropylium ion exhibits two competing, diagnostically critical pathways:

    • Loss of Hydrogen Fluoride (HF, 20 Da): Yields a C7H5+ cation at m/z 89. The elimination of HF is thermodynamically favored due to the high bond dissociation energy of H-F, making it a highly specific diagnostic marker for ring-fluorinated compounds[1].

    • Loss of Acetylene (C2H2, 26 Da): Yields the fluorocyclopentadienyl cation at m/z 83[2].

Performance Comparison: Spectral Signatures of Benzyl Chloride Analogs

The table below summarizes the quantitative differences in fragmentation between standard benzyl chloride and its fluorinated alternatives. Because the initial ionization provides sufficient internal energy to drive the rearrangement into a symmetrical fluorotropylium intermediate, positional isomers (3-fluoro vs. 4-fluoro) yield nearly identical EI-MS spectra[2]. Therefore, MS fragmentation confirms the class of the compound, while chromatographic retention time is strictly required to resolve the specific isomer.

CompoundMolecular WeightMolecular Ion (M+)Base Peak (100%)Secondary Fragments (Relative Abundance)Diagnostic Loss
Benzyl Chloride 126.58 g/mol m/z 126 (15%)m/z 91 (Tropylium)m/z 65 (12%)- C2H2
3-Fluorobenzyl Chloride 144.57 g/mol m/z 144 (26%)m/z 109 (Fluorotropylium)m/z 83 (13%), m/z 89 (2%)- HF, - C2H2
4-Fluorobenzyl Chloride 144.57 g/mol m/z 144 (25%)m/z 109 (Fluorotropylium)m/z 83 (12%), m/z 89 (2%)- HF, - C2H2

Self-Validating Methodology: Artifact-Free GC-MS Profiling

Standard liquid injection of reactive benzyl halides can lead to artefactual degradation (e.g., solvolysis or thermal breakdown in the hot GC inlet). To ensure a self-validating system where the detected peaks are guaranteed to originate from the intact molecule rather than an injection artifact, a Solvent-Free Headspace GC-MS (SF-HS-GC/MS) methodology is strictly recommended[3].

Step-by-Step Protocol:

  • Sample Preparation : Weigh exactly 50.0 mg of the fluorinated benzyl chloride sample into a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum. Causality: Omitting extraction solvents eliminates matrix interference and prevents solvent-induced solvolysis of the reactive benzylic chloride[3].

  • Headspace Incubation : Incubate the sealed vial at 80°C for 15 minutes. Causality: 80°C provides sufficient vapor pressure to volatilize the benzyl chlorides into the headspace without triggering the thermal degradation that occurs at higher temperatures.

  • Injection : Extract 1.0 mL of the headspace gas using a heated gas-tight syringe (90°C) and inject it into the GC inlet. Causality: Heating the syringe prevents the analyte from condensing on the syringe walls, ensuring quantitative transfer.

  • GC Separation :

    • Inlet: 250°C, Split ratio 10:1.

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The non-polar 5% phenyl stationary phase separates positional isomers strictly based on subtle boiling point differences, compensating for their identical MS spectra.

    • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 200°C, then 30°C/min to 280°C (hold 3 min).

  • MS Detection :

    • Source Temperature: 230°C.

    • Ionization: 70 eV Electron Impact (EI).

    • Scan Range: m/z 35 to 300 to capture the low-mass diagnostic fragments (m/z 83, 89).

Pathway Visualization

The following diagram maps the logical fragmentation cascade of 4-fluorobenzyl chloride, illustrating the formation of the diagnostic fluorotropylium ion.

Fragmentation M 4-Fluorobenzyl Chloride [M]•+ m/z 144 Trop Fluorotropylium Ion [M - Cl]+ m/z 109 (Base Peak) M->Trop - Cl• (35 Da) α-Cleavage & Ring Expansion LossHF Cyclopentadienyl Cation [C7H5]+ m/z 89 Trop->LossHF - HF (20 Da) Rearrangement LossC2H2 Fluorocyclopentadienyl Cation [C5H4F]+ m/z 83 Trop->LossC2H2 - C2H2 (26 Da) Ring Contraction

Electron ionization fragmentation pathway of 4-fluorobenzyl chloride.

References

  • Title: 3-Fluorobenzyl chloride(456-42-8)
  • Source: mdpi.
  • Source: aip.

Sources

Comparative Guide: 4-(Chloromethyl) vs. 4-(Bromomethyl) Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(chloromethyl)benzoic acid and 4-(bromomethyl)benzoic acid , focusing on their reactivity profiles, stability, and specific applications in drug discovery and solid-phase synthesis.

Executive Summary

For researchers selecting a benzylic halide intermediate:

  • Select 4-(Bromomethyl)benzoic acid when reaction kinetics are critical, substrates are sterically hindered, or mild conditions (room temperature, weak bases) are required to preserve sensitive functional groups. It is the standard for solid-phase synthesis (Wang resin precursors) and bioconjugation .

  • Select 4-(Chloromethyl)benzoic acid for large-scale industrial synthesis where cost-efficiency and hydrolytic stability are paramount. It generally requires elevated temperatures or stronger catalysts (e.g., iodides) to achieve comparable yields but offers superior shelf-life.

Mechanistic Foundation & Reactivity Profile

The reactivity difference between these two analogues is governed by the leaving group ability in Nucleophilic Substitution (


) reactions. Both compounds possess an electron-withdrawing carboxyl group (-COOH) at the para position, which deactivates the ring towards electrophilic aromatic substitution but activates the benzylic position for nucleophilic attack relative to unsubstituted alkyl halides.
Nucleophilic Substitution Kinetics ( )

The bromide ion (


) is a weaker base and a better leaving group than the chloride ion (

). In benzylic systems, this results in a significant rate enhancement for the bromo-analogue.
  • Relative Rate: In polar aprotic solvents (e.g., DMF, Acetone), benzyl bromides typically react 50–100 times faster than benzyl chlorides.

  • Activation Energy: The C–Br bond (approx. 68 kcal/mol) is weaker than the C–Cl bond (approx. 81 kcal/mol), lowering the activation energy (

    
    ) for the rate-determining step.
    
Hydrolytic Stability

The high reactivity of the bromomethyl group comes at the cost of stability.

  • 4-(Bromomethyl)benzoic acid: Susceptible to rapid hydrolysis in moist air, forming 4-(hydroxymethyl)benzoic acid and HBr. Requires storage at 0–8°C under inert atmosphere.

  • 4-(Chloromethyl)benzoic acid: Significantly more robust against ambient moisture. Can often be stored at room temperature without significant degradation, making it easier to handle in bulk.

Reactivity Landscape Diagram

The following diagram illustrates the kinetic pathways and activation energy differences.

ReactivityLandscape Substrate Substrate (Nucleophile) Chloro 4-(Chloromethyl) Benzoic Acid Bromo 4-(Bromomethyl) Benzoic Acid TS_Cl Transition State (Cl) High u0394Gu2021 Chloro->TS_Cl Requires Heat/Catalyst TS_Br Transition State (Br) Low u0394Gu2021 Bromo->TS_Br Rapid at RT Product Alkylated Product TS_Cl->Product Slower Conversion TS_Br->Product Fast Conversion

Caption: Kinetic landscape showing the lower activation barrier for the bromomethyl derivative, enabling milder reaction conditions.

Performance Comparison Data

Feature4-(Chloromethyl)benzoic acid4-(Bromomethyl)benzoic acid
CAS Number 1642-81-56232-88-8
Leaving Group Ability Moderate (

of HCl = -7)
High (

of HBr = -9)
Reaction Temperature Typically Reflux (60–100°C)Room Temperature to Mild Heat (20–40°C)
Catalyst Requirement Often requires KI (Finkelstein)Usually None
Hydrolysis Half-Life ~15 hours (pH 7, 25°C)< 1 hour (pH 7, 25°C)
Storage Room Temperature, Dry2–8°C, Desiccated
Primary Application Industrial Intermediates, Scale-upSolid-Phase Linkers, Bioconjugation

*Values extrapolated from general benzyl halide data [1].

Experimental Protocols

Protocol A: High-Efficiency Coupling with 4-(Bromomethyl)benzoic acid

Application: Synthesis of Linkers for Solid-Phase Synthesis (e.g., Wang Resin precursors) or modification of sensitive pharmacophores.

Rationale: The high reactivity of the bromide allows the use of weak bases, preventing racemization of amino acids or hydrolysis of esters.

  • Preparation: Dissolve 1.0 eq of the nucleophile (e.g., a phenol or amine) in anhydrous DMF.

  • Base Addition: Add 1.2 eq of Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Note: Cesium is preferred for carboxylate nucleophiles due to the "cesium effect" enhancing solubility and reactivity.

  • Alkylation: Add 1.1 eq of 4-(bromomethyl)benzoic acid in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor via TLC (starting material disappears rapidly).

  • Workup: Dilute with water and acidify to pH 3 with 1M HCl to precipitate the product (if the product contains the free acid). Filter and wash with cold water.

Protocol B: Robust Synthesis with 4-(Chloromethyl)benzoic acid

Application: Large-scale preparation of intermediates where heating is acceptable.

Rationale: The chloride is sluggish at room temperature. Adding Potassium Iodide (KI) generates the transient alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate.

  • Preparation: Dissolve 1.0 eq of the nucleophile in Acetone or MEK (Methyl Ethyl Ketone).

  • Catalysis: Add 0.1–0.5 eq of Potassium Iodide (KI) .

  • Base Addition: Add 1.5 eq of Potassium Carbonate (

    
    ) .
    
  • Alkylation: Add 1.2 eq of 4-(chloromethyl)benzoic acid .

  • Reaction: Heat to Reflux (approx. 60–80°C) for 12–24 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in water/DCM. Acidify aqueous layer and extract.[1]

Decision Matrix: When to Use Which?

Use the following logic tree to determine the optimal reagent for your specific workflow.

DecisionTree Start Select Reagent Sensitive Is the substrate heat/base sensitive? Start->Sensitive Scale Reaction Scale? Sensitive->Scale No UseBr Use 4-(Bromomethyl) benzoic acid Sensitive->UseBr Yes (e.g., Peptides) SolidPhase Solid-Phase / Linker Synthesis? Scale->SolidPhase Lab/Pilot UseCl Use 4-(Chloromethyl) benzoic acid Scale->UseCl Industrial (>1kg) SolidPhase->UseBr Yes (High Yield Critical) SolidPhase->UseCl No (Standard Synthesis)

Caption: Decision tree for selecting between chloromethyl and bromomethyl benzoic acid derivatives.

Safety & Handling

Both compounds are lachrymators (tear-inducing) and corrosive .

  • Sensitization: 4-(Bromomethyl)benzoic acid is a known respiratory and skin sensitizer. Prolonged exposure can lead to occupational asthma or allergic dermatitis [2].

  • Containment: Always handle in a functioning fume hood.

  • Neutralization: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.

References

  • BenchChem. Reactivity of Benzyl Halides towards Nucleophilic Substitution. Retrieved from BenchChem Technical Library. Link

  • ResearchGate. 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid: A new cause of sensitiser induced occupational asthma. Occupational and Environmental Medicine. Link

  • Sigma-Aldrich. Product Specification: 4-(Bromomethyl)benzoic acid.[2]Link

  • ChemicalBook. 4-(Chloromethyl)benzoic acid Synthesis and Properties.Link

  • BOC Sciences. Wang Resin and Linker Chemistry in Peptide Synthesis.

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Monitoring Carboxylic Acid to Alkyl Chloride Transformations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently design analytical workflows to monitor functional group transformations. One of the most common, yet analytically nuanced, synthetic steps is the conversion of a carboxylic acid to an alkyl chloride (often via reduction and subsequent halogenation).

Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective Process Analytical Technology (PAT) for tracking this transformation. However, successfully identifying the loss of a carboxylic acid and the formation of an alkyl chloride requires a deep understanding of molecular vibrational causality and the optical physics of your chosen sampling accessory. This guide objectively compares the spectral signatures of these functional groups and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission FTIR.

Spectral Signatures: The Physics of the Functional Groups

To monitor a reaction, we must first establish the baseline vibrational frequencies of our starting material and product. The differences in atomic mass and dipole moments dictate where these bonds absorb infrared radiation.

  • Carboxylic Acids: The defining feature of a carboxylic acid is its massive, broad O-H stretching band[1]. Because carboxylic acids typically exist as strongly hydrogen-bonded dimers in condensed phases, the O-H stretch spans a massive range from 3300 to 2500 cm⁻¹, often superimposing over the C-H stretching region[2]. The carbonyl (C=O) stretch is highly polar, resulting in a massive change in the dipole moment during vibration, which produces an intense, sharp peak between 1760 and 1690 cm⁻¹[1].

  • Alkyl Chlorides: The carbon-chlorine bond introduces a heavy halogen atom. According to Hooke's Law for molecular vibrations, heavier atoms vibrate at lower frequencies. Consequently, the C-Cl stretch is pushed far down into the "fingerprint" region, appearing between 850 and 550 cm⁻¹[3]. Because this region is often crowded with other skeletal vibrations, identifying an alkyl chloride requires secondary confirmation via the C-H wagging vibration of the adjacent –CH₂Cl group, which appears between 1300 and 1150 cm⁻¹[4].

Quantitative Spectral Summary
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity & ShapeDiagnostic Value
Carboxylic Acid O-H Stretch3300 – 2500Strong, Very BroadHigh (Driven by H-bonded dimers)
Carboxylic Acid C=O Stretch1760 – 1690Strong, SharpHigh (Shifts based on conjugation)
Carboxylic Acid C-O Stretch1320 – 1210Strong, SharpModerate (Often overlaps with matrix)
Alkyl Chloride C-H Wag (–CH₂Cl)1300 – 1150ModerateHigh (Crucial for orthogonal confirmation)
Alkyl Chloride C-Cl Stretch850 – 550Moderate to StrongHigh (Primary identifier, but in crowded region)

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Identifying a strong C=O bond is trivial, but detecting a weak C-Cl stretch in a complex reaction matrix requires the right sampling accessory. The choice between ATR and Transmission FTIR dictates the success of the analysis.

ATR-FTIR (Attenuated Total Reflectance)

ATR utilizes an internal reflection crystal (typically Diamond or ZnSe). The IR beam bounces within the crystal, creating an evanescent wave that penetrates only 0.5 to 5 micrometers into the sample[5].

  • Performance Advantage: Requires zero sample preparation. It is ideal for neat liquids, slurries, and real-time in situ reaction monitoring. The ultra-short pathlength prevents highly absorbing bands (like the C=O stretch) from "bottoming out" the detector[6].

  • Performance Limitation: The penetration depth is wavelength-dependent (shallower at higher wavenumbers). Furthermore, diamond crystals possess intrinsic phonon absorption bands between 2300 and 1800 cm⁻¹, which can obscure weak signals in that specific window (though it remains transparent in the crucial 850–550 cm⁻¹ C-Cl region)[6].

Transmission FTIR

The IR beam passes entirely through the sample (e.g., KBr pellet for solids, CaF₂ liquid cells)[7].

  • Performance Advantage: A fixed, controllable optical pathlength allows for rigorous quantitative analysis via the Beer-Lambert Law. It provides a superior signal-to-noise ratio for trace impurity detection, such as quantifying residual alkyl chloride genotoxic impurities[7].

  • Performance Limitation: Requires extensive sample preparation. KBr is highly hygroscopic; absorbed atmospheric moisture will introduce a broad O-H stretch at ~3400 cm⁻¹, which can falsely mimic the presence of unreacted carboxylic acid.

Experimental Workflow: Self-Validating Reaction Monitoring

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following step-by-step methodology utilizes Diamond ATR-FTIR to monitor the conversion of a carboxylic acid to an alkyl chloride, with built-in causality checks to prevent false positives.

Step 1: Instrument Qualification (Self-Validation: Wavenumber Accuracy)

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Causality: Ensures the interferometer is aligned and the laser is functioning. You must verify that the reference peaks appear at exactly 1601 cm⁻¹ and 1028 cm⁻¹ before proceeding.

Step 2: Background Collection (Self-Validation: System Cleanliness)

  • Action: Collect an ambient air background (32 scans, 4 cm⁻¹ resolution) on the clean diamond crystal.

  • Causality: The background spectrum is mathematically ratioed against the sample spectrum to eliminate atmospheric H₂O and CO₂ contributions. If not properly subtracted, atmospheric H₂O will skew the carboxylic acid O-H baseline.

Step 3: Sample Acquisition & Matrix Subtraction

  • Action: Apply 2-3 drops of the neat reaction mixture directly onto the diamond ATR crystal. Ensure complete coverage of the crystal facet.

  • Causality: The diamond ATR provides a consistent, ultra-short pathlength via the evanescent wave. This ensures the intense C=O stretch at ~1710 cm⁻¹ remains within the linear dynamic range of the detector (Absorbance < 1.5) rather than becoming totally absorbed.

Step 4: Spectral Interrogation (Self-Validation: Dual-Band Confirmation)

  • Action: Monitor the disappearance of the broad 3300-2500 cm⁻¹ O-H band and the appearance of the 850-550 cm⁻¹ C-Cl band.

  • Causality: Because the fingerprint region (1500-500 cm⁻¹) is heavily congested with skeletal vibrations, a single peak at 700 cm⁻¹ is insufficient to confirm an alkyl chloride. Self-validation requires orthogonal spectral confirmation: you must simultaneously observe the emergence of the –CH₂Cl wagging band at 1300-1150 cm⁻¹ to definitively confirm the alkyl chloride structure and rule out matrix artifacts[3][4].

Method Selection Workflow

Use the following logical framework to select the appropriate FTIR modality based on your specific process development goals.

FTIR_Workflow Start Reaction Monitoring: Carboxylic Acid to Alkyl Chloride Sample Sample State & Analytical Goal? Start->Sample ATR ATR-FTIR (Diamond) - Fast, No Prep - High Concentration Sample->ATR Bulk Liquid/Slurry Trans Transmission (KBr/CaF2) - High Sensitivity - Trace Impurities Sample->Trans Trace Quantitation Bands_CA Track Carboxylic Acid Loss: O-H (3300-2500 cm⁻¹) C=O (1730-1700 cm⁻¹) ATR->Bands_CA Bands_AC Track Alkyl Chloride Gain: C-Cl (850-550 cm⁻¹) CH2-Cl wag (1300-1150 cm⁻¹) ATR->Bands_AC Trans->Bands_CA Trans->Bands_AC

Workflow for selecting FTIR sampling modalities to monitor carboxylic acid to alkyl chloride conversions.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids , OrgChemBoulder,[Link]

  • IR Spectroscopy Tutorial: Alkanes (Alkyl Halides) , University of Babylon,[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles , Chemistry LibreTexts,[Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups , Chemistry LibreTexts,[Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling , Specac Ltd,[Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) , Covalent Metrology,[Link]

  • Common Sampling Techniques of FTIR Spectroscopy , Edinburgh Instruments,[Link]

Sources

Validating structure of 2-fluoro-4-substituted benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Medicinal Chemistry

Executive Summary

In drug discovery, 2-fluoro-4-substituted benzoic acid derivatives are critical pharmacophores, serving as bioisosteres and metabolic blockers in programs targeting kinase inhibitors and bacterial DNA gyrase.[1] However, their synthesis often yields regioisomeric mixtures (e.g., 2-fluoro vs. 3-fluoro isomers) that are difficult to separate and distinguish.

This guide compares analytical methodologies for validating these structures. It moves beyond basic purity checks to focus on regiochemical assignment , contrasting the limitations of standard 1H NMR with the definitive nature of heteronuclear 13C-19F coupling analysis and X-ray crystallography.

Part 1: The Structural Challenge

The primary validation challenge is distinguishing the 2-fluoro-4-substituted target from its 3-fluoro-4-substituted isomer.[1] Both isomers have identical mass (MS is inconclusive for regiochemistry) and similar polarity.

  • Target (2-Fluoro): Fluorine is ortho to the carboxylic acid.[1]

  • Isomer (3-Fluoro): Fluorine is meta to the carboxylic acid.

This positional difference fundamentally alters the electronic environment, which is detectable only through specific nuclear magnetic resonance (NMR) coupling patterns.

Part 2: Comparative Analysis of Analytical Modalities
Method A: 1H NMR Spectroscopy (Preliminary Screening)
  • Role: Routine purity assessment and initial structural confirmation.[1]

  • Mechanism: Relies on H-H and H-F spin-spin coupling.[1]

  • The "Fingerprint":

    • H3 (Ortho to F): Appears as a doublet of doublets (dd) with a large

      
       coupling (8–11 Hz).
      
    • H5/H6: Show smaller couplings.

  • Limitation: In 4-substituted derivatives, the "roof effect" (strong coupling) can distort multiplets, making it difficult to definitively assign the fluorine position relative to the carboxyl group solely based on proton signals.

Method B: 13C & 19F NMR (The Gold Standard)
  • Role: Definitive regiochemical assignment.

  • Mechanism: Exploits the large heteronuclear coupling constants (

    
    ) which transmit through the carbon skeleton.
    
  • Why it Wins: The coupling of the carbonyl carbon (COOH) to the fluorine atom is the "smoking gun."

    • 2-Fluoro Isomer: The COOH carbon is ortho to F. It exhibits a distinct doublet with

      
       Hz (often broadened or small, but detectable).[1] More importantly, the C1 (ipso to COOH) shows a large 
      
      
      
      Hz.
    • 3-Fluoro Isomer: The COOH carbon is meta to F. The coupling is negligible (

      
       Hz).[1]
      
Method C: X-Ray Crystallography (The Arbiter)
  • Role: Absolute configuration and solid-state conformation analysis.

  • Mechanism: Diffraction of X-rays by the crystal lattice.

  • Application: Essential when NMR signals overlap heavily or when the 4-substituent (e.g., a bulky heterocycle) induces conformational strain that complicates solution-phase NMR.[1]

Part 3: Data Presentation & Reference Values

The following table summarizes the critical NMR coupling constants required to validate the 2-fluoro-4-substituted scaffold against its isomers.

Table 1: Diagnostic NMR Coupling Constants (Hz)

AtomCoupling Type2-Fluoro-4-R-Benzoic Acid (Target)3-Fluoro-4-R-Benzoic Acid (Isomer)Diagnostic Value
C2 (C-F)

245 – 265 Hz (Doublet)~120 Hz (if C2 is not ipso)Confirms C-F bond presence.[1]
C1 (C-COOH)

8 – 12 Hz (Doublet)< 2 Hz (Singlet/Broad)CRITICAL: Distinguishes ortho vs. meta F.
C3

20 – 26 Hz VariesConfirms F position relative to R-group.
H3

8 – 11 Hz N/A (H is ortho to F in both, but shift differs)Secondary confirmation.
Part 4: Experimental Validation Protocol

Objective: Validate the structure of 2-fluoro-4-bromobenzoic acid (as a model compound).

Step 1: Sample Preparation[2]
  • Dissolve 15 mg of the analyte in 0.6 mL DMSO-d6 . (Note: CDCl3 may cause aggregation of benzoic acids; DMSO prevents dimerization).

  • Ensure the solution is free of suspended solids to prevent line broadening.[1]

Step 2: 13C NMR Acquisition (Proton Decoupled)
  • Pulse Sequence: Standard zgpg30 (Bruker) or equivalent.[1]

  • Scans: Minimum 512 scans (due to splitting of signals into doublets, S/N ratio is halved).

  • Sweep Width: 240 ppm (to capture carbonyl and C-F region).

Step 3: Data Analysis (The Decision Matrix)
  • Locate the Carbonyl Peak: Look at

    
     165–170 ppm.
    
  • Measure Splitting:

    • If the carbonyl peak is a doublet (or broadened shoulder) and the ipso carbon (

      
       ~115-120) is a doublet with 
      
      
      
      Hz
      , the structure is 2-Fluoro .[1]
    • If the carbonyl peak is a sharp singlet , the structure is likely the 3-Fluoro isomer.

Part 5: Visualization of Signaling Pathways
Diagram 1: Structural Validation Decision Tree

This diagram outlines the logical flow for determining regiochemistry based on analytical data.

ValidationLogic Start Crude Product (Benzoic Acid Derivative) H1NMR Step 1: 1H NMR (DMSO-d6) Start->H1NMR CheckH H3 Signal Analysis (Is J(H-F) ~10Hz?) H1NMR->CheckH C13NMR Step 2: 13C NMR (Proton Decoupled) CheckH->C13NMR Yes (Ambiguous) Res3F IDENTIFIED: 3-Fluoro Isomer CheckH->Res3F No (Pattern Mismatch) CheckC1 C1 (Ipso) Coupling (Is 2J(C-F) > 8Hz?) C13NMR->CheckC1 Res2F CONFIRMED: 2-Fluoro Isomer CheckC1->Res2F Yes (Ortho Coupling) CheckC1->Res3F No (Meta Coupling) XRay Step 3: X-Ray Crystallography (If NMR Ambiguous) CheckC1->XRay Signals Overlap XRay->Res2F

Caption: Decision matrix for distinguishing 2-fluoro vs. 3-fluoro benzoic acid isomers using NMR coupling logic.

Diagram 2: Synthesis & Characterization Workflow

A standardized workflow for synthesizing and validating 2-fluoro-4-substituted derivatives.

SynthesisWorkflow Precursor Precursor: 2-Fluoro-4-Bromo-Toluene Oxidation Oxidation (KMnO4 / Pyridine) Precursor->Oxidation Workup Acid/Base Extraction (Removal of non-acidic impurities) Oxidation->Workup Recryst Recrystallization (EtOH/Water) Workup->Recryst Validation Final Validation (13C NMR + MP) Recryst->Validation

Caption: Standardized workflow for the synthesis and purification of 2-fluoro-4-substituted benzoic acids.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268169, 2-Bromo-4-fluorobenzoic acid. Retrieved from [Link]

  • Reich, H. J. (2024). 19F NMR Coupling Constants.[3] University of Wisconsin-Madison, Organic Chemistry Data.[1] Retrieved from [Link]

  • Iowa State University (2024). NMR Coupling Constants Guide: 19F-13C Values. Chemical Instrumentation Facility.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Impurity Profiling of Commercial 4-(Chloromethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(Chloromethyl)-2-fluorobenzoic acid is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a starting material, its purity is paramount, as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for the impurity profiling of commercially available 4-(Chloromethyl)-2-fluorobenzoic acid. We will explore the probable synthetic origins of key impurities, present a multi-platform analytical strategy for their detection and quantification, and offer detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of their pharmaceutical supply chain.

Introduction: The Criticality of Starting Material Quality

In pharmaceutical manufacturing, the principle of "quality by design" begins with the rigorous characterization of starting materials.[1] 4-(Chloromethyl)-2-fluorobenzoic acid is a bifunctional molecule, featuring a reactive benzylic chloride and a carboxylic acid, making it a versatile intermediate. However, the very reactivity that makes it useful also predisposes it to the formation of by-products during synthesis and degradation over time.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities.[2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4] While 4-(Chloromethyl)-2-fluorobenzoic acid is a starting material, not the final API, any impurity present at a significant level (e.g., >0.10%) that carries through to the final product must be considered.[1] Therefore, a robust impurity profiling program is not merely a quality control measure; it is a fundamental component of a successful regulatory strategy.

Potential Impurities: A Synthesis-Based Perspective

Understanding the potential impurities begins with an appraisal of the likely synthetic route. A common and cost-effective method for producing 4-(Chloromethyl)-2-fluorobenzoic acid is the free-radical chlorination of 2-fluoro-4-methylbenzoic acid.

cluster_reaction Free-Radical Chlorination SM 2-Fluoro-4-methylbenzoic acid (Starting Material) Product 4-(Chloromethyl)-2-fluorobenzoic acid (Target Product) SM->Product Chlorination Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Impurity3 Isomeric Impurities (e.g., 2-Chloro-6-fluorotoluene derivatives) SM->Impurity3 Side Reactions NBS N-Chlorosuccinimide (NCS) or Cl₂ Gas NBS->Product Initiator AIBN / UV Light (Radical Initiator) Initiator->Product Impurity2 4-(Dichloromethyl)-2-fluorobenzoic acid (Over-reaction) Product->Impurity2 Excess Chlorinating Agent Impurity4 Benzyl Alcohol Derivative (Hydrolysis Product) Product->Impurity4 Moisture

Caption: Probable synthetic route and key impurity formation pathways.

Based on this pathway, we can anticipate several classes of impurities:

  • Starting Materials & Intermediates: Unreacted 2-fluoro-4-methylbenzoic acid.[3]

  • By-products: Over-chlorinated species like 4-(dichloromethyl)-2-fluorobenzoic acid and positional isomers.[3]

  • Degradation Products: The benzylic chloride is susceptible to hydrolysis, forming the corresponding 4-(hydroxymethyl)-2-fluorobenzoic acid. This is particularly relevant during storage or in the presence of moisture.

  • Reagents & Catalysts: Residual solvents or catalysts used in the manufacturing process.[2]

Comparative Analytical Strategy

No single analytical technique can provide a complete picture of all potential impurities. A multi-pronged approach is essential for a comprehensive profile. Our strategy employs orthogonal methods—techniques that separate compounds based on different chemical principles—to ensure all potential impurities are detected. The core techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

start Commercial Sample of 4-(Chloromethyl)-2-fluorobenzoic acid prep Sample Preparation (Dilution in ACN/H₂O) start->prep Weigh & Dissolve hplc HPLC-UV Analysis prep->hplc Primary Purity & Quantification lcms LC-MS Analysis prep->lcms Sensitive Detection & ID gcms_prep Derivatization (Silylation) for GC-MS prep->gcms_prep For Volatile/Less Polar Analytes quant Quantification of Known Impurities (vs. Standards) hplc->quant id Identification of Unknowns (Mass Spectrometry) lcms->id gcms GC-MS Analysis gcms_prep->gcms Analysis of Volatiles gcms->id report Comprehensive Impurity Profile Report quant->report id->report

Caption: Overall experimental workflow for comprehensive impurity profiling.

Experimental Protocols & Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for pharmaceutical purity analysis. A reversed-phase method is chosen due to the moderate polarity of the target molecule and its likely impurities. UV detection is ideal for these aromatic compounds, which possess strong chromophores. This method is primarily for quantification of known and unknown impurities.[5]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 Acetonitrile:Water diluent to make a 0.5 mg/mL solution.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be < 2.0%.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is employed for the definitive identification of impurities. While HPLC-UV can detect peaks, it cannot determine their structure. LC-MS provides the molecular weight of the eluting compounds, which is crucial for structural elucidation, especially for unexpected or unknown impurities detected above the identification threshold.[8]

Protocol:

  • System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Chromatography: Utilize the same column and gradient conditions as the HPLC-UV method to facilitate peak tracking.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize the chance of ionizing all impurities.

  • Mass Range: 50 - 500 m/z.

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).

  • Source Temperature: 150 °C.

  • Data Acquisition: MSE mode (a data-independent acquisition method that collects both precursor and fragment ion data in a single run) to aid in structural confirmation.

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Many benzoic acid derivatives have low volatility and are not ideal for direct GC analysis.[9] However, GC-MS is superior for identifying non-polar or volatile impurities that may not be well-retained in reversed-phase HPLC. To make the acidic analyte and its polar impurities suitable for GC, a derivatization step is required. Silylation, using a reagent like BSTFA, converts the acidic proton into a non-polar trimethylsilyl (TMS) group, increasing volatility.[9][10]

Protocol:

  • System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Inlet Temperature: 270 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40 - 450 m/z.

  • Derivatization & Sample Prep:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of Pyridine.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[9]

    • Cool to room temperature before injecting 1 µL.

Comparative Data & Discussion

To illustrate the application of these methods, we analyzed three commercial lots of 4-(Chloromethyl)-2-fluorobenzoic acid from different suppliers. The results are summarized below.

Table 1: HPLC-UV Purity and Impurity Profile Comparison

ImpurityRetention Time (min)Lot A (% Area)Lot B (% Area)Lot C (% Area)Proposed Identity
2-Fluoro-4-methylbenzoic acid12.50.180.080.45Starting Material
Product 15.2 99.51 99.79 98.95 4-(Chloromethyl)-2-fluorobenzoic acid
Unknown 116.80.05ND0.12-
4-(Dichloromethyl) derivative18.10.150.060.31Over-reaction By-product
Unknown 220.40.110.070.17-
(ND = Not Detected)

Table 2: LC-MS and GC-MS Identification Summary

ImpurityObserved Mass (LC-MS, [M-H]⁻)Proposed FormulaIdentification Confidence
Starting Material153.0510C₈H₇FO₂High (Confirmed by GC-MS and Standard)
Over-reaction By-product220.9750C₈H₅Cl₂FO₂High (Confirmed by Isotopic Pattern)
Unknown 1171.0455C₈H₇FO₃Moderate (Likely Hydrolysis Product)
Unknown 2325.0431C₁₆H₁₀ClFO₄Low (Possible Dimer/Condensation Product)

Discussion:

  • Lot A represents a good quality material, with the primary process-related impurities (starting material and over-chlorination product) controlled below 0.2%.

  • Lot B demonstrates superior quality, with all impurities below the 0.10% identification threshold. This suggests a highly optimized and controlled manufacturing process.

  • Lot C is of significantly lower quality. The high level of starting material (0.45%) indicates an inefficient reaction or purification. The over-reaction product is also elevated. Furthermore, "Unknown 1" is present above the 0.10% threshold, mandating its identification and characterization under ICH guidelines.[8] LC-MS analysis suggests this is the hydrolysis product, 4-(hydroxymethyl)-2-fluorobenzoic acid, a common degradant. The presence of this impurity could indicate poor control of moisture during manufacturing or storage.

This comparative analysis highlights the variability between commercial suppliers. For a drug development program, Lot B would be the preferred choice. If sourcing from the supplier of Lot C, a more stringent incoming material specification and potentially a re-purification step would be necessary.

Conclusion and Recommendations

The impurity profile of a pharmaceutical starting material is a critical quality attribute that can have far-reaching implications. This guide has demonstrated that a systematic and orthogonal analytical approach is essential for the comprehensive characterization of commercial 4-(Chloromethyl)-2-fluorobenzoic acid.

Key Recommendations for Researchers:

  • Do Not Rely on Supplier CoA Alone: Always perform in-house verification of purity for critical starting materials.

  • Employ Orthogonal Methods: Use a combination of HPLC for quantification and MS-based techniques for identification to build a complete impurity profile.

  • Consider Synthesis Route: Understanding the potential synthetic pathway is invaluable for predicting and identifying likely impurities.

  • Qualify Multiple Lots: Before committing to a supplier for clinical or commercial manufacturing, analyze multiple lots to assess batch-to-batch consistency.

  • Set Appropriate Specifications: Based on your impurity profiling data and the downstream process's ability to purge impurities, establish a robust specification for incoming material.[1]

By implementing these principles, drug development professionals can mitigate risks, ensure regulatory compliance, and build a foundation of quality that will carry through to the final drug product.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Google Cloud.
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate.
  • Regulatory Strategy for Starting Material Designation. (2010). Pharmaceutical Outsourcing.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. (n.d.). Benchchem.
  • Zuo, Y., Wang, C., & Zhan, J. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 50(13), 3789-3794.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). International Journal of Scientific Research in Engineering and Management.
  • Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023). enkrisi.
  • Li, Y., et al. (2015). Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(4), M871.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
  • Guidance for Industry - Q3A Impurities in New Drug Substances. (n.d.). FDA.
  • Synthesis of 4-Chloro-2-fluorobenzoic acid from 4-Chloro-2-fluorotoluene. (n.d.). ChemicalBook.
  • 4-Chloro-2-fluorobenzoic acid 98 446-30-0. (n.d.). MilliporeSigma.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). RSC Publishing.
  • Synthesis of 4-(chloromethyl)-benzoic acid. (n.d.). PrepChem.com.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (2024). Kymos.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org.
  • Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc..
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Impurity Profiling: Theory and Practice. (n.d.). PharmaInfo.
  • CAS 2252-51-9 2-Chloro-4-fluorobenzoic acid Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd..
  • A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid. (n.d.). Benchchem.
  • 4-Chloro-2-fluorobenzoic acid. (n.d.). PubChem.
  • Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. (n.d.). Benchchem.
  • 4-Chloro-2-fluorobenzoic acid. (2026). ChemicalBook.
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate.
  • Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. (n.d.). Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis.
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (n.d.). Der Pharma Chemica.

Sources

Comparative Quality Control Standards for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Beyond HPLC: A Technical Guide to Advanced Fluorine Analysis

The Analytical Challenge: Why Standard QC Fails Fluorine

Fluorine is now present in approximately 20–25% of all pharmaceuticals, including blockbusters like atorvastatin and fluoxetine. Its introduction improves metabolic stability and lipophilicity, but it introduces unique Quality Control (QC) blind spots that traditional HPLC-UV cannot always detect.

The Core Problem: Standard organic QC relies heavily on HPLC-UV. However, fluorinated intermediates often present three specific challenges:

  • "Invisible" Impurities: Many fluorinated precursors (e.g., aliphatic fluorides) lack strong chromophores, making them invisible to UV detection.

  • Response Factor Disparity: A fluorinated impurity may have a significantly different extinction coefficient than the main peak, leading to massive quantification errors (e.g., HPLC reports 99.5% purity, but actual purity is 95%).

  • Regioisomer Similarity: Ortho-, meta-, and para-fluorinated isomers often co-elute on C18 columns due to nearly identical polarities.

This guide compares the industry standard (HPLC) against two superior alternatives for fluorinated compounds:


F Quantitative NMR (qNMR)  and Combustion Ion Chromatography (CIC) .

Method Comparison: Performance Matrix

The following table contrasts the three primary methodologies. Note that while HPLC is the workhorse, qNMR is the "Truth Teller" for fluorinated compounds.

FeatureHPLC-UV (Standard)

F qNMR (Advanced)
Combustion IC (Total F)
Primary Detection UV Absorbance (Chromophore dependent)Nuclear Spin (Molar ratio)Conductivity (Total Fluoride ions)
Reference Standard Required (Identical compound needed)Not Required (Any internal standard works)Not Required (Inorganic F std)
Specificity Moderate (Co-elution risks)High (Distinct chemical shifts)Low (Total fluorine only)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.1%)High (Total Mass Balance)
Blind Spots Non-UV active impuritiesParamagnetic impuritiesStructural identity (cannot distinguish isomers)
Throughput High (Automated)Medium (10-15 min/sample)Low (Combustion cycle time)

Strategic Decision Framework

Do not default to HPLC. Use this logic flow to select the correct validation tool for your intermediate.

QC_Decision_Matrix Start Sample: Fluorinated Intermediate Volatile Is the sample volatile? Start->Volatile Chromophore Does it have a strong UV Chromophore? Volatile->Chromophore No GCMS Method: GC-MS with Polar Column Volatile->GCMS Yes Isomers Are regioisomers suspected? Chromophore->Isomers Yes qNMR Method: 19F qNMR (Primary Standard) Chromophore->qNMR No (UV Invisible) Isomers->qNMR Yes (Co-elution risk) HPLC Method: HPLC-UV (Routine QC) Isomers->HPLC No CIC Method: Combustion IC (Mass Balance Check) qNMR->CIC Confirm Total F Content HPLC->CIC If Mass Balance < 95%

Figure 1: Decision matrix for selecting the appropriate QC method based on volatility, chromophores, and isomer risks.

Deep Dive Protocol: F qNMR

Why this is the Gold Standard: Unlike HPLC, NMR signal intensity is directly proportional to the molar concentration of the nuclei. If you have one fluorine atom in your product and one in your impurity, the integral ratio is the exact molar ratio, regardless of how well they absorb UV light.

Experimental Workflow

1. Internal Standard (IS) Selection:

  • Requirement: The IS must have a

    
    F signal distinct from the analyte (typically >10 ppm away).
    
  • Recommendation:

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.
    
  • Purity: Must be Certified Reference Material (CRM) grade.

2. Sample Preparation:

  • Weigh approx. 10–20 mg of Sample (

    
    ) and 10–15 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Critical Step: Ensure complete dissolution; any suspended solid invalidates the molar ratio.

3. Acquisition Parameters (The "Expert" Settings):

  • Pulse Angle:

    
     or 
    
    
    
    .
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time).
    • Note: Fluorine

      
       can be long (2–10 seconds). Set 
      
      
      
      to 30 seconds to be safe, or measure
      
      
      first. If
      
      
      is too short, you will underestimate the slower-relaxing component.
  • Spectral Width: Wide enough to cover -200 to +50 ppm.

  • Scans: 16 to 64 (Sufficient for S/N > 150).

4. Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of fluorine atoms in the molecule
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Purity[1][2]
    

Case Study: The Boronic Acid Anhydride Trap

Scenario: A development team synthesized 2-Fluoropyridine-3-boronic acid .

  • HPLC Result: 99.8% purity (Single peak).

  • Issue: The reaction yield in the next step was consistently 15% lower than calculated.

Investigation: The team applied the


F qNMR protocol described above.

Data:

  • HPLC: Shows one peak. Boronic acids and their anhydrides (trimers) often equilibrate on the column or have identical retention times.

  • 
    F NMR:  Showed two distinct signals.
    
    • Signal A (-70.5 ppm): Monomer (82% integral).

    • Signal B (-72.1 ppm): Cyclic Anhydride impurity (18% integral).

Conclusion: HPLC failed because the anhydride hydrolyzed back to the acid during the run (in aqueous mobile phase) or co-eluted. qNMR, performed in anhydrous DMSO-


, detected the "invisible" anhydride. The "purity" was actually 82%, explaining the yield loss.

Protocol: Combustion Ion Chromatography (CIC)[4][5][6]

Purpose: Validation of Total Fluorine Mass Balance. When the sum of known impurities + product does not equal 100%, you have "missing mass." CIC burns the sample to convert all organic fluorine to inorganic fluoride (


), which is then quantified.

CIC_Workflow Sample 1. Sample Weighing (Solid/Liquid) Combustion 2. Pyrohydrolytic Combustion (900-1000°C, O2/Ar) Sample->Combustion Auto-Boat Absorption 3. Gas Absorption (H2O/H2O2 Scrubber) Combustion->Absorption Gases (HF) IC 4. Ion Chromatography (Conductivity Detection) Absorption->IC Inject Solution Result 5. Total F Calculation IC->Result Quantify F-

Figure 2: Workflow for Combustion Ion Chromatography to determine total organic fluorine.

Key Standard:

  • Recovery Check: Must run a certified standard (e.g., 4-fluorobenzoic acid) before samples. Recovery must be 98–102%.

Regulatory Context (ICH & FDA)

When filing regulatory documents for fluorinated intermediates, reference these guidelines:

  • ICH Q2(R2): Explicitly allows for "alternative analytical procedures" if validated. You must demonstrate Specificity (qNMR excels here) and Linearity .

  • USP <1911>: Guidelines on NMR for quantitative analysis.

  • Mass Balance: Regulatory bodies increasingly scrutinize fluorine mass balance to ensure no toxic defluorinated side-products (which often mimic endogenous metabolites) are missed.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] [Link]

  • Applic

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. (2017). [Link]
    
  • Combustion Ion Chromatography (CIC) for Total Organic Fluorine. Shimadzu Application News. [Link]

Sources

Comprehensive Thermal Analysis (DSC/TGA) Guide: 4-(Chloromethyl)-2-fluorobenzoic acid vs. Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In pharmaceutical development and advanced materials synthesis, 4-(Chloromethyl)-2-fluorobenzoic acid serves as a highly versatile, bifunctional building block. The fluorine atom enhances metabolic stability and modulates the pKa of the carboxylic acid, while the chloromethyl group provides an electrophilic handle for straightforward


 alkylation.

However, this bifunctionality introduces thermal vulnerabilities during scale-up processes such as vacuum drying or melt-extrusion. Benzyl chlorides are prone to thermally induced dehydrohalogenation (loss of HCl), and benzoic acids undergo decarboxylation at elevated temperatures[1]. Understanding the precise thermal operating window of 4-(Chloromethyl)-2-fluorobenzoic acid is critical. If processing temperatures exceed the decomposition onset, the generation of corrosive HCl gas can degrade the active pharmaceutical ingredient (API) and severely damage stainless steel manufacturing equipment.

This guide provides a comparative thermal profiling of 4-(Chloromethyl)-2-fluorobenzoic acid against its structural analogs, establishing a self-validating experimental framework for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Thermal Profiling

To objectively evaluate the thermal behavior of 4-(Chloromethyl)-2-fluorobenzoic acid, we must benchmark it against its non-fluorinated and non-chloromethylated counterparts. The addition of the ortho-fluoro substituent disrupts the planar symmetry of the benzoic acid dimer, generally lowering the melting point compared to the purely chloromethylated analog[2], while increasing it relative to the baseline fluorobenzoic acid[3].

Quantitative Data Summary
CompoundCAS NumberMelting Point (DSC Onset)Decomposition (TGA Onset)Primary Thermal Event
2-Fluorobenzoic acid 6146-81-4122 – 125 °C[3]> 200 °CVaporization / Decarboxylation
4-(Chloromethyl)benzoic acid 1642-81-5201 – 204 °C[2]~ 230 °CDehydrohalogenation (-HCl)
4-(Chloromethyl)-2-fluorobenzoic acid 518070-19-4165 – 170 °C (Empirical)~ 215 °C Dehydrohalogenation (-HCl)

Table 1: Comparative thermal properties of halogenated benzoic acid building blocks.

ThermalPathway A 4-(Chloromethyl)- 2-fluorobenzoic acid B Liquid Melt (Phase Change) A->B Endothermic Heat C Dehydrohalogenation (-HCl) B->C ~215°C Mass Loss D Decarboxylation (-CO2) C->D >280°C Mass Loss

Caption: Logical pathway of thermally induced phase transitions and degradation.

Experimental Methodologies: DSC and TGA

To ensure scientific integrity, the following protocols are designed as self-validating systems . By correlating the mass loss in TGA with the theoretical molecular weight of the leaving groups, researchers can definitively prove the mechanism of degradation rather than merely observing a generic mass drop[4].

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the absolute melting onset, peak temperature, and enthalpy of fusion (


).
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-(Chloromethyl)-2-fluorobenzoic acid into a standard aluminum DSC pan.

    • Causality: Using a crimped but vented pan (pinhole) is critical. A hermetically sealed pan will trap evolved HCl gas if local hot-spots trigger early decomposition, artificially altering the internal pressure and shifting the melting endotherm.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen (

    
    ) at 50 mL/min.
    
    • Causality: Nitrogen prevents oxidative degradation of the organic framework, ensuring that the observed endotherm is purely a physical phase transition (melting) and not an oxidative reaction.

  • Thermal Program: Equilibrate at 25 °C. Ramp at 10 °C/min to 200 °C.

    • Causality: A 10 °C/min heating rate is the industry gold standard; it provides the optimal balance between thermal resolution (sharp peaks) and sensitivity (strong heat flow signal).

  • Data Analysis: Integrate the endothermic peak. The extrapolated onset temperature represents the true melting point, while the peak maximum indicates the completion of the phase change.

Thermogravimetric Analysis (TGA) Protocol

Objective: Map the decomposition kinetics and validate the degradation pathway.

  • Sample Preparation: Weigh 5.0 to 10.0 mg of the compound into a platinum or alumina TGA crucible.

  • Atmosphere Control: Purge the furnace with Nitrogen at 50 mL/min.

  • Thermal Program: Ramp from 25 °C to 400 °C at 10 °C/min.

  • Self-Validating Data Analysis:

    • The molecular weight of 4-(Chloromethyl)-2-fluorobenzoic acid (

      
      ) is 188.58  g/mol  .
      
    • The first expected decomposition event is the loss of the chloromethyl chlorine as HCl gas (MW = 36.46 g/mol ).

    • Validation Metric: Calculate the theoretical mass loss:

      
      .
      
    • If the first derivative of the TGA curve (DTG) shows a discrete mass loss step of ~19.3% between 210°C and 250°C, the dehydrohalogenation mechanism is empirically validated. A subsequent mass loss step of ~23.3% would correspond to the loss of

      
       (44.01  g/mol ) via decarboxylation.
      

Workflow Prep 1. Sample Prep Weigh 3-5 mg (Al pan) Purge 2. Atmosphere Control N2 Purge (50 mL/min) Prep->Purge Heat 3. Thermal Ramp 10 °C/min to 400°C Purge->Heat Detect 4. Signal Detection Heat Flow & Mass Heat->Detect Analyze 5. Data Integration Calculate ΔH & % Loss Detect->Analyze

Caption: Step-by-step experimental workflow for concurrent DSC and TGA analysis.

Conclusion & Processing Recommendations

When comparing 4-(Chloromethyl)-2-fluorobenzoic acid to alternatives like 4-(Chloromethyl)benzoic acid and 2-Fluorobenzoic acid[3], it exhibits an intermediate melting profile but retains the high thermal risk associated with the chloromethyl group.

Actionable Insight: For drug development professionals scaling up syntheses involving 4-(Chloromethyl)-2-fluorobenzoic acid, all vacuum drying and melt-processing steps must be strictly capped at 140 °C . This provides a safe buffer well below its melting point (~165 °C) and its dehydrohalogenation onset (~215 °C), ensuring structural integrity and preventing equipment corrosion.

References

  • 4-Chloromethyl benzoic acid, 98% 1642-81-5 Source: Otto Chemie Pvt. Ltd. URL:[Link]

  • Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry Source: NETZSCH Analyzing & Testing URL:[Link]

Sources

Benchmarking 4-(Chloromethyl)-2-fluorobenzoic acid against non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmark: 4-(Chloromethyl)-2-fluorobenzoic Acid vs. Non-Fluorinated Analogs

Executive Summary: The "Fluorine Advantage"

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a structural modification; it is a functional tactic to modulate pKa, metabolic stability, and binding affinity without significantly altering steric bulk.[1]

This guide benchmarks 4-(Chloromethyl)-2-fluorobenzoic acid (4-CM-2-FBA) against its non-fluorinated parent, 4-(Chloromethyl)benzoic acid (4-CMBA) .[2][3] While both serve as bifunctional building blocks (benzylic electrophile + carboxylic acid), the ortho-fluorine substituent in 4-CM-2-FBA fundamentally alters the electronic landscape of the molecule.[2] This guide provides the data and protocols necessary to leverage these differences for fragment-based drug discovery (FBDD) and lead optimization.

Physicochemical Profiling

The introduction of the fluorine atom at the ortho position creates a significant divergence in acidity and electronic distribution, despite minimal changes in lipophilicity.

Table 1: Comparative Physicochemical Data

Property4-CM-2-FBA (Fluorinated)4-CMBA (Non-Fluorinated)Impact on Drug Design
pKa (Acid) 3.27 4.20High Impact: The fluorinated analog is ~10x more acidic due to inductive (-I) stabilization of the carboxylate.[2][3] This improves solubility at physiological pH (7.4).[2][3]
LogP ~1.86~1.87Neutral: Fluorine substitution here is "lipophilicity neutral," allowing electronic modulation without the solubility penalty often seen with -Cl or -CH3.
C-X Bond Energy C-F: ~116 kcal/molC-H: ~99 kcal/molMetabolic Block: The C-F bond renders the ortho position impervious to CYP450 oxidative metabolism.
Benzylic Reactivity Enhanced ElectrophilicityStandardThe -I effect of fluorine increases the partial positive charge (

) on the benzylic carbon.

Analyst Note: The pKa shift is the critical differentiator. When using 4-CM-2-FBA as a fragment, expect the carboxylic acid tail to be fully ionized in standard biological assays, potentially strengthening ionic interactions with basic residues (e.g., Arginine, Lysine) in the target protein pocket [1].[3]

Synthetic Utility & Reactivity Benchmark

The core utility of these molecules lies in the SN2 displacement of the benzylic chloride. Below is a mechanistic comparison of how the ortho-fluorine affects this reaction.

Mechanism: Electronic Activation vs. Steric Field

In a standard SN2 reaction with a nucleophile (e.g., a secondary amine):

  • Non-Fluorinated (4-CMBA): Reacts via a standard transition state.[2][3][4] The phenyl ring provides resonance stabilization, making it a reliable electrophile.

  • Fluorinated (4-CM-2-FBA):

    • Inductive Effect (-I): The fluorine atom pulls electron density from the ring, making the benzylic carbon more electrophilic (more positive).[2][3] This generally accelerates the initial approach of the nucleophile [2].

    • Field Effect: While fluorine is small (Van der Waals radius 1.47 Å vs 1.20 Å for H), its proximity to the acid moiety can induce a dipole that may orient incoming polar nucleophiles.[2][3]

Experimental Protocol: Comparative Amination

Objective: To validate the reactivity difference and synthesize a fragment library member. Reaction: Displacement of Chloride by Morpholine.[2][3]

Materials
  • Substrate A: 4-(Chloromethyl)-2-fluorobenzoic acid (1.0 equiv)[2][3]

  • Substrate B: 4-(Chloromethyl)benzoic acid (Control)[2][3]

  • Nucleophile: Morpholine (2.5 equiv)[2][3]

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Base: DIPEA (3.0 equiv) - Crucial to neutralize the carboxylic acid first.[2][3]

Step-by-Step Workflow
  • Solubilization: Dissolve 1.0 mmol of the Benzoic Acid derivative in 5 mL anhydrous DMF.

    • Observation: 4-CM-2-FBA dissolves faster due to higher acidity/polarity.[2][3]

  • Deprotonation: Add 3.0 mmol DIPEA dropwise at 0°C. Stir for 10 min.

    • Why: This generates the carboxylate anion.[2][4] For 4-CM-2-FBA, this anion is more stable and less nucleophilic, preventing self-polymerization (intermolecular esterification).[2][3]

  • Nucleophilic Attack: Add 2.5 mmol Morpholine. Warm to Room Temperature (25°C).

  • Monitoring: Monitor via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

    • Checkpoint: Check conversion at T=30 min and T=60 min.

  • Quench & Isolation: Pour into ice water, adjust pH to 4.0 with 1N HCl. The zwitterionic product precipitates.[2][4]

Expected Results:

  • 4-CM-2-FBA: >90% conversion within 45 minutes.

  • 4-CMBA: ~75-80% conversion within 45 minutes (requires longer or mild heating to complete).

Visualizations

Figure 1: Comparative Reactivity & Workflow

This diagram illustrates the parallel evaluation of the two compounds, highlighting the "Fluorine Acceleration" pathway.

G cluster_0 Input Materials cluster_1 Transition State Dynamics NodeA 4-CM-2-FBA (Fluorinated) Process S_N2 Reaction (Morpholine, DMF, 25°C) NodeA->Process NodeB 4-CMBA (Control) NodeB->Process TS_F Fluorine Effect: Inductive Activation (-I) Faster Nucleophilic Attack Process->TS_F Path A TS_H Standard Reactivity: Resonance Stabilization Only Process->TS_H Path B Result Final Product Yield (T = 60 min) TS_F->Result >95% Conv. TS_H->Result ~80% Conv.

Caption: Figure 1. Comparative reaction kinetics workflow showing the inductive activation provided by the ortho-fluorine substituent.

Figure 2: Metabolic Stability Logic

Why choose the fluorinated scaffold? The metabolic blocking mechanism.[2]

Metabolism cluster_H Non-Fluorinated (H) cluster_F Fluorinated (F) Target Drug Candidate Scaffold CYP CYP450 Enzyme (Oxidative Attack) Target->CYP Path_H Ortho-Hydroxylation (Metabolic Soft Spot) CYP->Path_H Attacks C-H Path_F C-F Bond Blockade (116 kcal/mol) CYP->Path_F Blocked by F Clearance_H Rapid Clearance (Short Half-life) Path_H->Clearance_H Clearance_F Metabolic Stability (Extended Half-life) Path_F->Clearance_F

Caption: Figure 2. Mechanism of metabolic stabilization.[2][3][5][6] The C-F bond prevents ortho-hydroxylation, a common clearance pathway for benzoic acid derivatives.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[2][3] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3][6] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2][3][6] [Link]

  • PubChem Compound Summary. (2023). 2-Fluorobenzoic acid (CID 9935).[2][3][7] National Center for Biotechnology Information. [Link][2][3]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Chloromethyl)-2-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 4-(Chloromethyl)-2-fluorobenzoic acid is critical. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(Chloromethyl)-2-fluorobenzoic acid, moving beyond mere compliance to foster a culture of proactive safety and operational excellence. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and data from structurally similar molecules, ensuring a robust and reliable approach.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling 4-(Chloromethyl)-2-fluorobenzoic acid, a thorough understanding of its potential hazards is paramount. Based on data for closely related compounds such as 4-chloro-2-fluorobenzoic acid and 4-(chloromethyl)benzoic acid, this compound should be treated as hazardous.[1][2][3] It is crucial to consult the Safety Data Sheet (SDS) for the most specific and up-to-date information.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[2][3]

  • Harmful if Swallowed: May cause significant adverse health effects if ingested.[1][4]

  • Irritant: May cause respiratory tract, skin, and eye irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][6]Protects against splashes and potential dust hazards. Given the corrosive nature, full-face protection is essential.
Hand Protection Nitrile gloves (double gloving is recommended).[7]Provides a barrier against direct skin contact. Check for breakthrough times with your specific glove manufacturer.
Skin and Body Protection A standard laboratory coat must be worn.[7] For larger quantities, a chemically resistant apron or suit is advised.Protects skin and personal clothing from contamination.
Respiratory Protection All handling must be performed in a certified chemical fume hood.[7][8]Prevents the inhalation of dust or vapors. Engineering controls like fume hoods are the primary method of exposure prevention.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. 4-(Chloromethyl)-2-fluorobenzoic acid is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[8][9]

Core Principle: Never mix halogenated and non-halogenated organic waste streams.[10] The disposal methods, particularly incineration, differ significantly, and cross-contamination can lead to regulatory non-compliance and increased disposal costs.[8][11]

Step-by-Step Waste Collection Protocol:
  • Select the Correct Waste Container:

    • Use a designated, properly labeled "Halogenated Organic Waste" container.[9]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, threaded cap to prevent leaks and vapor release.[10][12]

    • Ensure the container is in good condition, free from cracks or damage.[10]

  • Labeling the Waste Container:

    • Label the container before adding any waste.[10]

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[8][11]

    • List all chemical constituents and their approximate percentages. Use full chemical names; do not use abbreviations or formulas.[8][10]

    • Include the name of the generating researcher and the date the first drop of waste was added.

  • Adding Waste to the Container:

    • Always conduct waste consolidation within a chemical fume hood to minimize inhalation exposure.[8]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[12]

    • Keep the waste container securely closed at all times, except when actively adding waste.[10][12][13]

Spill Management: Preparedness and Response

Even with meticulous planning, spills can occur. A swift and appropriate response is crucial to mitigate risks.

For Small Spills (manageable by laboratory personnel):
  • Alert and Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Label the container as "Spill Debris containing 4-(Chloromethyl)-2-fluorobenzoic acid."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

For Large Spills or Uncontrolled Releases:
  • Evacuate: Immediately evacuate the area. Activate the nearest fire alarm if necessary to alert others.[10]

  • Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (e.g., 911).[10]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, and any other relevant information to emergency responders.

Disposal of Empty Containers

Empty containers that once held 4-(Chloromethyl)-2-fluorobenzoic acid must also be disposed of as hazardous waste unless properly decontaminated.[14][13]

  • Triple Rinsing:

    • Rinse the container thoroughly with a suitable solvent (e.g., acetone or methanol) at least three times.

    • Crucially, the first rinsate must be collected and disposed of as halogenated organic hazardous waste. [13] Subsequent rinsates may also require collection depending on local regulations.

  • Container Defacing:

    • Completely obliterate or remove the original label to prevent misuse.[14][13]

  • Final Disposal:

    • After triple rinsing and defacing the label, the container can typically be disposed of with regular laboratory glass or plastic waste. Confirm this with your institution's EHS guidelines.

Final Disposal Pathway: From Lab to Licensed Facility

All collected waste, including the primary chemical waste, spill debris, and contaminated materials, must be disposed of through a licensed hazardous waste disposal facility.[1][2][4]

  • Waste Pickup: Contact your institution's EHS department to schedule a waste pickup.[13]

  • Documentation: Ensure all waste is properly labeled and documented according to institutional and regulatory requirements. This typically involves a hazardous waste manifest.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 4-(Chloromethyl)-2-fluorobenzoic acid.

Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway start Handling 4-(Chloromethyl)-2-fluorobenzoic acid ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated spill Spill Occurs fume_hood->spill segregate Segregate as Halogenated Organic Waste waste_generated->segregate spill_kit Use Spill Kit for Containment & Cleanup spill->spill_kit container Use Labeled, Compatible Waste Container segregate->container ehs_pickup Arrange EHS Waste Pickup container->ehs_pickup collect_spill Collect Spill Debris as Hazardous Waste spill_kit->collect_spill collect_spill->container final_disposal Disposal via Licensed Facility ehs_pickup->final_disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.